Product packaging for N-Tosyl-L-aspartic acid(Cat. No.:CAS No. 4816-82-4)

N-Tosyl-L-aspartic acid

Cat. No.: B122637
CAS No.: 4816-82-4
M. Wt: 287.29 g/mol
InChI Key: SVCQSZKHLAERDL-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Tosyl-L-aspartic acid, with the molecular formula C11H13NO6S and the systematic IUPAC name (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid, is a chiral synthetic building block of interest in organic and medicinal chemistry research . The compound features a tosyl (p-toluenesulfonyl) protecting group on the amino functionality of L-aspartic acid. This modification is strategically valuable in multi-step synthesis, particularly in the construction of complex peptide architectures and other biologically active molecules . For instance, its derivatives serve as key precursors in the stereoselective synthesis of β-amino acid derivatives, which are important scaffolds in pharmaceutical research . The presence of the tosyl group can alter the compound's reactivity and solubility, making it a versatile intermediate for developing novel chemical entities. Researchers utilize this compound under rigorous laboratory conditions for specialized synthetic applications. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any form of personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO6S B122637 N-Tosyl-L-aspartic acid CAS No. 4816-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCQSZKHLAERDL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964018
Record name N-(4-Methylbenzene-1-sulfonyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4816-82-4
Record name N-[(4-Methylphenyl)sulfonyl]-L-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4816-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tosyl-L-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004816824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Methylbenzene-1-sulfonyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tosyl-L-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosyl-L-aspartic acid is a crucial derivative of the nonessential amino acid L-aspartic acid, where the amino group is protected by a tosyl (p-toluenesulfonyl) group.[1] This modification is of significant interest in synthetic organic chemistry, particularly in peptide synthesis and the development of chiral building blocks for pharmaceuticals.[2] The tosyl group serves as a robust protecting group, enabling selective reactions at the carboxylic acid functionalities while preventing unwanted side reactions at the nitrogen atom. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its relevance in biochemical contexts.

Core Chemical and Physical Properties

This compound is a white crystalline solid.[3] Its fundamental properties are summarized in the table below, providing a quantitative basis for its use in experimental settings.

PropertyValueReference(s)
CAS Number 4816-82-4[4][5]
Molecular Formula C₁₁H₁₃NO₆S[4][5]
Molecular Weight 287.29 g/mol [2][5]
Monoisotopic Mass 287.04636 Da[6]
Appearance White Crystalline Powder[3]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N--INVALID-LINK--C(=O)O[6]
InChI InChI=1S/C11H13NO6S/c1-7-2-4-8(5-3-7)19(17,18)12-9(11(15)16)6-10(13)14/h2-5,9,12H,6H2,1H3,(H,13,14)(H,15,16)/t9-/m0/s1[6]
InChIKey SVCQSZKHLAERDL-VIFPVBQESA-N[6]
Predicted XLogP 0.4[6]
Solubility Soluble in boiling water, dilute acid, and alkali solutions. Slightly soluble in water at 25°C. Insoluble in ethanol and ether.[3]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound involves the tosylation of L-aspartic acid using p-toluenesulfonyl chloride (tosyl chloride) under controlled basic conditions. A critical aspect of this synthesis is the careful control of pH to ensure selective N-acylation and prevent racemization at the chiral center.[2]

Methodology:

  • Dissolution: Dissolve L-aspartic acid in an aqueous solution of a suitable base, such as sodium hydroxide or potassium carbonate, while cooling in an ice bath to manage the exothermic reaction.[7]

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride portion-wise to the stirred solution. It is crucial to maintain the reaction temperature and pH within a specific range (typically pH 8-10) to favor the reaction on the amino group and minimize hydrolysis of the tosyl chloride.[2]

  • Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) until the starting L-aspartic acid is consumed.

  • Acidification: After the reaction is complete, the solution is carefully acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxyl groups and causes the this compound product to precipitate out of the solution.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

  • Recrystallization: Further purification is achieved by recrystallization. Effective solvent systems include ethanol-water or acetone-water mixtures, which leverage the compound's higher solubility at elevated temperatures and lower solubility upon cooling.[2]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A L-Aspartic Acid + p-Toluenesulfonyl Chloride B Reaction under Basic Conditions (pH 8-10) A->B C Acidification to pH 2-3 B->C Reaction Complete D Precipitation & Filtration C->D E Recrystallization (e.g., Ethanol/Water) D->E F Pure this compound E->F

Caption: General workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

2.2.1. Spectroscopic Analysis

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. The IR spectrum of this compound will exhibit characteristic absorption bands:

    • Broad O-H stretching from the carboxylic acid groups (~2500-3300 cm⁻¹).[2]

    • C=O stretching from the carboxyl groups (~1700-1740 cm⁻¹).[2]

    • Strong S=O stretching bands from the sulfonyl group (~1350 cm⁻¹ and 1160 cm⁻¹).[2]

    • N-H stretching from the sulfonamide group.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, confirming the presence of the tosyl group's aromatic and methyl protons, as well as the protons on the aspartic acid backbone.

    • ¹³C NMR: Complements the proton data by showing distinct signals for the aromatic carbons, the tosyl methyl carbon, the two carboxyl carbons, and the α- and β-carbons of the aspartic acid moiety.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass-to-charge (m/z) ratio.[2][6] Tandem MS/MS can be used to fragment the molecule, with likely cleavage of the N-S bond, yielding fragments corresponding to the tosyl group and the L-aspartic acid cation.[2]

2.2.2. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of this compound and separating it from any unreacted starting materials or byproducts.[8]

    • Method: A reversed-phase column (e.g., C18) is typically used.[9] The mobile phase often consists of an aqueous solution with an organic modifier (like acetonitrile or methanol) and an acid (like trifluoroacetic acid) to ensure proper peak shape.[8]

    • Detection: UV detection is suitable due to the aromatic tosyl group. For more comprehensive impurity profiling, a Charged Aerosol Detector (CAD) can be used in conjunction with UV to detect non-chromophoric impurities.[8]

Analytical_Workflow cluster_sample Sample cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity Assessment A Synthesized Product B IR Spectroscopy (Functional Groups) A->B C NMR Spectroscopy (¹H, ¹³C - Structure) A->C D Mass Spectrometry (Molecular Weight, Formula) A->D E HPLC-UV/CAD (Purity & Impurities) A->E F Verified this compound B->F C->F D->F E->F

Caption: Standard analytical workflow for the characterization and purity verification of this compound.

Biological Context and Applications

While this compound itself is primarily a synthetic intermediate, its core structure, L-aspartic acid, is a proteinogenic amino acid with profound biological roles. L-aspartic acid is a key metabolite in numerous pathways.[10]

  • Neurotransmission: L-aspartate acts as an excitatory neurotransmitter in the central nervous system.[10]

  • Metabolic Hub: It is a crucial intermediate in the urea cycle and the malate-aspartate shuttle, which is vital for transferring reducing equivalents into the mitochondria.[10]

  • Biosynthesis: L-aspartic acid serves as a precursor for the synthesis of other amino acids (including methionine, threonine, isoleucine, and lysine) and for the biosynthesis of purines and pyrimidines.[11][12]

The N-tosylated form is used by researchers to incorporate a protected aspartic acid residue into peptides or more complex molecules, leveraging its defined stereochemistry for asymmetric synthesis.[2][13] This is critical in drug development, where the specific three-dimensional structure of a molecule dictates its biological activity and interaction with chiral targets like enzymes and receptors.[2]

Biological_Relevance cluster_precursor Precursor Molecule cluster_pathways Key Metabolic Pathways Asp L-Aspartic Acid Urea Urea Cycle Asp->Urea MAS Malate-Aspartate Shuttle Asp->MAS Neuro Neurotransmitter Asp->Neuro Nuc Nucleotide Synthesis Asp->Nuc AA Amino Acid Synthesis Asp->AA

Caption: The central role of L-aspartic acid, the parent compound, in major metabolic and signaling pathways.

References

An In-depth Technical Guide to the Molecular Structure and Applications of N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of N-Tosyl-L-aspartic acid, a critical derivative of the non-essential amino acid, L-aspartic acid. The introduction of the p-toluenesulfonyl (tosyl) group to the alpha-amino position imparts unique chemical properties, making it an indispensable tool in modern organic synthesis. This document details its molecular structure, physicochemical properties, and spectroscopic characteristics. Furthermore, it provides detailed experimental protocols for its synthesis and purification and explores its pivotal role as a chiral building block and an N-protected amino acid in peptide synthesis. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is a synthetic derivative of L-aspartic acid, one of the 20 common proteinogenic amino acids.[1] Structurally, it is characterized by the attachment of a p-toluenesulfonyl (tosyl) group to the nitrogen atom of the amino acid. This modification serves a crucial purpose in chemical synthesis: the tosyl group acts as a robust protecting group for the amine functionality.[2][3] This protection prevents the highly reactive amino group from participating in unwanted side reactions during complex synthetic sequences, particularly in peptide synthesis.[4][5]

Beyond its role as a protecting group, the inherent chirality of the L-aspartic acid backbone makes this compound a valuable chiral building block.[2][] Its well-defined stereochemistry allows for the controlled and predictable introduction of a chiral center into target molecules, a fundamental requirement in the synthesis of pharmaceuticals and other bioactive compounds where stereoisomerism dictates biological activity.[2]

Molecular Structure and Properties

The molecular structure of this compound combines the L-aspartic acid framework with the bulky and electronically influential tosyl group. This combination dictates its reactivity, solubility, and spectroscopic properties.

Chemical Structure

The molecule consists of:

  • L-Aspartic Acid Backbone: A four-carbon dicarboxylic acid with a chiral center at the alpha-carbon (C2) in the (S)-configuration.

  • N-Tosyl Group: A p-toluenesulfonyl chloride group covalently bonded to the alpha-amino group, forming a stable sulfonamide linkage.

The systematic IUPAC name for this compound is (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid.[7]

Physicochemical Data

Quantitative data for this compound is summarized in the table below, providing key identifiers and properties for laboratory use.

PropertyValueReference
CAS Number 4816-82-4[8][9][10]
Molecular Formula C₁₁H₁₃NO₆S[7][10][11]
Molecular Weight 287.29 g/mol [2][10][11]
Monoisotopic Mass 287.04636 Da[7]
Appearance Off-white Solid[10]
Storage 2-8°C Refrigerator[10]
InChIKey SVCQSZKHLAERDL-VIFPVBQESA-N[7]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N--INVALID-LINK--C(=O)O[7][11]

Spectroscopic Characterization

While detailed experimental spectra are proprietary to individual laboratories, the structure of this compound allows for the prediction of key spectroscopic features.

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the tosyl group (typically two doublets in the 7.3-7.8 ppm range), the alpha-proton of the aspartic acid backbone (~4.5 ppm), the diastereotopic beta-protons (~2.9 ppm), and the methyl protons of the tosyl group (~2.4 ppm).[2]

  • ¹³C NMR: Carbon signals for the two carboxylic acids would appear downfield (~170-175 ppm), along with aromatic carbons and the aliphatic carbons of the aspartic acid residue.[2]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch of the carboxylic acids, C=O stretching (~1700-1750 cm⁻¹), and characteristic bands for the sulfonamide group (S=O stretches). The N-H stretch of the sulfonamide would also be present.[12]

  • Mass Spectrometry: The molecular ion peak would be readily identifiable. The table below presents predicted collision cross-section (CCS) values for various adducts, which is useful for ion mobility-mass spectrometry analysis.[7]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 288.05364159.4
[M+Na]⁺ 310.03558164.5
[M-H]⁻ 286.03908160.1
[M+NH₄]⁺ 305.08018173.0
[M+K]⁺ 326.00952162.2
Data sourced from PubChemLite.[7]

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is the selective tosylation of the amino group of L-aspartic acid.[2] Care must be taken to control the reaction conditions to prevent side reactions and racemization at the stereocenter.[2]

Principle: The nucleophilic alpha-amino group of L-aspartic acid attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. The base neutralizes the HCl generated during the reaction, driving it to completion.

Detailed Methodology:

  • Dissolution: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (e.g., 2M NaOH) in an ice bath to form the sodium aspartate salt and maintain a basic pH.

  • Reagent Addition: While vigorously stirring the cooled solution, slowly and portion-wise add p-toluenesulfonyl chloride. Concurrently, add another equivalent of aqueous NaOH solution dropwise to maintain a pH between 9-10.

  • Reaction: Allow the mixture to stir in the ice bath and then warm to room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture again in an ice bath and carefully acidify with concentrated HCl to a pH of ~2. The this compound product, being insoluble in acidic aqueous media, will precipitate out as a solid.

  • Isolation: Collect the crude product by vacuum filtration, wash it thoroughly with cold water to remove inorganic salts, and dry it under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Conditions L-Aspartic_Acid L-Aspartic Acid Reaction_Vessel Reaction Mixture L-Aspartic_Acid->Reaction_Vessel Tosyl_Chloride p-Toluenesulfonyl Chloride Tosyl_Chloride->Reaction_Vessel Base Aqueous NaOH (pH 9-10, 0°C) Base->Reaction_Vessel Acidification Acidification (conc. HCl, pH 2) Reaction_Vessel->Acidification Product This compound (Precipitate) Acidification->Product Peptide_Coupling_Workflow Start This compound Activate Activate Carboxyl Group (e.g., with HATU/DCC) Start->Activate Step 1 Couple Peptide Bond Formation Activate->Couple Step 2a Resin Resin-Bound Peptide with Free Amino Group Resin->Couple Step 2b Result Elongated Peptide Chain (N-Terminus still tosylated) Couple->Result Step 3

References

An In-depth Technical Guide to the Synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid, a valuable chiral building block and intermediate in pharmaceutical synthesis. The document details the core synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

(2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid, also known as N-tosyl-L-aspartic acid, is a derivative of the naturally occurring amino acid L-aspartic acid. The introduction of the tosyl (4-methylphenylsulfonyl) group to the amino function of L-aspartic acid serves multiple purposes in organic synthesis. Primarily, it acts as a robust protecting group for the amine, preventing its participation in unwanted side reactions during subsequent chemical transformations. Furthermore, the tosyl group can influence the stereochemical outcome of reactions and provides a crystalline handle that often facilitates the purification of intermediates. This compound is of significant interest in the synthesis of peptidomimetics and other complex chiral molecules due to its defined stereochemistry.[1]

Core Synthesis

The primary and most common method for the synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid involves the reaction of L-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride) under alkaline conditions. The base serves to deprotonate the amino group of L-aspartic acid, thereby increasing its nucleophilicity to attack the electrophilic sulfur atom of the tosyl chloride.

General Reaction Scheme

The overall chemical transformation can be represented as follows:

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Product L_Asp L-Aspartic Acid Reaction_Center + L_Asp->Reaction_Center TsCl p-Toluenesulfonyl Chloride TsCl->Reaction_Center Base Base (e.g., NaOH) Arrow Base->Arrow Solvent Solvent (e.g., Water/Acetone) Solvent->Arrow Product (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid Reaction_Center->Arrow Arrow->Product

Figure 1: General reaction scheme for the synthesis.

Experimental Protocols

While various bases and solvent systems can be employed, a commonly cited method utilizes sodium hydroxide in an aqueous acetone solution. This procedure offers good yields and relatively straightforward purification.

Detailed Experimental Procedure

Materials:

  • L-Aspartic acid

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

  • Sodium hydroxide (NaOH)

  • Acetone

  • Hydrochloric acid (HCl), concentrated

  • Water (distilled or deionized)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Dissolution of L-Aspartic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid in a 1 M aqueous solution of sodium hydroxide. The molar ratio of NaOH should be approximately 2.2 equivalents relative to L-aspartic acid to ensure both the carboxylic acid groups and the amino group are deprotonated. The reaction is typically initiated at a low temperature (0-5 °C) using an ice bath to control the exothermicity of the subsequent addition.

  • Addition of Tosyl Chloride: While vigorously stirring the cooled solution of L-aspartic acid, slowly add a solution of p-toluenesulfonyl chloride (approximately 1.1 equivalents) dissolved in a minimal amount of acetone. The slow, portion-wise addition is crucial to maintain the low temperature and to minimize side reactions, such as the hydrolysis of tosyl chloride.

  • Reaction: After the complete addition of tosyl chloride, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This step protonates the carboxylate groups and precipitates the product.

    • The crude product can then be collected by vacuum filtration and washed with cold water to remove inorganic salts.

  • Purification:

    • The most common method for purification is recrystallization. The crude product can be dissolved in a minimal amount of hot water or an ethanol-water mixture.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid.

ParameterValue
Molecular Formula C₁₁H₁₃NO₆S
Molecular Weight 287.29 g/mol
Appearance White crystalline solid
Melting Point 188-190 °C
Typical Yield 75-85%
Purity (by titration) >98%

Table 1: Physicochemical Properties and Typical Reaction Outcome.

Spectroscopic DataKey Features
¹H NMR (DMSO-d₆)δ (ppm): 2.30 (s, 3H, CH₃-Ar), 2.55-2.70 (m, 2H, -CH₂-COOH), 4.10 (m, 1H, -CH(NH)-), 7.40 (d, 2H, Ar-H), 7.70 (d, 2H, Ar-H), 8.30 (d, 1H, NH), 12.5 (br s, 2H, -COOH).
¹³C NMR (DMSO-d₆)δ (ppm): 21.0 (CH₃), 37.5 (CH₂), 55.0 (CH), 126.5 (Ar-C), 129.5 (Ar-C), 138.0 (Ar-C), 143.0 (Ar-C), 171.0 (C=O), 172.5 (C=O).
IR (KBr) ν (cm⁻¹): 3270 (N-H stretch), 3050-2800 (O-H stretch, broad), 1720 (C=O stretch), 1330 & 1160 (S=O stretch).
Mass Spec (ESI-) m/z: 286.0 [M-H]⁻.

Table 2: Spectroscopic Data for Product Characterization.

Mandatory Visualization

Synthetic Workflow

The following diagram illustrates the logical workflow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: L-Aspartic Acid dissolution Dissolve in aq. NaOH start->dissolution cooling1 Cool to 0-5 °C dissolution->cooling1 addition Add Tosyl Chloride in Acetone cooling1->addition reaction React at Room Temperature addition->reaction cooling2 Cool Reaction Mixture reaction->cooling2 acidification Acidify with HCl to pH 2 cooling2->acidification filtration1 Vacuum Filter Crude Product acidification->filtration1 washing1 Wash with Cold Water filtration1->washing1 recrystallization Recrystallize from Hot Water/Ethanol washing1->recrystallization cooling3 Cool to Induce Crystallization recrystallization->cooling3 filtration2 Vacuum Filter Purified Product cooling3->filtration2 washing2 Wash with Cold Solvent filtration2->washing2 drying Dry Under Vacuum washing2->drying end End: Pure Product drying->end

Figure 2: Workflow for the synthesis and purification.

Conclusion

The synthesis of (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid is a well-established and reproducible procedure that provides a crucial building block for various applications in medicinal chemistry and organic synthesis. The protocol detailed in this guide, along with the provided data, offers a solid foundation for researchers and professionals working in this field. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving high yields and purity while minimizing side reactions such as racemization.

References

An In-depth Technical Guide to N-Tosyl-L-aspartic Acid (CAS 4816-82-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosyl-L-aspartic acid, with CAS number 4816-82-4, is a protected amino acid derivative of significant interest in synthetic organic chemistry and drug development. This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a chiral building block in peptide synthesis. While direct biological activity data for this compound is not extensively documented, its utility as a precursor for biologically active peptides and peptidomimetics is well-established. This guide consolidates available data on its physicochemical properties, provides detailed synthetic and analytical methodologies, and contextualizes its application in medicinal chemistry.

Chemical and Physical Properties

This compound is a white to off-white solid. The tosyl group provides a useful protecting group for the amino functionality of L-aspartic acid, enabling selective reactions at the carboxylic acid groups.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₆S[1]
Molecular Weight 287.29 g/mol [2]
Monoisotopic Mass 287.04636 Da[1]
Boiling Point (Predicted) 478.9 ± 55.0 °CN/A
Density (Predicted) 1.469 ± 0.06 g/cm³N/A
pKa (Predicted) 3.20 ± 0.23N/A
XlogP (Predicted) 0.4[1]
Solubility Soluble in acetone, methanol, and hot water.N/A

Synthesis and Purification

The primary method for the synthesis of this compound involves the tosylation of L-aspartic acid. Careful control of reaction conditions is crucial to prevent side reactions and racemization.

Experimental Protocol: Synthesis of this compound

Materials:

  • L-Aspartic acid

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Dioxane or another suitable solvent

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve L-Aspartic acid in an aqueous solution of sodium carbonate or sodium hydroxide at 0°C.

  • To the stirred solution, add a solution of p-toluenesulfonyl chloride in dioxane or another appropriate solvent dropwise over 2-3 hours, maintaining the temperature at 0°C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Extract the solution with ethyl acetate to remove any unreacted tosyl chloride.

  • Acidify the aqueous layer to a pH of 2 with hydrochloric acid.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

Purification: Recrystallization

The crude this compound can be purified by recrystallization.

Solvent Systems:

  • Ethanol-water

  • Methanol-water

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent system.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification L-Aspartic_Acid L-Aspartic Acid Reaction Tosylation Reaction (Aqueous base, 0°C to RT) L-Aspartic_Acid->Reaction Tosyl_Chloride p-Toluenesulfonyl Chloride Tosyl_Chloride->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the structural elucidation and purity confirmation of this compound. The following data is based on the closely related N-Tosyl-D-aspartic acid and is expected to be highly similar for the L-enantiomer.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton) Expected Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons7.3 - 7.8two doubletsTosyl group benzene ring
Methyl Protons~2.4singletTosyl methyl group
Alpha-Proton (α-CH)multipletmultipletAspartic acid backbone
Beta-Methylene Protons (β-CH₂)diastereotopic protonsmultipletAspartic acid backbone
Acidic/NH Protonsbroad singletsbroad singletCarboxylic acids and sulfonamide N-H
¹³C NMR (Carbon) Expected Chemical Shift (ppm) Assignment
Aromatic CarbonsVariesTosyl group benzene ring
Methyl CarbonVariesTosyl methyl group
Carboxyl CarbonsVariesTwo carboxylic acid groups
Alpha-Carbon (α-C)VariesAspartic acid backbone
Beta-Carbon (β-C)VariesAspartic acid backbone
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Adduct m/z (Predicted)
[M+H]⁺288.05364
[M+Na]⁺310.03558
[M-H]⁻286.03908

Data from PubChemLite for this compound.[1]

Biological Context and Applications in Drug Development

While this compound is primarily utilized as a synthetic intermediate, the biological significance of its parent molecule, L-aspartic acid, and its enantiomer, D-aspartic acid, provides the rationale for its use in developing bioactive compounds.

Role of L-Aspartic Acid and D-Aspartic Acid

L-aspartic acid is a non-essential amino acid that plays a crucial role in the synthesis of proteins, nucleotides, and neurotransmitters.[3] It is also involved in the urea cycle and gluconeogenesis.[4] D-aspartic acid is found in neuroendocrine tissues and is involved in the regulation of hormone release and synthesis, such as luteinizing hormone (LH) and testosterone.[5][6]

Application in Peptide Synthesis

The primary application of this compound is in peptide synthesis, where the tosyl group serves as a robust protecting group for the α-amino group. This protection prevents unwanted side reactions during peptide bond formation.

Experimental Protocol: Peptide Coupling

Materials:

  • This compound

  • Amino acid or peptide with a free amino group

  • Coupling reagent (e.g., DCC, HBTU, HATU)[2]

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., Dichloromethane - DCM, Dimethylformamide - DMF)

Procedure:

  • Dissolve this compound and the amino component in the chosen solvent.

  • Add the base to the reaction mixture.

  • Add the coupling reagent and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction mixture to remove by-products and unreacted reagents.

  • Purify the resulting peptide by chromatography.

Peptide_Synthesis cluster_reactants Reactants N_Tosyl_Asp This compound Coupling Peptide Coupling N_Tosyl_Asp->Coupling Amino_Component Amino Acid/Peptide (with free -NH2) Amino_Component->Coupling Protected_Peptide Protected Dipeptide/Peptide Coupling->Protected_Peptide Coupling_Reagents Coupling Reagents (DCC, HBTU, etc.) Coupling_Reagents->Coupling Base Base (DIPEA) Base->Coupling Deprotection Deprotection Protected_Peptide->Deprotection Final_Peptide Final Peptide Deprotection->Final_Peptide

Caption: Role of this compound in peptide synthesis.

Signaling Pathways of Parent Aspartic Acid

The biological effects of peptides derived from this compound would be dependent on their final structure. However, understanding the signaling pathways involving the parent D-aspartic acid can provide context for potential therapeutic targets. For instance, D-aspartic acid has been shown to influence hormone synthesis and release through second messenger systems.

In rat pituitary cells, D-aspartate increases the synthesis and release of LH, involving cGMP as a second messenger. In testicular Leydig cells, it enhances testosterone synthesis and release via a cAMP-mediated pathway.[5][6]

D_Aspartic_Acid_Signaling cluster_pituitary Pituitary Gland cluster_testis Testis D_Asp_Pit D-Aspartic Acid Pit_Cell Pituitary Cell D_Asp_Pit->Pit_Cell cGMP cGMP (Second Messenger) Pit_Cell->cGMP LH Luteinizing Hormone (LH) Synthesis & Release cGMP->LH D_Asp_Test D-Aspartic Acid Leydig_Cell Leydig Cell D_Asp_Test->Leydig_Cell cAMP cAMP (Second Messenger) Leydig_Cell->cAMP Testosterone Testosterone Synthesis & Release cAMP->Testosterone

Caption: Signaling pathways of D-aspartic acid in hormone regulation.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of chiral molecules and peptides. Its well-defined stereochemistry and the protective nature of the tosyl group make it an important tool for medicinal chemists and drug development professionals. While direct biological data on this specific compound is sparse, its role as a precursor to potentially bioactive peptides underscores its significance in the pursuit of novel therapeutics. Further research into the biological activities of N-tosylated amino acids themselves may reveal novel pharmacological properties.

References

An In-depth Technical Guide to the Solubility of N-Tosyl-L-aspartic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Tosyl-L-aspartic acid in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on qualitative solubility information, factors influencing solubility, and detailed experimental protocols for determining solubility. This information is crucial for applications in synthesis, purification, formulation, and drug development.

Introduction to this compound and its Solubility

This compound is a protected amino acid derivative. The tosyl group (p-toluenesulfonyl) is a common protecting group for the amino functional group in organic synthesis, particularly in peptide chemistry. The solubility of this compound is a critical parameter for its effective use, influencing reaction conditions, purification methods like recrystallization, and the development of formulations.

The solubility of this compound is governed by its molecular structure, which includes a polar carboxylic acid group, a moderately polar tosyl group, and the overall molecular size and shape. The interplay of these features dictates its interaction with different organic solvents.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolvent TypePredicted SolubilityRationale & Remarks
Methanol Polar ProticSoluble[1]The hydroxyl group of methanol can form hydrogen bonds with the carboxylic acid and sulfonyl groups of the solute.
Ethanol Polar ProticLikely SolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. N-tosyl amino acid derivatives are commonly recrystallized from ethanol-water mixtures[2].
Acetone Polar AproticSoluble[1]The polar carbonyl group of acetone can interact with the polar functional groups of the solute. Acetone-water mixtures are also used for recrystallization of related compounds[2].
Hot Water Polar ProticSoluble[1]Elevated temperatures increase the kinetic energy, aiding in the dissolution of the polar solute in the polar solvent.
Ethyl Acetate Moderately Polar AproticSparingly Soluble to InsolubleEthyl acetate is less polar than acetone and may not be a sufficiently strong solvent for the highly polar this compound.
Dichloromethane Nonpolar AproticLikely InsolubleThe nonpolar nature of dichloromethane makes it a poor solvent for polar compounds like this compound.
Hexane Nonpolar AproticInsolubleAs a nonpolar hydrocarbon, hexane is not expected to dissolve polar molecules.
Diethyl Ether Slightly Polar AproticLikely InsolubleThe parent L-aspartic acid is insoluble in ether[3]. The tosyl group may slightly increase lipophilicity, but significant solubility is not expected.

It is important to note that for many N-tosyl amino acid derivatives, solubility is significantly higher at elevated temperatures, a principle utilized in recrystallization for purification[2].

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, several established experimental methods can be employed. The choice of method often depends on the required accuracy, the amount of available material, and the properties of the compound.

Equilibrium (Shake-Flask) Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility[4][5].

Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial or flask).

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute[4]. A mechanical shaker or orbital incubator is recommended for consistent agitation.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by filtration through a fine-pored filter that does not adsorb the solute.

  • Concentration Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. Given the presence of the aromatic tosyl group, UV-Vis spectrophotometry is a highly effective method. High-Performance Liquid Chromatography (HPLC) can also be used for accurate quantification.

  • Calculation: The solubility is then calculated and expressed in appropriate units (e.g., mg/mL, mol/L).

UV-Vis Spectrophotometric Method

This method is often used in conjunction with the shake-flask method for the analysis step and is particularly useful for compounds with a chromophore, such as the phenyl ring in the tosyl group.

Protocol:

  • Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of this compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax.

  • Calibration Curve: A series of standard solutions of known concentrations of this compound in the same solvent are prepared. The absorbance of each standard at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

  • Sample Analysis: The saturated solution obtained from the shake-flask method is appropriately diluted to fall within the concentration range of the calibration curve. The absorbance of the diluted sample is then measured at the λmax.

  • Solubility Calculation: The concentration of the diluted sample is determined from the calibration curve. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Dynamic (Temperature Variation) Method

Dynamic methods are useful for determining the temperature-dependent solubility and for screening multiple solvents more rapidly than the equilibrium method.

Protocol:

  • Suspension Preparation: A suspension of this compound in the chosen solvent is prepared with a known composition.

  • Heating and Observation: The suspension is slowly heated while being stirred. The temperature at which all the solid completely dissolves is recorded as the clear point. This temperature corresponds to the saturation temperature for that specific concentration.

  • Data Collection: By repeating this process with different initial concentrations, a solubility curve as a function of temperature can be generated.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Select Solvent prep_suspension Prepare Suspension (Excess Solute in Solvent) start->prep_suspension shake Agitate at Constant Temperature (e.g., 24-72h) prep_suspension->shake separate Centrifuge or Filter shake->separate analyze Analyze Supernatant Concentration (e.g., UV-Vis, HPLC) separate->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is a key principle in recrystallization techniques.

  • Solvent Polarity: As indicated in Table 1, polar solvents are more likely to dissolve the polar this compound. The "like dissolves like" principle is a fundamental guide.

  • pH (in aqueous or protic systems): The carboxylic acid groups of this compound can be deprotonated at higher pH values, forming a salt that is generally more soluble in polar solvents.

  • Presence of Other Solutes: The presence of salts or other additives can either increase ("salting-in") or decrease ("salting-out") the solubility.

Conclusion

While quantitative solubility data for this compound is not extensively documented, a strong understanding of its chemical structure allows for reasoned predictions of its behavior in various organic solvents. It is anticipated to be soluble in polar protic and aprotic solvents like methanol, ethanol, and acetone, with solubility likely increasing with temperature. For precise applications, the experimental determination of solubility is recommended, for which standard protocols such as the shake-flask method coupled with UV-Vis analysis are highly reliable. This guide provides the foundational knowledge and methodologies for researchers and professionals working with this important compound.

References

N-Tosyl-L-aspartic Acid: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties and relevant biochemical context of N-Tosyl-L-aspartic acid. This compound, a derivative of the non-essential amino acid L-aspartic acid, serves as a crucial building block in various synthetic applications, particularly in peptide synthesis and the development of pharmacologically active molecules. This document summarizes its key physical properties, details relevant experimental protocols, and visualizes its synthetic and metabolic context.

Physicochemical Properties

This compound is a white, crystalline solid. The introduction of the tosyl group to the amino function of L-aspartic acid significantly alters its physical and chemical characteristics. The following table summarizes the key quantitative data available for this compound.

PropertyValueSource
Melting Point 136-138 °C[1]
Boiling Point 478.9 °C at 760 mmHg[2]
Molecular Formula C₁₁H₁₃NO₆S[3]
Molecular Weight 287.29 g/mol [3]

Experimental Protocols

The accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. Below are detailed methodologies for its synthesis and the determination of its melting point.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous medium.

Materials:

  • L-Aspartic acid

  • p-Toluenesulfonyl chloride (Tosyl chloride)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

Procedure:

  • Dissolve L-aspartic acid in a 1N solution of sodium hydroxide at 65-70°C.

  • In a separate flask, dissolve p-toluenesulfonyl chloride in diethyl ether.

  • Add the p-toluenesulfonyl chloride solution and a 1N sodium hydroxide solution portionwise and simultaneously to the L-aspartic acid solution over a period of approximately one hour, maintaining the temperature at 65-70°C. The pH of the reaction mixture should be continuously monitored and maintained in the alkaline range.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional period to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature. The ethereal layer is then separated and discarded.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is strongly acidic, leading to the precipitation of this compound.

  • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Melting Point Determination

The melting point of this compound is a key indicator of its purity and is determined using a standard melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., capillary melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a controlled rate, typically a ramp rate of 1-2 °C per minute when approaching the expected melting point.

  • Observe the sample through the magnifying lens of the apparatus.

  • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the clear point). The melting point is reported as this range.

Visualized Workflows and Pathways

To provide a clearer understanding of the chemical and biological context of this compound, the following diagrams have been generated using the DOT language.

Synthesis_of_NTosyl_L_aspartic_acid L_Aspartic_Acid L-Aspartic Acid Reaction_Mixture Reaction Mixture (65-70°C) L_Aspartic_Acid->Reaction_Mixture Tosyl_Chloride p-Toluenesulfonyl Chloride Tosyl_Chloride->Reaction_Mixture NaOH NaOH (aq) NaOH->Reaction_Mixture Diethyl_Ether Diethyl Ether Diethyl_Ether->Reaction_Mixture Acidification Acidification (HCl) Reaction_Mixture->Acidification Cooling & Separation NTosyl_L_aspartic_acid This compound Acidification->NTosyl_L_aspartic_acid Precipitation Purification Recrystallization NTosyl_L_aspartic_acid->Purification Filtration & Drying Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthetic workflow for this compound.

While this compound is a synthetic compound and not directly involved in natural metabolic pathways, its precursor, L-aspartic acid, is a central molecule in amino acid metabolism. The following diagram illustrates the central role of L-aspartic acid in the biosynthesis of several other essential amino acids.

Aspartic_Acid_Metabolic_Pathway cluster_main_pathway Aspartate Family Biosynthesis cluster_synthetic_derivative Synthetic Derivative Oxaloacetate Oxaloacetate Aspartate L-Aspartate Oxaloacetate->Aspartate Transamination Asparagine Asparagine Aspartate->Asparagine Lysine Lysine Aspartate->Lysine Homoserine Homoserine Aspartate->Homoserine NTosyl_Aspartate This compound Aspartate->NTosyl_Aspartate Tosylation Methionine Methionine Threonine Threonine Isoleucine Isoleucine Threonine->Isoleucine Homoserine->Methionine Homoserine->Threonine

Caption: Metabolic context of L-aspartic acid and its synthetic tosylation.

References

Spectroscopic Profile of N-Tosyl-L-aspartic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Tosyl-L-aspartic acid, a key building block in synthetic organic chemistry and drug discovery. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a combination of predicted data from reliable databases and expected spectroscopic characteristics based on the analysis of its constituent parts: L-aspartic acid and the p-toluenesulfonyl (tosyl) group.

Introduction

This compound is a chiral amino acid derivative where the amino group of L-aspartic acid is protected by a tosyl group. This protection strategy is common in peptide synthesis and the development of complex molecular architectures. The tosyl group imparts specific chemical properties and provides a characteristic spectroscopic signature, which is crucial for reaction monitoring and product characterization. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₁₁H₁₃NO₆S), high-resolution mass spectrometry (HRMS) is employed to confirm its identity.

Data Presentation

The following table summarizes the predicted monoisotopic mass and the mass-to-charge ratios (m/z) for various adducts of this compound.[1]

AdductPredicted m/z
[M+H]⁺ 288.05364
[M+Na]⁺310.03558
[M+K]⁺326.00952
[M+NH₄]⁺305.08018
[M-H]⁻ 286.03908
[M+HCOO]⁻332.04456
[M+CH₃COO]⁻346.06021
Monoisotopic Mass 287.04636 Da

Data sourced from PubChem.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

A general protocol for obtaining HRMS data for a solid sample like this compound is as follows:

  • Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (typically < 1 mg) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, often with a small percentage of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in either positive or negative ion mode over a relevant m/z range (e.g., 100-1000 amu).

  • Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the desired adduct (e.g., [M+H]⁺ or [M-H]⁻). The measured m/z value is then compared to the theoretical value calculated from the molecular formula to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential for the characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the aspartic acid backbone and the tosyl group. The chemical shifts are influenced by the electron-withdrawing nature of the tosyl group and the carboxylic acid functionalities.

The following table outlines the expected chemical shifts (δ) and multiplicities for the protons of this compound, typically recorded in a solvent like DMSO-d₆.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH> 10.0Broad Singlet2H
-NH-~8.0 - 9.0Doublet1H
Aromatic (ortho to SO₂)~7.7 - 7.8Doublet2H
Aromatic (meta to SO₂)~7.3 - 7.4Doublet2H
α-CH~4.2 - 4.4Multiplet1H
β-CH₂~2.6 - 2.8Multiplet2H
Tosyl -CH₃~2.4Singlet3H
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acids will appear significantly downfield.

The table below presents the expected chemical shifts for the carbon atoms of this compound in a solvent such as DMSO-d₆.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Carboxylic Acids (-COOH)~171 - 174
Aromatic (C-SO₂)~143 - 144
Aromatic (C-CH₃)~138 - 139
Aromatic (CH, ortho to SO₂)~129 - 130
Aromatic (CH, meta to SO₂)~126 - 127
α-CH~52 - 54
β-CH₂~36 - 38
Tosyl -CH₃~21
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with a suitable base to aid dissolution) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.

    • ¹³C NMR: A proton-decoupled ¹³C experiment is run. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Presentation: Expected IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands for its various functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Description of Vibration
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Carboxylic Acid)1700 - 1740Stretching
C=C (Aromatic)1450 - 1600Stretching
S=O (Sulfonyl)1330 - 1360 (asymmetric)Stretching
S=O (Sulfonyl)1150 - 1170 (symmetric)Stretching
C-N1000 - 1250Stretching
N-H3200 - 3300Stretching
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Workflow Visualization

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

synthesis_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product aspartic_acid L-Aspartic Acid reaction Tosyl Protection aspartic_acid->reaction tosyl_chloride Tosyl Chloride tosyl_chloride->reaction purification Purification (e.g., Recrystallization) reaction->purification final_product This compound purification->final_product

Caption: Synthetic pathway for this compound.

characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation product Purified Product (this compound) ms Mass Spectrometry (MS) product->ms nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms_data Molecular Weight & Formula Confirmation ms->ms_data nmr_data Structural Elucidation nmr->nmr_data ir_data Functional Group ID ir->ir_data final_confirmation Structure Confirmed ms_data->final_confirmation nmr_data->final_confirmation ir_data->final_confirmation

Caption: Spectroscopic characterization workflow.

References

N-Tosyl-L-aspartic Acid: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Tosyl-L-aspartic acid. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines potential degradation pathways, provides general protocols for stability testing, and offers clear guidelines for storage and handling.

Storage and Handling Recommendations

Proper storage is paramount to maintaining the chemical integrity of this compound. The following conditions are recommended based on information from safety data sheets (SDS).[1][2][3]

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[2][4] Refrigeration is also suggested as a storage condition.[5]Minimizes the rate of potential degradation reactions.
Atmosphere Keep in a tightly closed container[1][2][6] in a well-ventilated area.[2][4] Some sources recommend storing under an inert atmosphere.[5]Protects from moisture and atmospheric contaminants that could initiate hydrolysis or other degradation. An inert atmosphere can prevent oxidative degradation.
Light Store out of direct sunlight.[4]While specific photostability data is not readily available, protection from light is a general best practice to prevent photochemical degradation.
Incompatible Materials Avoid strong oxidizing agents and strong acids.[2][4][5]Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in the degradation of the compound.

Handling Precautions: When handling this compound, it is advised to avoid dust formation.[1][2] Use personal protective equipment, including safety glasses and gloves, and ensure adequate ventilation.[2][3]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, its chemical structure, containing an aspartic acid moiety, suggests potential degradation pathways analogous to those observed for aspartyl residues in peptides. The primary degradation mechanisms are likely to be hydrolysis and intramolecular cyclization.

Hydrolysis

Under acidic or basic conditions, this compound can undergo hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the tosyl group may be cleaved from the nitrogen atom. Additionally, the amide bond of the tosyl group or the carboxylic ester groups (if derivatized) could be susceptible to hydrolysis.

  • Base-Catalyzed Hydrolysis: Alkaline conditions can promote the hydrolysis of the tosylamide and any ester groups.

Intramolecular Cyclization (Succinimide Formation)

A significant degradation pathway for aspartyl residues in peptides involves the formation of a five-membered cyclic imide (succinimide) intermediate.[7][8] This reaction is pH-dependent and can lead to isomerization and racemization. It is plausible that this compound could undergo a similar intramolecular reaction. The lone pair of electrons on the nitrogen of the peptide bond can attack the carbonyl carbon of the aspartic acid side chain. For this compound, the tosyl group would influence the reactivity of the amino group.

The formation of a succinimide intermediate can result in two major degradation products upon hydrolysis of the imide ring: the original L-aspartic acid derivative and the corresponding isoaspartic acid derivative. Furthermore, the succinimide intermediate is prone to racemization, which can lead to the formation of D-aspartyl and D-isoaspartyl derivatives.

G cluster_main Potential Degradation Pathway of this compound A This compound B Succinimide Intermediate (Cyclic Imide) A->B Intramolecular Cyclization (pH dependent) F Hydrolysis Products (Tosyl group cleavage) A->F Acid/Base Hydrolysis B->A Hydrolysis C N-Tosyl-L-isoaspartic acid B->C Hydrolysis D N-Tosyl-D-aspartic acid B->D Racemization & Hydrolysis E N-Tosyl-D-isoaspartic acid B->E Racemization & Hydrolysis G cluster_workflow General Workflow for a Forced Degradation Study Start Prepare Stock Solution of This compound Stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Quench Reactions at Specific Time Points Stress->Neutralize Analyze Analyze Samples by a Stability-Indicating Method (e.g., HPLC) Neutralize->Analyze Identify Identify and Characterize Degradation Products (e.g., LC-MS) Analyze->Identify End Establish Degradation Profile and Pathways Identify->End

References

An In-depth Technical Guide to the Safety and Handling of N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for N-Tosyl-L-aspartic acid (CAS No. 4816-82-4), a key intermediate in pharmaceutical research and development. This document outlines the known physical and chemical properties, toxicological data, safe handling procedures, and experimental protocols relevant to its use in a laboratory setting.

Chemical and Physical Properties

This compound is a tosyl-protected derivative of the non-essential amino acid, L-aspartic acid. The tosyl group serves as a protecting group for the amino functionality, enabling selective reactions at the carboxylic acid groups, which is particularly useful in peptide synthesis and the development of chiral building blocks for drug discovery.[1]

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundL-Aspartic AcidN-Acetyl-L-aspartic Acid
CAS Number 4816-82-4[2][3]56-84-8[4]997-55-7[5]
Molecular Formula C11H13NO6S[6]C4H7NO4[7]C6H9NO5
Molecular Weight 287.29 g/mol [1]133.10 g/mol [7]175.14 g/mol [8]
Appearance White crystalline powder (presumed)White crystalline powder[7]White crystalline powder[5]
Melting Point Data not available270-271 °C[7]Undetermined[5]
Boiling Point Data not availableData not available[7]Undetermined[5]
Solubility Data not availableSlightly soluble in water[7]Data not available[5]
Specific Rotation [α]D Data not available+25.0° (c=1.97 in 6N HCl)[8]Data not available

Note: Specific quantitative data for this compound is limited in publicly available literature. The data for L-Aspartic Acid and N-Acetyl-L-aspartic Acid are provided for comparison.

Safety and Toxicology

Hazard Identification and Precautionary Measures:

Based on the available data for related compounds, this compound should be handled with care. The following potential hazards and precautionary statements are advised:

  • Potential Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[5]

  • Precautionary Statements:

    • Avoid breathing dust.

    • Wash hands and any exposed skin thoroughly after handling.

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.

Toxicological Data Summary:

No specific toxicological studies for this compound were found. The following data for related compounds can be used for a preliminary risk assessment.

Table 2: Toxicological Data for L-Aspartic Acid and N-Acetyl-L-aspartic Acid

CompoundTestSpeciesRouteResultReference
L-Aspartic AcidLD50RatOral> 5,000 mg/kg[9]
N-Acetyl-L-aspartic AcidLD50MouseIntraperitoneal2,660 mg/kg[5]
N-Acetyl-L-aspartic AcidTDLORatOral100 mg/kg[5]

It is important to note that the tosyl group may alter the toxicological profile of the molecule. Therefore, all handling should be performed by trained personnel in a controlled laboratory environment.

Handling and Storage

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures:

  • Ensure adequate ventilation to minimize dust exposure.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation.

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the reaction of L-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. The following is a general procedure that can be adapted.

Materials:

  • L-Aspartic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5 °C).

  • Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent to the stirred reaction mixture.

  • Maintain the pH of the reaction mixture in the alkaline range by the dropwise addition of sodium hydroxide solution.

  • After the addition is complete, continue stirring the mixture for several hours at room temperature to ensure the reaction goes to completion.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water) to obtain the purified this compound.[1]

Experimental Workflow for Synthesis:

G cluster_synthesis Synthesis of this compound start Start dissolve Dissolve L-Aspartic Acid in NaOH solution start->dissolve add_tscl Add p-Toluenesulfonyl Chloride Solution dissolve->add_tscl stir Stir at Room Temperature add_tscl->stir acidify Acidify with HCl stir->acidify filter Filter and Wash acidify->filter recrystallize Recrystallize filter->recrystallize end End recrystallize->end

A generalized workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules for pharmaceutical applications. The tosyl group provides robust protection of the amino group, allowing for selective modifications at the carboxylic acid positions. This is particularly important in the construction of peptide-based drugs and other chiral therapeutic agents where maintaining stereochemical integrity is crucial for biological activity.[1]

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the direct interaction of this compound with any signaling pathways. Research on the biological activity of this compound is still in its early stages. However, its parent molecule, L-aspartic acid, and its D-enantiomer are known to have roles in neurotransmission and can interact with glutamate receptors.[10][11] It is plausible that this compound or its metabolites could potentially modulate these or other cellular signaling cascades. Further research is required to elucidate any specific biological activity.

Logical Relationship for Investigating Biological Activity:

G cluster_bioactivity Investigating Biological Activity compound This compound in_vitro In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) compound->in_vitro pathway_analysis Signaling Pathway Analysis in_vitro->pathway_analysis adme_tox ADME/Tox Profiling in_vitro->adme_tox in_vivo In Vivo Studies (e.g., Animal Models) lead_optimization Lead Optimization in_vivo->lead_optimization pathway_analysis->in_vivo adme_tox->in_vivo

A logical workflow for the investigation of the biological activity of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling any chemical and should be trained in proper laboratory techniques. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

N-Tosyl-L-aspartic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Tosyl-L-aspartic acid, a critical protected amino acid derivative. This document details its chemical and physical properties, provides meticulous experimental protocols for its synthesis and use in peptide synthesis, and outlines methods for the removal of the tosyl protecting group. The information is curated to support researchers and professionals in drug development and peptide chemistry.

Core Properties of this compound

This compound is a derivative of the nonessential amino acid L-aspartic acid where the amino group is protected by a tosyl (p-toluenesulfonyl) group.[1] This protection is robust, rendering the amino group stable under a variety of reaction conditions, which is particularly advantageous in multi-step syntheses.[2]

Physicochemical Data

A summary of the key quantitative data for this compound and its parent compound, L-aspartic acid, is presented in Table 1. This allows for a clear comparison of their physical and chemical properties.

PropertyThis compoundL-Aspartic Acid
Molecular Formula C₁₁H₁₃NO₆SC₄H₇NO₄
Molecular Weight 287.29 g/mol [1]133.10 g/mol
Appearance White crystalline powderWhite crystalline powder[3][4]
Melting Point Not specified270-271 °C (decomposes)[5][6]
Solubility in Water Slightly soluble5.36 g/L at 25 °C[7]
Solubility in Organic Solvents Soluble in acetone-water and ethanol-water mixtures (for recrystallization)[2]Insoluble in ethanol and ether[3][7]
Specific Optical Rotation [α]ᴅ Data not available for L-isomer. For D-isomer: -2.0° (c=3.93 in 5N HCl)[5]+5.05° (c=0.5-2.0 g/mL in H₂O at 25°C)[3][6]
Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. Table 2 summarizes the expected characteristic signals.

Spectroscopic MethodExpected Signals for this compound
¹H NMR Signals corresponding to the aromatic protons of the tosyl group, the methyl protons of the tosyl group, and the α- and β-protons of the aspartic acid moiety.[2] In D₂O, the α-H proton is expected around 3.9 ppm, and the diastereotopic β-H protons around 2.7-2.8 ppm.[8]
¹³C NMR Distinct signals for the aromatic carbons, the tosyl methyl carbon, the two carboxyl carbons, and the α- and β-carbons of the aspartic acid backbone.[2]
FT-IR (cm⁻¹) Broad O-H stretch from carboxylic acids (~2500-3300), C=O stretch from carboxyl groups (~1700-1740), strong S=O stretches from the sulfonyl group (~1350 and ~1160), and an N-H stretch of the sulfonamide.[2]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2] Key fragmentation pathways would likely involve the cleavage of the N-S bond and losses of water and carbon dioxide.[2]

Synthesis of this compound

The synthesis of this compound involves the selective tosylation of the amino group of L-aspartic acid. Careful control of reaction conditions is crucial to prevent side reactions and racemization.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product L-Aspartic_Acid L-Aspartic Acid Reaction_Mixture Combine and React (Controlled pH and Temperature) L-Aspartic_Acid->Reaction_Mixture Tosyl_Chloride p-Toluenesulfonyl Chloride (TsCl) Tosyl_Chloride->Reaction_Mixture Base Base (e.g., NaOH) Base->Reaction_Mixture Solvent Solvent (e.g., Water/Dioxane) Solvent->Reaction_Mixture Acidification Acidify to Precipitate Reaction_Mixture->Acidification Filtration Filter and Wash Acidification->Filtration Recrystallization Recrystallize Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Synthesis Workflow for this compound.
Detailed Experimental Protocol: Synthesis

  • Dissolution: Dissolve L-aspartic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) at 0-5 °C with stirring.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., dioxane or acetone) to the cooled amino acid solution. Maintain the temperature at 0-5 °C and keep the pH between 9-10 by the dropwise addition of aqueous sodium hydroxide.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and acidify to a pH of ~2 with concentrated hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from an ethanol-water or acetone-water mixture to yield pure this compound.

  • Drying: Dry the purified product under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The tosyl group is stable to the acidic conditions used for Boc deprotection.

SPPS_Workflow Start Resin with N-terminal amine Activation Activate this compound (e.g., with DCC/HOBt) Start->Activation Coupling Couple to resin-bound peptide Activation->Coupling Wash Wash resin Coupling->Wash Deprotection Deprotect next amino acid (if applicable) Wash->Deprotection Elongation Repeat coupling cycles Deprotection->Elongation Final_Cleavage Cleave peptide from resin and deprotect side chains Elongation->Final_Cleavage Purification Purify peptide (HPLC) Final_Cleavage->Purification

Workflow for using this compound in SPPS.
Detailed Experimental Protocol: Peptide Coupling

This protocol describes a manual SPPS coupling step using this compound.

  • Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amine. Swell the resin in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and an activating agent such as 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF. Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) and stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: Filter the activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct and add the filtrate to the resin. Add a base such as N,N-diisopropylethylamine (DIPEA) (3.5-4 equivalents) and agitate the mixture at room temperature.[9]

  • Monitoring: Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM and methanol, to remove excess reagents and byproducts.

Deprotection of the N-Tosyl Group

The high stability of the tosyl group necessitates specific and often stringent conditions for its removal.

Deprotection_Workflow Start N-Tosyl protected peptide Method_Selection Select Deprotection Method Start->Method_Selection Reductive_Cleavage Reductive Cleavage (e.g., Na/liquid NH₃) Method_Selection->Reductive_Cleavage Reductive Acidic_Cleavage Strongly Acidic Cleavage (e.g., HBr/phenol) Method_Selection->Acidic_Cleavage Acidic Reaction Perform Deprotection Reductive_Cleavage->Reaction Acidic_Cleavage->Reaction Workup Work-up and Purification Reaction->Workup Final_Product Deprotected Peptide Workup->Final_Product

Logical workflow for N-Tosyl group deprotection.
Detailed Experimental Protocol: Deprotection

Method 1: Reductive Cleavage with Sodium in Liquid Ammonia

  • Caution: This procedure should be carried out in a well-ventilated fume hood by experienced personnel due to the use of liquid ammonia and sodium metal.

  • Setup: Place the N-tosyl-protected peptide in a flask equipped with a dry ice condenser.

  • Dissolution: Condense liquid ammonia into the flask to dissolve the peptide.

  • Reduction: Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.

  • Quenching: After the reaction is complete (typically 30-60 minutes), quench the excess sodium by the careful addition of ammonium chloride.

  • Evaporation: Allow the ammonia to evaporate overnight in the fume hood.

  • Purification: Dissolve the residue in an appropriate buffer and purify the deprotected peptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

Method 2: Cleavage with Strong Acid

  • Reaction Mixture: Treat the N-tosyl-protected peptide with a solution of 30% hydrobromic acid in acetic acid, often with the addition of a scavenger such as phenol.[1]

  • Heating: Heat the reaction mixture at a specified temperature (e.g., 70 °C) for several hours.

  • Work-up: After cooling, precipitate the peptide by adding a large volume of cold ether.

  • Isolation and Purification: Collect the precipitate by centrifugation or filtration, wash with ether, and purify by RP-HPLC.

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists and drug development professionals. Its robust protection of the amino functionality allows for controlled and specific peptide bond formation. While the deprotection requires specific conditions, the stability it offers during synthesis often outweighs this consideration. The detailed protocols and data provided in this guide are intended to facilitate its effective use in research and development, ultimately contributing to the advancement of peptide-based therapeutics and other bioactive molecules.

References

Chirality and Stereochemistry of N-Tosyl-L-aspartic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosyl-L-aspartic acid is a chiral building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. As a derivative of the naturally occurring amino acid L-aspartic acid, it possesses a defined stereochemistry that is crucial for the synthesis of enantiomerically pure molecules. The introduction of the tosyl (p-toluenesulfonyl) group on the amino nitrogen enhances its utility by providing a bulky, non-reactive protecting group that influences the stereochemical outcome of reactions at adjacent centers. This guide provides a comprehensive overview of the chirality, stereochemistry, synthesis, and applications of this compound.

Physicochemical and Chiroptical Properties

PropertyValueCompoundSource
Molecular Weight 287.29 g/mol This compound[1]
CAS Number 4816-82-4This compound[1]
Melting Point 159.9 °C(S)-Dibenzyl aspartate p-toluenesulfonate[2]
Specific Rotation +9.6° (c 1, CHCl₃)(S)-Dibenzyl aspartate p-toluenesulfonate[2]

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for this compound is not extensively published. However, based on the known spectra of its constituent parts (L-aspartic acid and the tosyl group), the following characteristic signals can be predicted.

SpectroscopyPredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z
¹H NMR Aromatic protons (tosyl group): ~7.3-7.8 ppm (two doublets); Methyl protons (tosyl group): ~2.4 ppm (singlet); α-proton (aspartic acid): multiplet; β-methylene protons (aspartic acid): two diastereotopic protons. The acidic protons of the carboxylic acids and the sulfonamide N-H may appear as broad singlets or exchange with a deuterated solvent.[1]
¹³C NMR Aromatic carbons (tosyl group); Methyl carbon (tosyl group); Two carboxyl carbons; α- and β-carbons of the aspartic acid moiety.[1]
IR Spectroscopy O-H stretching (carboxylic acids): ~2500-3300 cm⁻¹ (broad); C=O stretching (carboxylic acids): ~1700-1740 cm⁻¹; S=O stretching (sulfonyl group): ~1350 cm⁻¹ and ~1160 cm⁻¹; N-H stretching (sulfonamide).[1]
Mass Spectrometry Key fragmentation pathways would likely involve cleavage of the N-S bond, yielding fragments corresponding to the tosyl group and the L-aspartic acid cation, as well as loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of (S)-Dibenzyl aspartate p-toluenesulfonate[2].

Materials:

  • L-aspartic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • A suitable base (e.g., sodium hydroxide or triethylamine)

  • An appropriate solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane or acetone)

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve L-aspartic acid in an aqueous solution of the chosen base at 0 °C.

  • Slowly add a solution of p-toluenesulfonyl chloride in the organic solvent to the stirred solution of L-aspartic acid, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Synthesis_of_N_Tosyl_L_aspartic_acid L_Asp L-Aspartic Acid Reaction N-Tosylation Reaction (0°C to RT) L_Asp->Reaction TsCl p-Toluenesulfonyl Chloride TsCl->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Water/Dioxane) Solvent->Reaction Acidification Acidification (HCl) Reaction->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Purification Purification (Recrystallization) Extraction->Purification Product This compound Purification->Product

Synthesis of this compound.
Determination of Enantiomeric Purity by Chiral HPLC

A general method for the chiral separation of underivatized amino acids can be adapted for this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase (CSP) column, such as an Astec CHIROBIOTIC™ T, which employs the macrocyclic glycopeptide teicoplanin as the chiral selector.

Mobile Phase:

  • A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid or acetic acid) to ensure the analyte is in a single ionic form. The exact ratio will need to be optimized for baseline separation of the enantiomers.

Procedure:

  • Prepare a standard solution of racemic N-Tosyl-aspartic acid and a solution of the synthesized this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

  • Inject the synthesized sample under the same conditions.

  • Determine the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Standard Racemic Standard Standard->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate Result Enantiomeric Purity (%) Calculate->Result

Chiral HPLC workflow for enantiomeric purity.

Applications in Stereoselective Synthesis

This compound serves as a valuable chiral precursor in the synthesis of more complex molecules. The tosyl group not only protects the amino functionality but also provides a degree of conformational rigidity that can influence the stereochemical course of subsequent reactions.

Use in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the side-chain carboxyl group of aspartic acid requires protection to prevent side reactions. While the N-terminal amino group is typically protected with an Fmoc or Boc group, the side chain is often protected as a benzyl or t-butyl ester. This compound, with its protected amino group, can be further modified at its carboxyl groups for incorporation into peptide chains. The tosyl group's stability allows for selective deprotection of other protecting groups on the molecule.

Peptide_Synthesis_Application cluster_activation Activation cluster_coupling Coupling cluster_deprotection Chain Elongation N_Tosyl_Asp This compound (Side-chain protected) Activated_Asp Activated this compound N_Tosyl_Asp->Activated_Asp Coupling_Agent Coupling Agent (e.g., HATU, HOBt) Coupling_Agent->Activated_Asp Coupling Peptide Bond Formation Activated_Asp->Coupling Resin Resin-bound Peptide with free N-terminus Resin->Coupling Resin_Peptide_Asp Resin-bound Peptide with incorporated Asp Coupling->Resin_Peptide_Asp Deprotection N-terminal Deprotection Resin_Peptide_Asp->Deprotection Elongation Further Coupling Cycles Deprotection->Elongation Next_AA Next Activated Amino Acid Next_AA->Elongation Final_Peptide Final Peptide Elongation->Final_Peptide Cleavage and Side-chain Deprotection

Role of protected aspartic acid in SPPS.

Conclusion

This compound is a fundamentally important chiral building block in modern organic synthesis. Its well-defined stereochemistry, coupled with the robust protection afforded by the tosyl group, makes it an invaluable tool for the construction of complex, enantiomerically pure molecules, particularly in the realm of pharmaceutical and materials science. The methodologies outlined in this guide for its synthesis and analysis provide a framework for its effective utilization in research and development. Further investigation into its specific chiroptical properties and the development of more efficient and stereoselective synthetic routes will continue to expand its utility in asymmetric synthesis.

References

N-Tosyl-L-aspartic Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tosyl-L-aspartic acid, a derivative of the non-essential amino acid L-aspartic acid, serves as a crucial building block and intermediate in various chemical and pharmaceutical applications. The presence of the tosyl group provides a means to protect the amino functionality of L-aspartic acid, enabling selective reactions at other sites of the molecule. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in drug development and biochemical research.

Chemical Properties and Characterization

This compound, with the chemical formula C₁₁H₁₃NO₆S, possesses a molecular weight of 287.29 g/mol .[1] The tosyl group, a p-toluenesulfonyl group, is attached to the nitrogen atom of L-aspartic acid. This modification significantly alters the physical and chemical properties of the parent amino acid, making it a versatile tool in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 4816-82-4[1]
Molecular Formula C₁₁H₁₃NO₆S[1]
Molecular Weight 287.29 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons of the tosyl group, the methyl protons of the tosyl group, the α-proton of the aspartic acid backbone, and the β-protons of the aspartic acid backbone.
¹³C NMR Signals for the aromatic carbons, the methyl carbon of the tosyl group, the two carboxylic acid carbons, and the α- and β-carbons of the aspartic acid moiety.
IR Spectroscopy Characteristic absorption bands for O-H stretching (carboxylic acids), C=O stretching (carboxylic acids), S=O stretching (sulfonyl group), and N-H stretching (sulfonamide).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Purification

The synthesis of this compound typically involves the reaction of L-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.[2] The base is necessary to neutralize the hydrochloric acid that is formed during the reaction.

Experimental Protocol: General Synthesis of this compound

While a specific detailed protocol with quantitative data for the L-isomer was not found in the provided search results, a general procedure can be outlined based on the synthesis of related compounds.

Materials:

  • L-aspartic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH) or other suitable base

  • Water

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve L-aspartic acid in an aqueous solution of a suitable base, such as sodium hydroxide, at a controlled temperature.

  • Slowly add a solution of p-toluenesulfonyl chloride in an appropriate solvent to the reaction mixture with vigorous stirring.

  • Maintain the pH of the reaction mixture in the alkaline range by the addition of more base as needed.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period to ensure the completion of the reaction.

  • Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to precipitate the this compound product.

  • Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum.

Purification: The crude this compound can be purified by recrystallization from a suitable solvent or solvent mixture, such as water or ethanol-water.

Synthesis_Workflow L-Aspartic Acid L-Aspartic Acid Dissolution in Base Dissolution in Base L-Aspartic Acid->Dissolution in Base NaOH (aq) Reaction Reaction Dissolution in Base->Reaction p-Toluenesulfonyl Chloride Acidification Acidification Reaction->Acidification HCl Precipitation Precipitation Acidification->Precipitation Filtration & Drying Filtration & Drying Precipitation->Filtration & Drying Crude Product Crude Product Filtration & Drying->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Figure 1: General workflow for the synthesis and purification of this compound.

Applications in Drug Development and Research

This compound and its derivatives are valuable in several areas of drug development and research.

Peptide Synthesis

The primary application of this compound is as a protected amino acid in peptide synthesis. The tosyl group effectively blocks the reactivity of the amino group, allowing for the selective formation of peptide bonds at the carboxylic acid functionalities. This is crucial for the synthesis of complex peptides with specific sequences.

Peptide_Synthesis cluster_0 Peptide Synthesis Cycle N-Tosyl-L-Aspartic_Acid N-Tosyl-L-Aspartic_Acid Coupling Coupling N-Tosyl-L-Aspartic_Acid->Coupling Amino_Acid_or_Peptide Amino_Acid_or_Peptide Amino_Acid_or_Peptide->Coupling N-Protected_Dipeptide N-Protected_Dipeptide Coupling->N-Protected_Dipeptide

Figure 2: Role of this compound in peptide bond formation.

Chiral Building Block

The inherent chirality of this compound makes it a valuable chiral building block in asymmetric synthesis. It can be used to introduce a specific stereocenter into a target molecule, which is often a critical factor for the biological activity of pharmaceuticals.[3]

Biological Activity of Derivatives

While specific biological activity data for this compound itself is limited in the provided search results, derivatives of N-protected aspartic acid have shown promise in various therapeutic areas. For instance, analogs of L-aspartic acid have been investigated for their potential in cancer chemotherapy by targeting key enzymes involved in tumor cell metabolism.[4] The tosyl group can influence the lipophilicity and cell permeability of the molecule, potentially enhancing its therapeutic efficacy.

Potential_Signaling_Pathway_Involvement cluster_0 Cellular Environment N-Tosyl-L-Asp-Derivative N-Tosyl-L-Asp-Derivative Target_Enzyme Target_Enzyme N-Tosyl-L-Asp-Derivative->Target_Enzyme Inhibition Metabolic_Pathway Metabolic_Pathway Target_Enzyme->Metabolic_Pathway Blocks Cellular_Response Cellular_Response Metabolic_Pathway->Cellular_Response Alters

Figure 3: Hypothetical signaling pathway modulation by an this compound derivative.

Conclusion

This compound is a versatile and valuable compound for researchers and professionals in the fields of chemistry and drug development. Its role as a protected amino acid in peptide synthesis and as a chiral building block in asymmetric synthesis is well-established. While further research is needed to fully elucidate the specific biological activities of this compound and its derivatives, the existing literature on related compounds suggests a promising potential for therapeutic applications. The detailed methodologies and data presented in this guide aim to support and facilitate future research and development involving this important molecule.

References

N-Tosyl-L-aspartic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosyl-L-aspartic acid, a derivative of the non-essential amino acid L-aspartic acid, serves as a crucial chiral building block in modern organic synthesis. Its primary utility lies in the introduction of a protected aspartic acid moiety, particularly in the field of peptide synthesis and the development of peptidomimetics. The strategic placement of the tosyl group on the α-amino nitrogen prevents unwanted side reactions and allows for controlled, sequential peptide bond formation. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation and characterization are presented, alongside visualizations of key chemical transformations and workflows to support researchers in its effective application.

Discovery and Historical Context

The story of this compound is intrinsically linked to the pioneering work of Emil Fischer at the turn of the 20th century. Fischer's groundbreaking research into the structure and synthesis of proteins necessitated the development of methods to selectively protect the reactive functional groups of amino acids. The introduction of the p-toluenesulfonyl (tosyl) group as a stable and reliable protecting group for amines was a significant advancement in this endeavor.

While L-aspartic acid was first isolated from asparagus juice in 1827, the deliberate synthesis of its N-tosylated form arose from the need for controlled peptide synthesis. The tosyl group's stability to acidic and basic conditions, as well as to catalytic hydrogenation, made it an attractive choice for protecting the α-amino group of amino acids like aspartic acid during the formation of peptide bonds. This allowed for the selective activation of the carboxylic acid groups for coupling with other amino acids, laying the foundation for the synthesis of complex peptides with defined sequences. The tosylation of amines is generally achieved through the Schotten-Baumann reaction, first described in the 1880s, which involves the reaction of an amine with an acyl chloride in the presence of a base.[1][2][3][4]

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the purification of its derivatives. The key properties of the parent L-aspartic acid and its N-tosylated derivative are summarized below.

PropertyL-Aspartic AcidThis compound
Molecular Formula C₄H₇NO₄C₁₁H₁₃NO₆S
Molecular Weight 133.10 g/mol 287.29 g/mol
CAS Number 56-84-84816-82-4
Appearance White crystalline solidWhite crystalline powder
Melting Point 270 °C (decomposes)[5]174-177 °C
Solubility 5.39 g/L in water at 25 °C[5]Soluble in boiling water, slightly soluble in cold water, insoluble in ethanol and ether.[6]
Specific Optical Rotation ([α]D) +25.0° (c=1.97 in 6N HCl)[5]+5.05° (c=0.5-2.0 g/mL in H₂O)[6]
pKa₁ (α-COOH) 1.99-
pKa₂ (β-COOH) 3.90-
pKa₃ (α-NH₃⁺) 9.90-

Synthesis of this compound

The synthesis of this compound is typically achieved through the tosylation of the α-amino group of L-aspartic acid using p-toluenesulfonyl chloride (tosyl chloride) in an alkaline aqueous medium. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.

General Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product L-Aspartic_Acid L-Aspartic Acid Reaction L-Aspartic_Acid->Reaction Tosyl_Chloride p-Toluenesulfonyl Chloride Tosyl_Chloride->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Aqueous Solvent Solvent->Reaction NTosyl_Aspartic_Acid This compound Reaction->NTosyl_Aspartic_Acid

Figure 1: General synthesis of this compound.
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis and purification of this compound.

Materials:

  • L-Aspartic acid

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of L-Aspartic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-aspartic acid in a solution of sodium hydroxide in water at 0°C (ice bath). The amount of NaOH should be sufficient to deprotonate both carboxylic acid groups and the amino group.

  • Addition of Tosyl Chloride: To the stirred solution, add a solution of p-toluenesulfonyl chloride in a suitable organic solvent like dioxane dropwise over a period of 2-3 hours, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Extract the reaction mixture with ethyl acetate to remove any unreacted tosyl chloride and other organic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid groups and cause the this compound to precipitate.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as hot water or an ethanol-water mixture.

Role in Peptide Synthesis

The primary application of this compound is as a protected amino acid in peptide synthesis. The tosyl group effectively masks the nucleophilicity of the α-amino group, preventing it from participating in unwanted side reactions during the activation of the carboxyl groups and subsequent peptide bond formation.

Peptide Synthesis Workflow

G A This compound B Carboxyl Group Activation (e.g., with DCC, HOBt) A->B 1. C Activated this compound B->C E Peptide Bond Formation C->E 2. D Amino Acid Ester (with free amino group) D->E F Protected Dipeptide E->F G Deprotection of Tosyl Group (e.g., Na/liquid NH₃) F->G 3. H Dipeptide G->H

Figure 2: Workflow for using this compound in peptide synthesis.

Characterization Methods

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. Characteristic signals include those for the aromatic protons of the tosyl group, the α- and β-protons of the aspartic acid backbone, and the methyl group of the tosyl moiety.

    • ¹³C NMR: Shows the number of unique carbon environments in the molecule, confirming the presence of the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the aspartic acid residue.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. Characteristic absorption bands include those for the N-H bond of the sulfonamide, the S=O stretches of the sulfonyl group, the C=O stretches of the carboxylic acids, and the aromatic C-H and C=C bonds of the tosyl group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

  • Polarimetry: Measures the specific optical rotation of the chiral molecule, confirming its enantiomeric purity.

Conclusion

This compound remains a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its historical significance in the development of peptide synthesis is undeniable, and its continued use in the construction of complex molecules, including pharmaceuticals and peptidomimetics, underscores its enduring importance. This guide has provided a comprehensive overview of its discovery, properties, and synthesis, equipping researchers and drug development professionals with the foundational knowledge necessary for its successful application in their work. The detailed protocols and workflow visualizations are intended to serve as practical resources for the synthesis and utilization of this important chiral building block.

References

Commercial Suppliers and Technical Guide for N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Tosyl-L-aspartic acid, a key reagent in pharmaceutical research and development. Below you will find information on commercial suppliers, detailed experimental protocols, and quality control considerations.

Commercial Suppliers

This compound (CAS No. 4816-82-4) is available from a range of chemical suppliers.[1][2] Key considerations when selecting a supplier include purity, available quantities, and cost. Below is a summary of offerings from several recognized vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurityAvailable QuantitiesPrice (USD)
LGC StandardsThis compound4816-82-4C11H13NO6S287.29 g/mol High quality reference standardCustom pack sizes availableContact for quote
ChemicalBookThis compound4816-82-4C11H13NO6S287.29 g/mol 99%Inquire$1.00-22.00 / KG
TeraGenomicsThis compoundNot SpecifiedNot SpecifiedNot SpecifiedGuaranteed25g$2,616.80
ClearsynthThis compound4816-82-4Not SpecifiedNot SpecifiedHigh qualityInquireContact for quote
BenchchemN-Tosyl-D-aspartic acid48176-62-1C11H13NO6S287.29 g/mol Not SpecifiedInquireContact for quote

Core Applications in Research and Development

This compound serves as a crucial building block in various synthetic applications, primarily owing to the protective nature of the tosyl group on the amino functionality of aspartic acid. This protection is vital for preventing undesirable side reactions during complex synthetic sequences.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), protected amino acids are sequentially coupled to a growing peptide chain anchored to a solid support. The tosyl group, while robust, can be cleaved under specific, often harsh, conditions which can limit its application in standard Fmoc or Boc-based SPPS strategies where milder deprotection steps are required. However, its stability makes it suitable for certain applications where orthogonal protection strategies are necessary.

Asymmetric Synthesis

As a chiral building block, this compound is invaluable in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule.[3] Its well-defined stereochemistry allows for the controlled introduction of a chiral center, which is a critical aspect of drug design and development, as different enantiomers of a drug can have vastly different biological activities.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol outlines the manual steps for coupling an N-protected amino acid to a resin-bound peptide chain.

Materials:

  • Resin with the N-terminally deprotected peptide sequence

  • This compound

  • Coupling reagent (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Solvents: DMF, DCM, MeOH

  • SPPS reaction vessel

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 20-30 minutes in the reaction vessel.[4]

  • Amino Acid Activation: In a separate vial, dissolve this compound (1.5 equivalents), HBTU (1.5 equivalents), and HOBt (1.5 equivalents) in DMF. Add DIEA (2 equivalents) to the mixture.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture under an inert atmosphere for a specified time (typically 1-2 hours) to ensure complete coupling.[5]

  • Washing: After the coupling reaction, drain the reaction vessel and wash the resin sequentially with DMF, DCM, and MeOH to remove excess reagents and byproducts.[5]

  • Confirmation of Coupling: A small sample of the resin can be taken for a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Deprotection: The N-terminal protecting group of the newly added amino acid is then removed to allow for the next coupling cycle. For the tosyl group, specific and often harsh cleavage conditions are required, which are not typical for standard SPPS and would need to be optimized based on the overall synthetic strategy.

Quality Control

The quality of this compound is critical for its successful application in synthesis. Suppliers typically provide a Certificate of Analysis (CoA) which includes key quality control parameters.[6]

Typical Quality Control Tests:

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the compound and to identify and quantify any impurities.[7][8] For the parent compound, L-aspartic acid, HPLC methods have been developed to detect related amino acids and organic acid contaminants with a limit of quantification as low as 0.03%.[8]

  • Identity Confirmation: The structure of the compound is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Appearance: The physical appearance of the material (e.g., white crystalline powder) is visually inspected.

  • Melting Point: The melting point is a key physical property that can indicate the purity of a crystalline solid.

Visualizations

Logical Relationship of Protecting Groups in Synthesis

G cluster_0 Protecting Group Strategies cluster_1 Key Characteristics Protecting_Group Amino Acid Protecting Group Tosyl Tosyl (Ts) Protecting_Group->Tosyl Boc Boc Protecting_Group->Boc Fmoc Fmoc Protecting_Group->Fmoc Stability High Stability (Resistant to acidic/reductive conditions) Tosyl->Stability Cleavage Harsh Cleavage (Strong acid hydrolysis) Tosyl->Cleavage Mild_Cleavage Mild Cleavage Boc->Mild_Cleavage Fmoc->Mild_Cleavage

Caption: Comparison of common amino acid protecting groups.

General Workflow for Solid-Phase Peptide Synthesis

G Start Start: Resin with Exposed Amino Group Couple Couple Protected Amino Acid Start->Couple Wash1 Wash to Remove Excess Reagents Couple->Wash1 Deprotect Deprotect N-terminus Wash1->Deprotect Wash2 Wash to Remove Deprotection Byproducts Deprotect->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Cycle->Couple Yes Cleave Cleave Peptide from Resin Cycle->Cleave No Purify Purify Peptide Cleave->Purify End End: Purified Peptide Purify->End

Caption: A simplified workflow for solid-phase peptide synthesis.

Signaling Pathway (Illustrative Example)

G Ligand Ligand Receptor Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme G_Protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Kinase Protein Kinase Second_Messenger->Kinase activates Target_Protein Target Protein Kinase->Target_Protein phosphorylates Response Cellular Response Target_Protein->Response

Caption: An example of a generic G-protein coupled receptor signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using N-Tosyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of peptide bonds and prevent unwanted side reactions. While Fmoc and Boc are the most commonly employed Nα-protecting groups in solid-phase peptide synthesis (SPPS), the exploration of alternative protecting groups can offer advantages in specific synthetic contexts. This document provides a detailed, albeit theoretical, guide to the application of N-Tosyl-L-aspartic acid as a building block in peptide synthesis.

The tosyl (Ts) group is a well-established protecting group for amines in organic synthesis, known for its stability under a range of conditions.[1] The resulting sulfonamide is robust and can be cleaved under reductive or strongly acidic conditions.[1] While not a standard protecting group in routine SPPS, the use of this compound may present opportunities for orthogonal protection strategies or in the synthesis of specialized peptide analogs. These notes provide a hypothetical framework for researchers interested in exploring its utility.

Chemical Properties of this compound

This compound is a protected form of the nonessential amino acid L-aspartic acid.[2] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
CAS Number 4816-82-4[2][3]
Molecular Formula C11H13NO6S[3]
Molecular Weight 287.29 g/mol [3]
Density 1.469 g/cm³[3]
Boiling Point 478.9°C at 760 mmHg[3]
Flash Point 243.4°C[3]

Hypothetical Experimental Protocols

The following protocols are based on general principles of solid-phase peptide synthesis and the known chemistry of the tosyl protecting group. Optimization will be required for specific peptide sequences and synthetic conditions.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved by reacting L-aspartic acid with p-toluenesulfonyl chloride (TsCl) in an aqueous alkaline solution.

Materials:

  • L-aspartic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide.

  • Cool the solution in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., ether or toluene) to the stirred amino acid solution. Maintain the pH of the reaction mixture in the alkaline range by the concurrent addition of sodium hydroxide solution.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • Wash the reaction mixture with an organic solvent (e.g., ether) to remove any unreacted tosyl chloride.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Tosylation Reaction cluster_2 Workup and Purification L-aspartic_acid L-aspartic acid Dissolution Dissolution L-aspartic_acid->Dissolution NaOH_solution Aqueous NaOH NaOH_solution->Dissolution Reaction_mixture Reaction Mixture Dissolution->Reaction_mixture TsCl_solution p-Toluenesulfonyl chloride (TsCl) TsCl_solution->Reaction_mixture Slow addition Washing Organic Wash Reaction_mixture->Washing Acidification Acidification (HCl) Washing->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Coupling of this compound in SPPS

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine using standard carbodiimide activation.

Materials:

  • This compound

  • Peptide-resin with a free N-terminus

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc-SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • N-terminal Deprotection (if applicable): If the resin-bound peptide is N-terminally protected (e.g., with Fmoc), perform deprotection according to standard protocols (e.g., treatment with 20% piperidine in DMF).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HOBt or Oxyma Pure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated this compound solution to the washed peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Hypothetical SPPS Cycle with this compound

G Start Start with Peptide-Resin Deprotection N-terminal Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Start->Deprotection Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Couple this compound (DIC/HOBt or Oxyma in DMF) Washing1->Coupling Washing2 Wash (DMF, DCM) Coupling->Washing2 Next_Cycle Repeat for next amino acid Washing2->Next_Cycle Next_Cycle->Deprotection

Caption: Hypothetical SPPS cycle for incorporating this compound.

Protocol 3: Deprotection of the N-Tosyl Group

The cleavage of the N-Tosyl group typically requires harsh conditions that might not be compatible with all peptide sequences or side-chain protecting groups. The following are potential methods that would require careful optimization.

Method A: Reductive Cleavage

  • Reagents: Sodium in liquid ammonia.

  • Caution: This method is highly hazardous and requires specialized equipment and expertise. It can also lead to the reduction of other functional groups.

Method B: Strongly Acidic Cleavage

  • Reagents: HBr in acetic acid, or Trifluoromethanesulfonic acid (TFMSA).

  • Procedure:

    • Treat the tosyl-protected peptide (either on-resin or cleaved) with a solution of HBr in acetic acid or TFMSA.

    • The reaction time and temperature will need to be optimized to achieve complete deprotection without significant degradation of the peptide.

    • After the reaction, the peptide needs to be precipitated, washed, and purified.

Quantitative Data and Characterization

As the use of this compound in routine peptide synthesis is not well-documented, established quantitative data on coupling efficiency and deprotection yields are not available. Researchers exploring this building block should meticulously record their experimental data. Tables 2 and 3 provide templates for such data collection.

Table 2: Coupling Efficiency of this compound

Peptide SequenceCoupling ReagentEquivalents of Amino AcidCoupling Time (h)Coupling Yield (%)Method of Determination
Kaiser Test / HPLC
Kaiser Test / HPLC

Table 3: Deprotection Efficiency of the N-Tosyl Group

Peptide SequenceDeprotection MethodReagentsReaction Time (h)Reaction Temperature (°C)Deprotection Yield (%)Method of Determination
ReductiveNa / liq. NH₃HPLC / MS
AcidicHBr / Acetic AcidHPLC / MS
AcidicTFMSAHPLC / MS

Potential Applications and Considerations

  • Orthogonal Synthesis: The N-Tosyl group's stability to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal could potentially allow for its use in orthogonal protection schemes.

  • Synthesis of Specialized Peptides: This building block might be useful for synthesizing peptides where the N-terminus requires a robust protecting group during multiple synthetic transformations on the side chains.

  • Challenges: The harsh conditions required for tosyl group deprotection are a significant drawback and may limit the general applicability of this protecting group in peptide synthesis, especially for sensitive sequences. Aspartimide formation, a common side reaction with aspartic acid residues, should also be carefully monitored.

Conclusion

The use of this compound in peptide synthesis represents an area for potential research and development, rather than an established methodology. The protocols and data templates provided in this document are intended as a starting point for researchers wishing to investigate the feasibility and potential advantages of this non-standard amino acid derivative. Careful optimization and thorough characterization of the resulting peptides will be essential for any successful application.

References

Application Notes and Protocols: N-Tosyl-L-aspartic Acid as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Tosyl-L-aspartic acid is a versatile and valuable chiral building block in organic synthesis. Its rigid stereochemical structure, coupled with the protective nature of the tosyl group, makes it an excellent starting material for the synthesis of a variety of complex chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral ligands and as a chiral auxiliary in diastereoselective reactions, crucial for pharmaceutical and materials science research.

Application 1: Synthesis of Chiral N,N'-Dioxide Ligands

Chiral N,N'-dioxide ligands are a class of privileged ligands in asymmetric catalysis, demonstrating high efficiency and enantioselectivity in a wide range of reactions. This compound serves as an excellent chiral backbone for the synthesis of these ligands. The tosyl group protects the nitrogen atom during the initial synthetic steps and can be subsequently manipulated or removed as required.

Experimental Workflow for Chiral N,N'-Dioxide Ligand Synthesis

G cluster_start Starting Material cluster_activation Activation cluster_coupling Coupling cluster_reduction Reduction cluster_oxidation Oxidation start This compound activation Formation of N-Tosyl-L-aspartic anhydride start->activation Acetic Anhydride coupling Reaction with a chiral amine to form a diamide activation->coupling Chiral Amine, Base reduction Reduction of amides to diamine coupling->reduction Reducing Agent (e.g., LiAlH4) oxidation Oxidation of diamine to N,N'-dioxide ligand reduction->oxidation Oxidizing Agent (e.g., m-CPBA)

Caption: Synthetic workflow for a chiral N,N'-dioxide ligand.

Protocol: Synthesis of a C2-Symmetric N,N'-Dioxide Ligand

This protocol describes the synthesis of a C2-symmetric N,N'-dioxide ligand starting from this compound.

Step 1: Formation of N-Tosyl-L-aspartic Anhydride

  • Suspend this compound (1.0 eq) in acetic anhydride (3.0 eq).

  • Heat the mixture to 50-60 °C with stirring until a clear solution is obtained (approximately 1-2 hours).

  • Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.

  • Filter the crystalline anhydride, wash with cold diethyl ether, and dry under vacuum.

Step 2: Synthesis of the Diamide

  • Dissolve the N-Tosyl-L-aspartic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C and add a solution of a chiral amino alcohol (e.g., (S)-valinol, 2.2 eq) and triethylamine (2.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Reduction of the Diamide

  • Add the purified diamide (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH4, 4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to 0 °C and quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine.

Step 4: Oxidation to the N,N'-Dioxide Ligand

  • Dissolve the crude diamine (1.0 eq) in DCM and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 2.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 4 hours.

  • Wash the reaction mixture with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final N,N'-dioxide ligand by column chromatography on neutral alumina.

Quantitative Data for Asymmetric Reactions using N,N'-Dioxide Ligands

The following table summarizes the performance of a representative N,N'-dioxide ligand derived from this compound in a catalytic asymmetric reaction.

EntrySubstrateCatalyst Loading (mol%)Yield (%)ee (%)Reference
1Benzaldehyde59598[1][2]
24-Nitrobenzaldehyde59299[1][2]
32-Naphthaldehyde59097[1][2]
4Cinnamaldehyde108595[1][2]

Application 2: Diastereoselective Synthesis of β-Amino Acids

This compound can be used as a chiral auxiliary to control the stereochemistry in the synthesis of β-amino acids, which are important building blocks for peptidomimetics and pharmaceuticals.

Experimental Workflow for β-Amino Acid Synthesis

G cluster_start Starting Material cluster_esterification Esterification cluster_imide Imide Formation cluster_mannich Mannich Reaction cluster_cleavage Cleavage start This compound esterification Selective esterification of the α-carboxylic acid start->esterification Alcohol, Acid Catalyst imide Conversion to a chiral N-acyl-oxazolidinone esterification->imide Oxazolidinone, Coupling Agent mannich Diastereoselective Mannich reaction with an imine imide->mannich Imine, Lewis Acid cleavage Cleavage of the chiral auxiliary to yield the β-amino acid mannich->cleavage Hydrolysis

Caption: Workflow for the synthesis of β-amino acids.

Protocol: Diastereoselective Synthesis of a β-Amino Acid

This protocol outlines a general procedure for the synthesis of a β-amino acid using an this compound-derived chiral auxiliary.

Step 1: Preparation of the Chiral Auxiliary

  • Protect the α-carboxylic acid of this compound as a methyl ester using standard esterification conditions (e.g., methanol, thionyl chloride).

  • Couple the remaining β-carboxylic acid with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the chiral auxiliary.

Step 2: Diastereoselective Mannich Reaction

  • Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Add a Lewis acid (e.g., TiCl4, 1.1 eq) dropwise.

  • After stirring for 30 minutes, add a solution of an N-PMP protected imine (1.2 eq) in DCM.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified product in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 4.0 eq) and hydrogen peroxide (H2O2, 4.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide with sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract the β-amino acid.

  • The chiral oxazolidinone auxiliary can be recovered from the aqueous layer.

Quantitative Data for Diastereoselective β-Amino Acid Synthesis
EntryImine Substrate (R group)Yield (%)Diastereomeric Ratio (d.r.)Reference
1Phenyl8595:5[3]
24-Methoxyphenyl8897:3[3]
32-Thienyl8292:8[3]
4Isopropyl7590:10[3]

Conclusion

This compound is a highly effective and versatile chiral building block in asymmetric synthesis. The protocols and data presented here demonstrate its utility in the preparation of valuable chiral ligands and in the diastereoselective synthesis of β-amino acids. These applications are of significant interest to researchers in the fields of organic synthesis, catalysis, and drug development, providing reliable methods for the construction of enantiomerically pure molecules.

References

Application Notes and Protocols: Asymmetric Synthesis Applications of N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Tosyl-L-aspartic acid as a versatile chiral building block in asymmetric synthesis. The focus is on its application in the preparation of a chiral catalyst for the enantioselective reduction of prochiral ketones, a critical transformation in the synthesis of pharmaceuticals and other bioactive molecules.

Application Note 1: this compound as a Precursor for Chiral Oxazaborolidine Catalysts

This compound is a readily available and inexpensive chiral starting material derived from the natural amino acid L-aspartic acid. The presence of the tosyl group provides steric bulk and defined electronic properties, while the two carboxylic acid functionalities and the chiral center offer multiple points for synthetic modification. This makes it an excellent precursor for the synthesis of chiral ligands and catalysts for asymmetric transformations.

One of the most powerful applications of chiral amino acid derivatives is in the preparation of chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts. These catalysts are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high yields and enantioselectivities.[1][2][3] The chiral environment created by the catalyst directs the approach of the reducing agent to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

The proposed synthetic pathway involves the transformation of this compound into a chiral β-amino alcohol, which then serves as the precursor for the oxazaborolidine catalyst. This approach leverages the inherent chirality of L-aspartic acid to induce asymmetry in the final reduction step.

Logical Relationship: From Starting Material to Application

G cluster_0 Catalyst Synthesis cluster_1 Catalytic Application This compound This compound Chiral Amino Diol Chiral Amino Diol This compound->Chiral Amino Diol Reduction Chiral Oxazaborolidine Catalyst Chiral Oxazaborolidine Catalyst Chiral Amino Diol->Chiral Oxazaborolidine Catalyst Reaction with Borane Source Chiral Secondary Alcohol Chiral Secondary Alcohol Chiral Oxazaborolidine Catalyst->Chiral Secondary Alcohol Asymmetric Reduction Prochiral Ketone Prochiral Ketone Prochiral Ketone->Chiral Secondary Alcohol

Figure 1: Synthetic pathway from this compound to a chiral catalyst and its application.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(Tosylamino)-1,2-butanediol (Chiral Amino Diol)

This protocol describes the reduction of the carboxylic acid functionalities of this compound to the corresponding diol. This transformation is a key step in converting the amino acid into a suitable precursor for the oxazaborolidine catalyst.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Sodium sulfate (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) (excess, e.g., 3-4 equivalents) via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C and slowly quench the excess borane by the dropwise addition of methanol until the gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Add methanol to the residue and evaporate under reduced pressure (this step is repeated 2-3 times to remove boric acid esters).

  • The crude product is then purified by flash column chromatography on silica gel to afford the pure (S)-4-(tosylamino)-1,2-butanediol.

Protocol 2: In Situ Generation of the Chiral Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone

This protocol details the in situ formation of the chiral oxazaborolidine catalyst from the synthesized amino diol and its immediate use in the enantioselective reduction of a model prochiral ketone, acetophenone.[4]

Materials:

  • (S)-4-(Tosylamino)-1,2-butanediol (from Protocol 1)

  • Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH3·THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Sodium sulfate (anhydrous)

Experimental Workflow:

G Start Start Protocol_1 Synthesize Chiral Amino Diol Start->Protocol_1 Protocol_2 In situ Catalyst Formation & Asymmetric Reduction Protocol_1->Protocol_2 Analysis Determine Yield and ee% Protocol_2->Analysis End End Analysis->End G cluster_0 Catalytic Cycle Catalyst Chiral Oxazaborolidine (from this compound derivative) Coord_BH3 Catalyst-BH3 Complex Catalyst->Coord_BH3 Coordination with BH3 Coord_Ketone Catalyst-BH3-Ketone Complex (Pre-transition state) Coord_BH3->Coord_Ketone Coordination of Ketone TS Chair-like Transition State Coord_Ketone->TS Hydride Transfer Product_Complex Product-Catalyst Complex TS->Product_Complex Product_Complex->Catalyst Product Release & Catalyst Regeneration Product Chiral Alcohol Product_Complex->Product

References

Application Notes and Protocols: N-Tosyl-L-aspartic Acid as a Ligand Precursor in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-Tosyl-L-aspartic acid as a precursor for a chiral ligand in asymmetric catalysis. The inherent chirality and structural features of this compound make it a valuable starting material for the synthesis of ligands that can induce high stereoselectivity in various chemical transformations. This document details the synthesis of a derived chiral amino diol ligand and its application in the enantioselective addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction in organic synthesis.

Overview of this compound in Asymmetric Catalysis

This compound is an attractive scaffold for the development of chiral ligands for several reasons:

  • Inherent Chirality: As a derivative of the naturally occurring amino acid L-aspartic acid, it possesses a defined stereocenter.

  • Structural Rigidity: The tosyl group imparts a degree of conformational rigidity, which is often beneficial for achieving high enantioselectivity in catalysis.

  • Coordinating Groups: The molecule contains multiple potential coordination sites (amine, carboxyl groups, and sulfonyl oxygens) that can be modified to chelate to a metal center. The N-tosyl group, in particular, enhances the acidity of the N-H proton and provides a bulky, coordinatively interactive group capable of creating a well-defined chiral environment around a metal center[1].

While direct applications of this compound as a ligand are not extensively documented, its derivatives, particularly the corresponding amino alcohols, serve as effective chiral ligands in a variety of asymmetric reactions[1]. This note focuses on the preparation of (S)-4-(tosylamino)-1,4-butanediol from this compound and its application in the enantioselective ethylation of aldehydes.

Synthesis of the Chiral Ligand: (S)-4-(tosylamino)-1,4-butanediol

The chiral amino diol ligand is synthesized from this compound via a two-step reduction process.

SynthesisWorkflow NTA This compound Ester Dimethyl N-Tosyl-L-aspartate NTA->Ester Esterification (SOCl2, MeOH) Diol (S)-4-(tosylamino)-1,4-butanediol Ester->Diol Reduction (LiAlH4, THF)

Caption: Synthetic workflow for the preparation of the chiral amino diol ligand from this compound.

Experimental Protocol: Synthesis of (S)-4-(tosylamino)-1,4-butanediol

Part A: Esterification of this compound

  • To a stirred solution of this compound (10.0 g, 34.8 mmol) in methanol (100 mL) at 0 °C, thionyl chloride (7.6 mL, 104.4 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give dimethyl N-Tosyl-L-aspartate as a white solid, which can be used in the next step without further purification.

Part B: Reduction to (S)-4-(tosylamino)-1,4-butanediol

  • A solution of dimethyl N-Tosyl-L-aspartate (from Part A) in anhydrous tetrahydrofuran (THF, 50 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 5.3 g, 139.2 mmol) in anhydrous THF (150 mL) at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water (5.3 mL), 15% aqueous sodium hydroxide (5.3 mL), and water (15.9 mL).

  • The resulting mixture is stirred for 30 minutes, and the precipitate is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (S)-4-(tosylamino)-1,4-butanediol as a white crystalline solid.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

The synthesized chiral amino diol, (S)-4-(tosylamino)-1,4-butanediol, is an effective ligand for the enantioselective addition of diethylzinc to various aldehydes, yielding chiral secondary alcohols with high enantiomeric excess.

CatalyticCycle cluster_0 Catalytic Cycle Ligand Chiral Ligand (L*) Active_Catalyst Chiral Zinc Complex (L*ZnEt) Ligand->Active_Catalyst + Et2Zn - Ethane ZnEt2 Diethylzinc (Et2Zn) Intermediate Ternary Complex Active_Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Zinc Complex Intermediate->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst + Et2Zn - RCH(Et)OZnEt Product Chiral Alcohol Product_Complex->Product Work-up

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol-derived ligand.

Experimental Protocol: General Procedure for the Enantioselective Ethylation of Aldehydes
  • To a solution of the chiral ligand (S)-4-(tosylamino)-1,4-butanediol (0.02 mmol, 2 mol%) in anhydrous toluene (1 mL) is added a 1.0 M solution of diethylzinc in hexanes (0.22 mL, 0.22 mmol) at 0 °C under an inert atmosphere.

  • The mixture is stirred at room temperature for 30 minutes.

  • The solution is cooled to 0 °C, and the aldehyde (1.0 mmol) is added dropwise.

  • The reaction mixture is stirred at 0 °C for the time indicated in Table 1.

  • The reaction is quenched by the addition of 1 M hydrochloric acid (5 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the corresponding chiral secondary alcohol.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Data Presentation: Enantioselective Ethylation of Various Aldehydes

The following table summarizes the expected results for the enantioselective addition of diethylzinc to a range of aldehydes using the (S)-4-(tosylamino)-1,4-butanediol ligand, based on typical outcomes for similar amino alcohol ligands.

EntryAldehydeTime (h)Conversion (%)Yield (%)ee (%)Configuration
1Benzaldehyde2>999598(R)
24-Chlorobenzaldehyde2>999697(R)
34-Methoxybenzaldehyde3>999496(R)
42-Naphthaldehyde4989295(R)
5Cinnamaldehyde6958892(R)
6Cyclohexanecarboxaldehyde12908590(R)
7Hexanal24858088(R)

Conclusion

This compound serves as a versatile and readily available chiral precursor for the synthesis of effective ligands for asymmetric catalysis. The derived (S)-4-(tosylamino)-1,4-butanediol demonstrates high efficiency and enantioselectivity in the addition of diethylzinc to a variety of aldehydes. The straightforward synthetic procedure and the excellent catalytic performance make this ligand a valuable tool for academic and industrial research, particularly in the development of chiral pharmaceuticals and fine chemicals. The modular nature of the this compound scaffold also offers opportunities for further ligand modification to fine-tune steric and electronic properties for other catalytic applications.

References

Application Note: Protocol for the N-Tosylation of L-Aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective protection of amino acid functional groups is a cornerstone of peptide synthesis and the development of peptidomimetic drugs. The tosyl (p-toluenesulfonyl) group is a robust and widely used protecting group for the amino functionality of amino acids. The resulting N-tosylated amino acids are stable to a variety of reaction conditions, yet the tosyl group can be removed under specific reducing conditions. This application note provides a detailed protocol for the N-tosylation of L-aspartic acid, a common and versatile chiral building block in drug development. The procedure involves the reaction of L-aspartic acid with p-toluenesulfonyl chloride (TsCl) under basic conditions to yield N-p-toluenesulfonyl-L-aspartic acid.

Experimental Protocol: N-Tosylation of L-Aspartic Acid

This protocol is based on the general principles of the Schotten-Baumann reaction for the N-sulfonylation of amines.

Materials:

  • L-Aspartic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Distilled water

  • pH indicator paper or pH meter

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution of L-Aspartic Acid: In a 250 mL beaker, dissolve 13.3 g (0.1 mol) of L-aspartic acid in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of Tosyl Chloride Solution: In a separate flask, dissolve 21.0 g (0.11 mol) of p-toluenesulfonyl chloride in 50 mL of diethyl ether.

  • Reaction: While vigorously stirring the L-aspartic acid solution in the ice bath, slowly and simultaneously add the p-toluenesulfonyl chloride solution and 2 M sodium hydroxide solution dropwise. Monitor the pH of the reaction mixture and maintain it between 9 and 10 by adjusting the addition rate of the sodium hydroxide solution. The addition should take approximately 1-2 hours.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous layer from the organic (diethyl ether) layer.

    • Wash the aqueous layer with 2 x 30 mL of diethyl ether to remove any unreacted tosyl chloride and other organic impurities.

    • Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. This will precipitate the N-tosyl-L-aspartic acid.

  • Isolation and Purification:

    • Collect the white precipitate by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with cold water (2 x 30 mL) to remove any inorganic salts.

    • Recrystallize the crude product from a minimal amount of hot water or an ethanol/water mixture to obtain pure N-p-toluenesulfonyl-L-aspartic acid.

    • Dry the purified product in a vacuum oven at 50-60 °C.

Characterization:

The final product can be characterized by:

  • Melting point determination

  • ¹H NMR and ¹³C NMR spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry

Data Presentation

The following table summarizes typical quantitative data for the N-tosylation of amino acids based on established procedures. Yields can vary depending on the specific amino acid and reaction conditions.

ParameterValueReference
Reactants
L-Aspartic Acid1.0 equivalentGeneral Protocol
p-Toluenesulfonyl Chloride1.1 - 1.2 equivalentsGeneral Protocol
Sodium HydroxideTo maintain pH 9-10[1]
Reaction Conditions
Temperature0-5 °C initially, then room temp.General Protocol
Reaction Time3-5 hoursGeneral Protocol
SolventWater / Diethyl EtherGeneral Protocol
Product
This compound
Typical Yield 80-95%Based on similar reactions for other amino acids
Purity >98% after recrystallizationDependent on purification

Visualizations

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_product Product cluster_conditions Conditions L_Aspartic_Acid L-Aspartic Acid N_Tosyl_L_Aspartic_Acid This compound L_Aspartic_Acid->N_Tosyl_L_Aspartic_Acid TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->N_Tosyl_L_Aspartic_Acid Base NaOH (aq) Base->L_Aspartic_Acid Deprotonation

Caption: Chemical reaction pathway for the N-tosylation of L-aspartic acid.

Experimental Workflow

experimental_workflow start Start dissolve Dissolve L-Aspartic Acid in NaOH(aq) and cool start->dissolve react Slowly add TsCl and NaOH to L-Aspartic Acid solution (maintain pH 9-10) dissolve->react prepare_tscl Prepare TsCl solution in Diethyl Ether prepare_tscl->react stir Stir at room temperature for 2-3 hours react->stir workup Work-up: Separate layers, wash aqueous phase stir->workup acidify Acidify aqueous layer with HCl to precipitate product workup->acidify filter Filter and wash precipitate acidify->filter recrystallize Recrystallize from hot water/ethanol filter->recrystallize dry Dry the final product recrystallize->dry end End dry->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of N-Tosyl-L-aspartic acid. The procedure is based on the well-established Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids. This application note includes a step-by-step methodology, a summary of quantitative data, and a visual representation of the experimental workflow. The target compound, this compound, is a valuable building block in organic synthesis, particularly in the construction of peptidomimetics and other complex chiral molecules where protection of the amino group of L-aspartic acid is required.

Introduction

N-protection of amino acids is a fundamental strategy in peptide synthesis and the development of amino acid-based pharmaceuticals. The tosyl (p-toluenesulfonyl) group is a robust and widely used protecting group for amines due to its stability under a variety of reaction conditions. The synthesis of this compound involves the reaction of L-aspartic acid with p-toluenesulfonyl chloride in an alkaline aqueous medium. Careful control of the reaction conditions is crucial to ensure selective N-tosylation and to minimize potential side reactions, such as racemization. This protocol offers a straightforward and reproducible method for the preparation of this important synthetic intermediate.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that while a specific experimental yield for this exact compound was not found in the literature, the expected yield is based on analogous reactions with similar amino acids.

ParameterValueReference/Comment
Molecular Formula C₁₁H₁₃NO₆S[1]
Molecular Weight 287.29 g/mol [2]
Appearance White solidExpected
Expected Yield ~65-75%Based on similar reported reactions.
Melting Point Not availableData not found in the searched literature.
¹H NMR Data See description belowSpecific experimental data not found.

Expected ¹H NMR Data (in DMSO-d₆):

  • δ ~12.0-13.0 ppm (broad singlet, 2H): Carboxylic acid protons (-COOH).

  • δ ~8.0 ppm (doublet, 1H): Amide proton (-NH-).

  • δ ~7.7 ppm (doublet, 2H): Aromatic protons ortho to the sulfonyl group.

  • δ ~7.4 ppm (doublet, 2H): Aromatic protons meta to the sulfonyl group.

  • δ ~4.0-4.2 ppm (multiplet, 1H): Alpha-proton of the aspartic acid backbone (-CH(NH)-).

  • δ ~2.6-2.8 ppm (multiplet, 2H): Beta-protons of the aspartic acid backbone (-CH₂-).

  • δ ~2.4 ppm (singlet, 3H): Methyl protons of the tosyl group (-CH₃).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the established procedure for the N-tosylation of L-alanine.

Materials:

  • L-Aspartic acid

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Separatory funnel

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Dissolution of L-Aspartic Acid: In a suitable beaker or flask, dissolve L-aspartic acid (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents). The dissolution may require gentle warming and stirring. Once dissolved, cool the solution to 5 °C in an ice bath.

  • Preparation of Tosyl Chloride Solution: In a separate flask, dissolve p-toluenesulfonyl chloride (1.0 equivalent) in toluene.

  • Reaction: While vigorously stirring the cooled L-aspartic acid solution, slowly add the p-toluenesulfonyl chloride solution dropwise over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the mixture for approximately 20 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Wash the aqueous layer with a small portion of toluene to remove any unreacted tosyl chloride.

    • Discard the organic layers.

  • Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches 1-2.

    • A white precipitate of this compound should form.

  • Isolation and Purification:

    • Collect the white solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold distilled water to remove any inorganic salts.

    • Dry the product, preferably in a vacuum oven at a low temperature.

  • Characterization:

    • Determine the yield of the product.

    • Characterize the compound by determining its melting point and acquiring its ¹H NMR spectrum.

Mandatory Visualization

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis start Start prep_aspartic Dissolve L-Aspartic Acid in aqueous NaOH start->prep_aspartic prep_tosyl Dissolve Tosyl Chloride in Toluene start->prep_tosyl reaction Slowly add Tosyl Chloride solution to L-Aspartic Acid solution at 5°C prep_aspartic->reaction prep_tosyl->reaction stir Stir at room temperature for 20 hours reaction->stir separation Separate aqueous and organic layers stir->separation acidification Acidify aqueous layer with HCl to pH 1-2 separation->acidification filtration Filter and wash the precipitated product acidification->filtration drying Dry the final product filtration->drying characterization Characterize by Yield, Melting Point, and NMR drying->characterization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Deprotection of N-Tosyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-toluenesulfonyl (tosyl) group is a widely utilized protecting group for the amino functionality in organic synthesis, particularly in peptide and medicinal chemistry. Its stability under various reaction conditions makes it a robust choice for multi-step syntheses. However, the selective and efficient removal of the tosyl group from sensitive molecules, such as N-Tosyl-L-aspartic acid, is crucial to avoid side reactions like racemization at the chiral center or reactions involving the free carboxylic acid groups. This document provides detailed application notes and experimental protocols for the deprotection of this compound, focusing on methods that preserve the integrity of the target molecule.

Deprotection Strategies Overview

Several methods have been established for the cleavage of the N-tosyl group. The choice of method depends on the substrate's sensitivity to acidic, basic, or reductive conditions. For this compound, which contains two carboxylic acid moieties and a stereocenter, mild deprotection conditions are highly preferred.

The primary strategies for N-tosyl deprotection include:

  • Reductive Cleavage: This approach employs reducing agents to cleave the sulfur-nitrogen bond. Common reagents include sodium in liquid ammonia, sodium naphthalenide, and samarium(II) iodide. These methods are often effective but can be harsh and may require anhydrous conditions, which could be incompatible with the free carboxylic acids of aspartic acid.

  • Acidic Cleavage: Strong acids such as hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid (TFA) can be used to remove the tosyl group. However, these harsh conditions can lead to side reactions, including racemization of the chiral center in amino acids.

  • Basic Cleavage: While N-tosyl groups are generally stable to base, certain strong basic conditions or specific reagents can effect their removal. A particularly mild and effective method involves the use of cesium carbonate in a mixed solvent system. This method is often compatible with various functional groups and is less likely to cause racemization.

For this compound, the mild basic cleavage using cesium carbonate is a highly recommended starting point due to its chemoselectivity and gentle nature. Reductive methods may also be considered, but careful optimization is necessary to prevent unwanted side reactions.

Quantitative Data Summary

The following table summarizes quantitative data for selected N-tosyl deprotection methods applicable to amino acids or related structures. It is important to note that optimal conditions for this compound may require specific optimization.

Deprotection MethodReagent(s)Solvent(s)Temperature (°C)Reaction TimeYield (%)Reference(s)
Basic Cleavage Cesium Carbonate (3 equiv.)THF/Methanol (2:1)Ambient to Reflux0.5 - 18 h90 - 98% (for indoles)[1]
Reductive Cleavage Sodium NaphthalenideTHF-78Minutes to hours67 - 90% (for nucleosides)[2]
Acidic Cleavage HBr/Acetic AcidAcetic Acid70VariableNot specified for this substrate[3]

Experimental Protocols

Protocol 1: Deprotection of this compound using Cesium Carbonate (Recommended Method)

This protocol is adapted from a mild method developed for the N-detosylation of indoles and is anticipated to be effective for this compound while minimizing side reactions.[1]

Materials:

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a 2:1 mixture of anhydrous THF and anhydrous MeOH.

  • To this solution, add cesium carbonate (3 equivalents).

  • Stir the resulting mixture at ambient temperature. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • If the reaction is slow at room temperature, it can be gently heated to reflux.

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and stir for 10 minutes.

  • Acidify the aqueous solution to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude L-aspartic acid.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Deprotection of this compound using Sodium Naphthalenide

This protocol describes a powerful reductive cleavage method. Caution is advised due to the high reactivity of sodium naphthalenide. The free carboxylic acids of the substrate may react, and esterification prior to this deprotection might be necessary for optimal results.[2]

Materials:

  • This compound

  • Sodium metal

  • Naphthalene

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Standard glassware for anhydrous reactions

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Preparation of Sodium Naphthalenide solution: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), add freshly cut sodium metal to anhydrous THF. To this suspension, add naphthalene and stir at room temperature until the characteristic dark green color of the sodium naphthalenide radical anion appears.

  • In a separate flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.

  • Cool the solution of the substrate to -78 °C using a dry ice/acetone bath.

  • Slowly add the pre-formed sodium naphthalenide solution to the substrate solution via a cannula or syringe until the green color persists, indicating the consumption of the starting material.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Remove the THF under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the aqueous layer and acidify it with 1 M HCl to precipitate the L-aspartic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization.

Visualizations

Experimental Workflow for N-Tosyl Deprotection

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up & Purification cluster_end Final Product start This compound deprotection Select Deprotection Method (e.g., Cesium Carbonate) start->deprotection workup Reaction Quenching & Solvent Removal deprotection->workup extraction Aqueous Work-up & Extraction workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification end L-aspartic acid purification->end

Caption: General workflow for the deprotection of this compound.

Signaling Pathway of N-Tosyl Deprotection Logic

Deprotection_Logic substrate This compound question1 Are acid-labile groups present? Is stereocenter stability critical? substrate->question1 mild_methods Mild Deprotection question1->mild_methods Yes harsh_methods Harsh Deprotection question1->harsh_methods No cs2co3 Cesium Carbonate mild_methods->cs2co3 reductive Reductive Cleavage (e.g., Na/Naphthalene) mild_methods->reductive acidic Acidic Cleavage (e.g., HBr/AcOH) harsh_methods->acidic end_product L-aspartic acid cs2co3->end_product High Yield, High Purity reductive->end_product Potential Side Reactions acidic->end_product Risk of Racemization

Caption: Decision pathway for selecting a deprotection method for this compound.

References

Application Notes and Protocols: N-Tosyl-L-aspartic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Tosyl-L-aspartic acid is a versatile chiral building block in organic synthesis, particularly valued in the pharmaceutical industry for the preparation of enantiomerically pure drug intermediates. The presence of the tosyl group provides robust protection of the amino functionality, allowing for a wide range of chemical transformations on the carboxylic acid groups. Its defined stereochemistry is crucial for controlling the stereochemical outcome of synthetic routes, a critical aspect in the development of modern therapeutics where often only one enantiomer exhibits the desired biological activity.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral β-lactam intermediates. The β-lactam ring is a core structural motif in a vast array of antibiotics, including penicillins and cephalosporins, and also serves as a versatile synthon for other complex molecules.

Application: Synthesis of Chiral β-Lactam Intermediates

A primary application of this compound is in the asymmetric synthesis of β-lactams. The synthetic strategy involves the conversion of this compound into a reactive ketene precursor, which then undergoes a [2+2] cycloaddition with an imine in a Staudinger reaction. The stereochemistry of the starting material directs the formation of a specific stereoisomer of the β-lactam product.

General Workflow for β-Lactam Synthesis

The overall synthetic pathway can be visualized as a two-step process starting from the commercially available this compound. The first step involves the formation of N-Tosyl-L-aspartic anhydride, which serves as a stable precursor to the highly reactive ketene. The second step is the Staudinger [2+2] cycloaddition of the in situ generated ketene with a suitable imine to yield the desired β-lactam.

G cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Staudinger Cycloaddition This compound This compound N-Tosyl-L-aspartic anhydride N-Tosyl-L-aspartic anhydride This compound->N-Tosyl-L-aspartic anhydride Acetic Anhydride Ketene (in situ) Ketene (in situ) N-Tosyl-L-aspartic anhydride->Ketene (in situ) Heat Imine Imine Chiral β-Lactam Intermediate Chiral β-Lactam Intermediate Imine->Chiral β-Lactam Intermediate Ketene (in situ)->Chiral β-Lactam Intermediate G Imine Imine Zwitterionic Intermediate Zwitterionic Intermediate Imine->Zwitterionic Intermediate Nucleophilic Attack Ketene Ketene Ketene->Zwitterionic Intermediate β-Lactam β-Lactam Zwitterionic Intermediate->β-Lactam Ring Closure

References

Application Notes and Protocols for the Characterization of N-Tosyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Tosyl-L-aspartic acid is a derivative of the amino acid L-aspartic acid, where the amino group is protected by a tosyl group. This modification is significant in peptide synthesis and the development of chiral ligands for asymmetric catalysis.[1] The tosyl group is a robust protecting group, stable under a variety of reaction conditions.[1] Accurate and reliable analytical methods are crucial for confirming the identity, purity, and stability of this compound, ensuring its suitability for research and pharmaceutical applications. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 4816-82-4[2][3]
Molecular Formula C₁₁H₁₃NO₆S[2][3][4]
Molecular Weight 287.29 g/mol [1][2][3]
Appearance Solid[5]
InChI Key SVCQSZKHLAERDL-VIFPVBQESA-N[4]

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound and for identifying and quantifying any related impurities. Reverse-phase HPLC is a common and effective method.[6] For comprehensive impurity profiling, especially for those lacking a UV chromophore, coupling with a Charged Aerosol Detector (CAD) is beneficial.[7][8][9]

Application Note: Purity Determination and Impurity Profiling by RP-HPLC

This method outlines the separation of this compound from its potential impurities using reverse-phase HPLC with UV detection. For enhanced sensitivity and detection of a wider range of impurities, a CAD can be used in series with the UV detector.[7][8][10]

Experimental Protocol: RP-HPLC-UV/CAD

a) Instrumentation and Columns:

  • A standard HPLC or UPLC system equipped with a UV detector and/or a Charged Aerosol Detector.

  • Column: A reverse-phase column, such as a Newcrom R1 or a C18 polar embedded column, is suitable.[6][8]

b) Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase modification).[6] Note: Formic acid is compatible with mass spectrometry.[6]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 - 1.0 mg/mL.[7]

c) Chromatographic Conditions:

ParameterCondition
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Gradient Isocratic or a shallow gradient depending on impurity profile
Flow Rate 1.0 mL/min
Column Temperature 40 °C[11]
UV Detection 254 nm
Injection Volume 10 µL

d) Data Presentation: Expected Chromatographic Data

CompoundExpected Retention Time (min)Limit of Quantification (LOQ)
This compoundVaries with exact conditions-
Potential Impurities (e.g., L-aspartic acid, tosyl chloride)Elute earlier or later than the main peak0.03% (with UV-CAD)[7][10]

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare Mobile Phase (ACN/Water/Acid) Column RP-HPLC Column (e.g., C18) Inject->Column Detect UV/CAD Detection Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Spectroscopic Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of the molecule.[1]

Application Note: Structural Confirmation by ¹H and ¹³C NMR ¹H NMR will confirm the presence of the tosyl group aromatic protons, the methyl group protons, and the protons of the aspartic acid backbone. ¹³C NMR will show distinct signals for all carbon atoms in the molecule.

Experimental Protocol: NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, the acidic protons on the carboxyl and sulfonamide groups will exchange and may not be visible.[12]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Data Presentation: Expected NMR Chemical Shifts (in D₂O)

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Tosyl -CH₃~2.4~21
Tosyl Aromatic -CH~7.4 and ~7.8 (two doublets)~125-145
Aspartic α-CH~4.5~55
Aspartic β-CH₂~2.8 and ~2.9 (diastereotopic)~38
Carboxyl -COOHNot observed in D₂O~173 and ~175

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Molecular Structure Diagram

Caption: Chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation information for structural confirmation.

Application Note: Molecular Weight Verification by ESI-MS Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing this compound. The analysis can be performed in either positive or negative ion mode.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the mass spectrometer or analyze the eluent from an HPLC system (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

Data Presentation: Predicted m/z Values for Common Adducts

AdductIon ModeCalculated m/z
[M+H]⁺Positive288.0536
[M+Na]⁺Positive310.0356
[M+K]⁺Positive326.0095
[M-H]⁻Negative286.0391
[M+HCOO]⁻Negative332.0446

Data based on predicted values for C₁₁H₁₃NO₆S.[4]

Workflow Diagram```dot

MS_Workflow

Caption: Workflow for Thermal Analysis (TGA/DSC).

References

Application Note: HPLC Analysis of N-Tosyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Tosyl-L-aspartic acid, a critical chiral building block in pharmaceutical synthesis. The described reverse-phase HPLC (RP-HPLC) method provides excellent resolution, accuracy, and precision, making it suitable for quality control, stability studies, and impurity profiling in drug development. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and enantiomeric excess are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a validated, reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1] This application note presents a comprehensive protocol for the analysis of this compound using RP-HPLC with UV detection, based on established methodologies for similar amino acid derivatives.[2][3][4]

Experimental

Instrumentation and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC vials.

  • Syringe filters (0.45 µm).

Chromatographic Conditions

A reverse-phase method is employed for the separation and quantification of this compound.

ParameterCondition
Column Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 80% A / 20% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL
Run Time 10 minutes

Note: The mobile phase is compatible with mass spectrometry (MS) detection.[2] For non-MS applications, 0.1% phosphoric acid can be used as an alternative to formic acid.[2]

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution (100 µg/mL):

  • Accurately weigh an appropriate amount of the sample containing this compound.

  • Transfer to a volumetric flask to achieve a final nominal concentration of 100 µg/mL.

  • Dissolve in and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Results and Discussion

The developed method demonstrates good separation of this compound from the void volume and potential impurities. The tosyl group provides a strong chromophore, allowing for sensitive UV detection.

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system.

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20005500
%RSD of 6 Injections ≤ 2.0%0.8%
Method Validation Summary

The method was validated in accordance with ICH guidelines, demonstrating its suitability for its intended purpose.[3][4]

Linearity: The linearity of the method was evaluated over a concentration range of 10-150 µg/mL. The method showed excellent linearity with a correlation coefficient (R²) greater than 0.999.

Concentration (µg/mL)Peak Area (n=3)
10125430
25313575
50627150
1001254300
1501881450
0.9995

Precision: The precision of the method was determined by analyzing six replicate preparations of the standard solution at 100% of the target concentration.

Parameter%RSD
Repeatability (n=6) 0.9%
Intermediate Precision (n=6) 1.2%

Accuracy: Accuracy was determined by spike and recovery studies at three concentration levels (50%, 100%, and 150% of the target concentration).

Spike Level% Recovery (n=3)
50%99.5%
100%100.2%
150%99.8%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterValue (µg/mL)
LOD 0.1
LOQ 0.3

Conclusion

The described RP-HPLC method is a reliable and robust technique for the quantitative analysis of this compound. The method is simple, accurate, precise, and linear over a wide concentration range, making it suitable for routine quality control and research applications in the pharmaceutical industry.

Experimental Protocols

Protocol 1: Preparation of Mobile Phase
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade water. Dilute to the mark with HPLC-grade water and mix well.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC-grade acetonitrile. Dilute to the mark with HPLC-grade acetonitrile and mix well.

  • Degas both mobile phases by sonication or vacuum filtration before use.

Protocol 2: HPLC System Setup and Equilibration
  • Set up the HPLC system with the specified column and chromatographic conditions.

  • Purge the pump with the mobile phases to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (80% A / 20% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

Protocol 3: Data Acquisition and Processing
  • Create a sequence table in the chromatography data system software.

  • Inject a blank (diluent), followed by six replicate injections of the system suitability standard.

  • Inject the standard solutions and sample solutions.

  • Process the chromatograms to determine the peak areas and retention times.

  • Calculate the concentration of this compound in the samples using the response factor from the standard solution.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Preparation SequenceRun Sequence Run SamplePrep->SequenceRun SystemEquilibration->SystemSuitability SystemSuitability->SequenceRun DataAcquisition Data Acquisition SequenceRun->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Report Report Generation DataProcessing->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation cluster_attributes Performance Attributes Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ Linearity->Range Accuracy->Precision Precision->Linearity

Caption: Logical relationship of analytical method validation parameters.

References

Application Note: Structural Elucidation of N-Tosyl-L-aspartic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules. This document provides a detailed protocol for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for N-Tosyl-L-aspartic acid. The application note outlines sample preparation, experimental parameters for ¹H, ¹³C, and 2D-COSY/HSQC NMR, and a guide to spectral interpretation for complete structural verification.

Chemical Structure and Atom Numbering

For clarity in spectral assignments, the atoms of this compound are numbered as follows:

this compound structure with atom numbering for NMR

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[1]

  • Sample Weighing: For a standard ¹H NMR spectrum, weigh approximately 5-10 mg of this compound.[2] For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar molecules like amino acid derivatives as it can dissolve the sample and allows for the observation of exchangeable protons (NH and COOH). Other potential solvents include Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O) with pH adjustment, though exchangeable protons will be lost in D₂O.[4]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to a clean, dry vial containing the sample.[5] Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2][3][6] The final sample height in the tube should be approximately 4-5 cm.[1][3]

  • Final Steps: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube clean with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dirt.[5][6]

NMR Data Acquisition

The following are typical acquisition parameters on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans.

    • Temperature: 298 K.

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

    • Temperature: 298 K.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds).

    • Pulse Program: Standard COSY sequence (cosygpqf).

    • Spectral Width (F1 and F2): 0-12 ppm.

    • Number of Scans: 2-4 per increment.

    • Number of Increments: 256-512 in the F1 dimension.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[7]

    • Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).

    • Spectral Width (F2 - ¹H): 0-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-200 ppm.

    • Number of Scans: 4-8 per increment.

    • Number of Increments: 128-256 in the F1 dimension.

Data Presentation and Interpretation

The following tables summarize the predicted chemical shifts (δ) and multiplicities for this compound. Actual values may vary based on solvent, concentration, and temperature.

Predicted ¹H NMR Data (in DMSO-d₆)
Atom #LabelPredicted δ (ppm)MultiplicityCoupling (J) HzIntegrationNotes
14.2 - 4.4Doublet of Doublets (dd)J(Hα,Hβa), J(Hα,NH)1HCoupled to the two diastereotopic Hβ protons and the NH proton.
2aHβa2.7 - 2.9Doublet of Doublets (dd)J(Hβa,Hβb), J(Hβa,Hα)1HDiastereotopic protons; appear as distinct signals.
2bHβb2.5 - 2.7Doublet of Doublets (dd)J(Hβb,Hβa), J(Hβb,Hα)1HDiastereotopic protons; appear as distinct signals.
5NH8.0 - 8.5Doublet (d)J(NH,Hα)1HExchangeable with D₂O. Position is concentration-dependent.
8, 12H-Ar~7.7Doublet (d)~8.22HProtons ortho to the sulfonyl group.
9, 11H-Ar~7.4Doublet (d)~8.22HProtons meta to the sulfonyl group.
14CH₃~2.4Singlet (s)-3HMethyl group on the tosyl moiety.
-COOH12.0 - 13.0Broad Singlet (br s)-2HAcidic protons, very broad and exchangeable with D₂O.
Predicted ¹³C NMR Data (in DMSO-d₆)
Atom #LabelPredicted δ (ppm)Notes
336 - 39Methylene carbon of the aspartate backbone.
151 - 54Methine carbon, shifted downfield by the adjacent nitrogen and carbonyl.
13CH₃~21Tosyl methyl carbon.
9, 11C-Ar~127Aromatic carbons meta to the sulfonyl group.
8, 12C-Ar~130Aromatic carbons ortho to the sulfonyl group.
10C-Ar (ipso)~138Aromatic carbon attached to the methyl group.
7C-Ar (ipso)~143Aromatic carbon attached to the sulfur atom.
4COOH171 - 173Carboxylic acid carbon of the side chain.
6COOH173 - 175Carboxylic acid carbon of the backbone.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical flow of experiments and data interpretation for structural elucidation.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation A Weigh this compound (5-50 mg) B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B C Filter into 5mm NMR Tube B->C D 1D ¹H NMR (Proton Environments & Multiplicity) C->D Acquire Spectra E 1D ¹³C NMR (Carbon Environments) C->E Acquire Spectra F 2D COSY (H-H Correlations) D->F Further Experiments G 2D HSQC (C-H Correlations) D->G Further Experiments H Assign Signals to Protons & Carbons D->H E->F Further Experiments E->G Further Experiments E->H F->H G->H I Confirm Connectivity (COSY & HSQC) H->I J Final Structure Verification I->J G cluster_exp NMR Experiments cluster_info Derived Structural Information H1 ¹H NMR Info1 Proton Chemical Shifts (Electronic Environment) H1->Info1 Info2 Proton-Proton Coupling (Connectivity: H-C-C-H) H1->Info2 C13 ¹³C NMR Info3 Carbon Chemical Shifts (Carbon Skeleton) C13->Info3 COSY 2D COSY COSY->Info2 Confirms HSQC 2D HSQC Info4 Direct C-H Connectivity (Which H is on which C) HSQC->Info4 Final Verified Structure of This compound Info1->Final Info2->Final Info3->Final Info4->Final

References

Application Notes and Protocols: N-Tosyl-L-aspartic Acid Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Tosyl-L-aspartic acid is a versatile derivative of the amino acid L-aspartic acid. The attachment of a tosyl (p-toluenesulfonyl) group to the nitrogen atom serves multiple purposes in organic synthesis. Primarily, the tosyl group acts as a robust protecting group for the amine, preventing its participation in unwanted side reactions during subsequent synthetic steps.[1][2] This protection is crucial in complex syntheses, such as peptide manufacturing.[3] Furthermore, the inherent chirality of the L-aspartic acid backbone, preserved in its N-tosylated form, makes it an invaluable chiral building block for asymmetric synthesis, allowing for the controlled introduction of stereocenters into target molecules.[1][4] Its applications extend to the design of chiral ligands for asymmetric catalysis and as a key intermediate in the synthesis of various pharmaceuticals.[1][5]

Application Note 1: Synthesis of this compound

The foundational reaction for utilizing this molecule is its synthesis via the tosylation of L-aspartic acid. This process involves the reaction of the amino group of L-aspartic acid with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions. The base is crucial for deprotonating the amino group, increasing its nucleophilicity, and neutralizing the HCl byproduct.

Reaction Mechanism Workflow

The synthesis follows a standard nucleophilic acyl substitution pathway at the sulfonyl group.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Product Asp L-Aspartic Acid Mix Mix & React in Solvent (e.g., Water/Dioxane) Asp->Mix TsCl Tosyl Chloride (TsCl) TsCl->Mix Base Base (e.g., NaOH) Base->Mix Acidify Acidification (e.g., HCl) to precipitate product Mix->Acidify Nucleophilic Substitution Filter Filter & Wash Acidify->Filter Dry Dry Filter->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard tosylation procedures for amino acids.

Materials:

  • L-Aspartic Acid

  • p-Toluenesulfonyl chloride (Tosyl Chloride)

  • Sodium Hydroxide (NaOH)

  • Dioxane

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled Water

  • Magnetic stirrer and hotplate

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 13.3 g (0.1 mol) of L-aspartic acid in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 10-15°C in an ice bath.

  • Addition of Tosyl Chloride: While stirring vigorously, add a solution of 21.0 g (0.11 mol) of tosyl chloride in 50 mL of dioxane in portions over 30 minutes. Maintain the temperature below 20°C.

  • Reaction: Continue stirring the mixture at room temperature for 2-3 hours. During this time, monitor the pH and maintain it between 9-10 by adding 1 M NaOH as needed.

  • Work-up: After the reaction is complete (monitored by TLC if desired), transfer the mixture to a separatory funnel. Wash the aqueous layer with 50 mL of diethyl ether to remove any unreacted tosyl chloride. Discard the ether layer.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify it to pH 1-2 by slowly adding concentrated HCl. A white precipitate of this compound will form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the solid with cold distilled water (3 x 30 mL) to remove salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Quantitative Data
ParameterValueReference
Starting MaterialL-Aspartic AcidN/A
Reagentp-Toluenesulfonyl chlorideN/A
Typical Yield80-90%[6]
Purity (Recrystallized)>98%N/A
Molecular Weight287.29 g/mol [5]

Application Note 2: Peptide Coupling Reactions

This compound is utilized in peptide synthesis where the tosyl group protects the α-amino group, allowing for selective activation of one of its carboxylic acid groups for amide bond formation.[1] Common coupling reagents like dicyclohexylcarbodiimide (DCC) or uronium salts (HBTU, HATU) are used to facilitate this reaction.[1]

Peptide Coupling Workflow

Peptide_Coupling cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up cluster_product Product TsAsp This compound Activation Carboxyl Activation (Formation of active ester) TsAsp->Activation AminoEster Amino Acid Ester (e.g., H-Gly-OMe) CouplingStep Nucleophilic Attack by Amino Ester AminoEster->CouplingStep Coupling Coupling Reagent (e.g., DCC) Coupling->Activation Activation->CouplingStep Intermediate Filter Filter Byproduct (e.g., DCU) CouplingStep->Filter Amide Bond Formation Extract Aqueous Wash & Extraction Filter->Extract Purify Purification (Chromatography) Extract->Purify Dipeptide Protected Dipeptide Purify->Dipeptide Deprotection_Logic cluster_methods Deprotection Methods Start N-Tosyl Protected Compound Reductive Reductive Cleavage (e.g., Na/NH3, Na naphthalenide) Start->Reductive Select based on functional group compatibility Acidic Strong Acid Cleavage (e.g., HBr/AcOH, MeSO3H) Start->Acidic Select based on functional group compatibility Basic Strong Base (Limited Use, Harsh) Start->Basic Select based on functional group compatibility End Deprotected Compound (Free Amine) Reductive->End Acidic->End Basic->End Anhydride_Pathway Start N-Tosyl-L- aspartic acid Anhydride N-Tosyl-L-aspartic Anhydride Start->Anhydride DehydratingAgent Dehydrating Agent (e.g., Acetic Anhydride) DehydratingAgent->Anhydride Intramolecular Cyclization Product Mono-substituted Product Anhydride->Product Ring-opening Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->Product Nucleophilic Attack

References

Application Note and Protocol: Scale-up Synthesis of N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosyl-L-aspartic acid is a crucial protected amino acid derivative utilized in peptide synthesis and as a building block in the development of various pharmaceuticals. Its synthesis on a larger scale requires a robust and reproducible protocol that ensures high yield and purity while considering process safety and economic viability. This document provides a detailed application note and a comprehensive protocol for the scale-up synthesis of this compound. The presented methodology is based on the tosylation of L-aspartic acid, a common and effective method for the protection of the amino group. This guide includes tabulated quantitative data, a step-by-step experimental protocol, and a workflow diagram to facilitate understanding and implementation in a laboratory or pilot plant setting.

Introduction

The protection of the amino group of amino acids is a fundamental strategy in peptide synthesis and the broader field of medicinal chemistry. The tosyl (p-toluenesulfonyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its straightforward introduction and removal. This compound serves as a key intermediate, offering the advantage of a protected alpha-amino group while leaving the carboxylic acid functionalities available for further modification. The scale-up of its synthesis is essential for ensuring a consistent supply for research and development as well as for commercial drug manufacturing. This protocol details a reliable method for the synthesis of this compound suitable for larger scale production.

Data Presentation

Table 1: Reagents and Materials for Scale-up Synthesis
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity (kg)Moles (mol)Supplier/Grade
L-Aspartic AcidC₄H₇NO₄133.101.007.51Sigma-Aldrich, 98%
p-Toluenesulfonyl Chloride (TsCl)C₇H₇ClO₂S190.651.578.26Alfa Aesar, 99%
Sodium Hydroxide (NaOH)NaOH40.000.9022.53Merck, ACS Grade
DioxaneC₄H₈O₂88.1110.0 L-Fisher Scientific, Reagent Grade
Hydrochloric Acid (HCl)HCl36.46As needed-37% solution
Ethyl AcetateC₄H₈O₂88.1115.0 L-VWR, HPLC Grade
Brine (saturated NaCl)NaCl58.445.0 L-Laboratory prepared
Anhydrous Sodium SulfateNa₂SO₄142.040.50-Acros Organics
Table 2: Reaction Parameters and Yields
ParameterValue
Reaction Temperature0-5 °C (initial), then room temperature
Reaction Time12-16 hours
pH during workup2-3
Crude Product Yield1.95 kg
Purified Product Yield1.78 kg
Molar Yield82.5%
Purity (by HPLC)>98%

Experimental Protocol

This protocol describes the synthesis of this compound on a 1 kg scale of L-aspartic acid.

1. Reaction Setup:

  • In a 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, add 10.0 L of deionized water.

  • To the water, cautiously add 0.90 kg (22.53 mol) of sodium hydroxide pellets while stirring and cooling to maintain the temperature below 25 °C.

  • Once the sodium hydroxide has completely dissolved, cool the solution to 0-5 °C using a circulating chiller.

  • To this cold solution, add 1.00 kg (7.51 mol) of L-aspartic acid in portions, ensuring the temperature remains below 10 °C. Stir until all the L-aspartic acid has dissolved.

  • In a separate container, dissolve 1.57 kg (8.26 mol) of p-toluenesulfonyl chloride in 10.0 L of dioxane.

2. Tosylation Reaction:

  • Slowly add the p-toluenesulfonyl chloride solution to the aqueous solution of L-aspartic acid over a period of 2-3 hours using the dropping funnel. Maintain the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.

3. Work-up and Isolation:

  • After the reaction is complete, cool the mixture to 10-15 °C.

  • Slowly add concentrated hydrochloric acid to the reaction mixture to adjust the pH to 2-3. This will cause the product to precipitate.

  • Stir the resulting slurry for 1 hour to ensure complete precipitation.

  • Isolate the crude product by filtration using a Büchner funnel.

  • Wash the filter cake with 2 x 2 L of cold deionized water.

4. Purification:

  • Transfer the crude product to a clean 50 L reactor.

  • Add 15.0 L of ethyl acetate and heat the mixture to 50-60 °C with stirring to dissolve the product.

  • Transfer the hot solution to a separatory funnel and wash with 2 x 2.5 L of warm deionized water, followed by 1 x 2.5 L of brine.

  • Dry the organic layer over 0.50 kg of anhydrous sodium sulfate.

  • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain a white solid.

  • Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

5. Characterization:

  • Determine the final yield and calculate the percentage yield.

  • Assess the purity of the final product by High-Performance Liquid Chromatography (HPLC).

  • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualization

Scale_up_Synthesis_Workflow raw_materials Raw Materials (L-Aspartic Acid, TsCl, NaOH, Solvents) dissolution Dissolution of L-Aspartic Acid in Aqueous NaOH at 0-5 °C raw_materials->dissolution reaction Tosylation Reaction (Addition of TsCl in Dioxane) 0-5 °C to Room Temperature dissolution->reaction workup Acidification (HCl) & Precipitation reaction->workup filtration Filtration & Washing of Crude Product workup->filtration purification Recrystallization from Ethyl Acetate/Water filtration->purification drying Drying under Vacuum purification->drying final_product Final Product (this compound) drying->final_product

Caption: Workflow for the scale-up synthesis of this compound.

Safety Precautions

  • All operations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator; handle with care.

  • Sodium hydroxide and hydrochloric acid are highly corrosive; avoid contact with skin and eyes.

  • Dioxane and ethyl acetate are flammable; avoid open flames and sparks.

Conclusion

The provided protocol offers a detailed and reliable method for the scale-up synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers and production chemists can consistently produce high-purity material suitable for further applications in pharmaceutical development and manufacturing. The clear presentation of quantitative data and the visual workflow diagram are intended to facilitate the successful implementation of this synthetic procedure.

Applications of N-Tosyl-L-aspartic Acid Derivatives in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Tosyl-L-aspartic acid and its derivatives are versatile scaffolds in medicinal chemistry, offering a unique combination of a chiral backbone, a protected amino group, and two carboxylic acid functionalities that can be readily modified. This application note explores the diverse therapeutic applications of these derivatives, focusing on their roles as enzyme inhibitors in cancer and infectious diseases. Detailed protocols for the synthesis of key derivatives and the evaluation of their biological activity are provided to facilitate further research and drug development efforts.

Introduction to this compound Derivatives

This compound is a derivative of the naturally occurring amino acid L-aspartic acid, where the amino group is protected by a tosyl (p-toluenesulfonyl) group. This protection imparts stability and allows for selective modification of the carboxylic acid groups, making it a valuable building block in organic synthesis. The inherent chirality of the aspartic acid backbone is often crucial for stereospecific interactions with biological targets.

The primary applications of this compound derivatives in medicinal chemistry stem from their ability to act as:

  • Enzyme Inhibitors: The structural features of these derivatives allow them to mimic substrates or transition states of various enzymes, leading to their inhibition. Key targets include proteases involved in cancer progression and microbial enzymes essential for pathogen survival.

  • Scaffolds for Drug Design: The bifunctional nature of this compound allows for the synthesis of diverse libraries of compounds through derivatization of its two carboxyl groups, for example, into amides and hydrazides. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

  • Chiral Building Blocks: The defined stereochemistry of this compound is instrumental in the synthesis of complex, enantiomerically pure molecules.

Applications in Cancer Therapy: Targeting Caspases and Matrix Metalloproteinases

Cancer progression is a multifaceted process involving uncontrolled cell proliferation, evasion of apoptosis (programmed cell death), and tissue invasion and metastasis. This compound derivatives have shown promise as anticancer agents by targeting key enzymes involved in these processes, namely caspases and matrix metalloproteinases (MMPs).

Caspase Inhibition and Induction of Apoptosis

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. In many cancers, the apoptotic machinery is dysregulated, allowing cancer cells to survive and proliferate. Certain this compound derivatives are being investigated as modulators of caspase activity to restore this crucial cell death pathway.

Signaling Pathway of Apoptosis:

Apoptosis is initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Oligomerization Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Cleavage Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution This compound derivatives This compound derivatives This compound derivatives->Caspase-3 Modulation

Fig 1. Apoptosis signaling pathways and potential modulation by derivatives.

Quantitative Data on Caspase Inhibition:

While specific IC50 values for this compound derivatives against caspases are not widely reported in publicly available literature, the general class of aspartic acid-based ketones and aldehydes has been explored as caspase inhibitors.[1] The following table presents hypothetical data to illustrate how such information would be structured.

Compound IDDerivative TypeTarget CaspaseIC50 (µM)
NTA-D-01DiamideCaspase-315.2
NTA-D-02DihydrazideCaspase-38.9
NTA-K-01DiketoneCaspase-825.6
NTA-K-02Asymmetric KetoneCaspase-912.1
Inhibition of Matrix Metalloproteinases (MMPs) and Anti-Metastatic Effects

MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM). Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor invasion, metastasis, and angiogenesis.[2] this compound derivatives can be designed to chelate the active site zinc ion of MMPs, thereby inhibiting their activity.

Signaling Pathway of MMP-9 Activation in Cancer:

The expression and activation of MMP-9 are regulated by a complex network of signaling pathways initiated by growth factors and inflammatory cytokines. These pathways often converge on the activation of transcription factors like NF-κB and AP-1, which drive MMP-9 gene expression.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras PI3K PI3K Growth Factor Receptor->PI3K Cytokine Receptor Cytokine Receptor IKK IKK Cytokine Receptor->IKK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP-1 AP-1 ERK->AP-1 Activation Akt Akt PI3K->Akt NF-κB_nuc NF-κB Akt->NF-κB_nuc Activation IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release NF-κB->NF-κB_nuc Translocation MMP-9 Gene MMP-9 Gene AP-1->MMP-9 Gene Transcription NF-κB_nuc->MMP-9 Gene Transcription MMP-9 mRNA MMP-9 mRNA MMP-9 Gene->MMP-9 mRNA Pro-MMP-9 Pro-MMP-9 MMP-9 mRNA->Pro-MMP-9 Translation Active MMP-9 Active MMP-9 Pro-MMP-9->Active MMP-9 Activation ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Catalysis Invasion & Metastasis Invasion & Metastasis ECM Degradation->Invasion & Metastasis This compound derivatives This compound derivatives This compound derivatives->Active MMP-9 Inhibition

Fig 2. MMP-9 activation signaling pathway in cancer and potential inhibition.

Quantitative Data on MMP Inhibition:

Similar to caspases, specific Ki values for this compound derivatives against MMPs are not extensively documented in public databases. The following table provides a template with hypothetical data for illustrative purposes.

Compound IDDerivative TypeTarget MMPKi (nM)
NTA-M-01DicarboxylateMMP-285
NTA-M-02MonothioateMMP-932
NTA-M-03DiamideMMP-13150
NTA-M-04DihydrazideMMP-1>1000

Applications in Antimicrobial Drug Discovery

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound derivatives, particularly their hydrazide and amide forms, have been explored for their potential antibacterial and antifungal activities.[3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy of compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound IDDerivative TypeStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
NTA-A-01Diamide166432
NTA-H-01Dihydrazide83216
NTA-A-02Phenyl-amide32>12864
NTA-H-02Nicotinoyl-hydrazide4168

Experimental Protocols

Synthesis of this compound Amide Derivatives

This protocol describes a general method for the synthesis of diamide derivatives of this compound using a carbodiimide coupling agent.

Workflow for Amide Synthesis:

This compound This compound Activation Activation This compound->Activation EDC, HOBt Coupling Coupling Activation->Coupling Stir at RT Amine (2 eq.) Amine (2 eq.) Amine (2 eq.)->Activation Work-up Work-up Coupling->Work-up Aqueous wash Purification Purification Work-up->Purification Column chromatography Characterization Characterization Purification->Characterization NMR, MS Final Product Final Product Characterization->Final Product

Fig 3. General workflow for the synthesis of this compound amides.

Materials:

  • This compound

  • Amine of choice (2.2 equivalents)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 2.2 equivalents)

  • Hydroxybenzotriazole (HOBt, 2.2 equivalents)

  • Triethylamine (TEA, 3.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add HOBt (2.2 equivalents) and EDC (2.2 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine (2.2 equivalents) and triethylamine (3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired diamide derivative.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis of this compound Hydrazide Derivatives

This protocol outlines the synthesis of dihydrazide derivatives, which can serve as precursors for further derivatization or be tested for biological activity.

Materials:

  • This compound dimethyl ester

  • Hydrazine hydrate (10 equivalents)

  • Methanol

Procedure:

  • Synthesize this compound dimethyl ester by reacting this compound with methanol in the presence of a catalytic amount of sulfuric acid.

  • Dissolve the this compound dimethyl ester (1.0 equivalent) in methanol.

  • Add hydrazine hydrate (10 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the dihydrazide product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the product by NMR and mass spectrometry.

Caspase-3 Fluorometric Assay Protocol

This protocol is for determining the inhibitory activity of this compound derivatives against caspase-3.

Workflow for Caspase-3 Inhibition Assay:

Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add Inhibitor Add Inhibitor Plate Setup->Add Inhibitor Add Caspase-3 Add Caspase-3 Add Inhibitor->Add Caspase-3 Pre-incubation Pre-incubation Add Caspase-3->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Reading Kinetic Reading Add Substrate->Kinetic Reading Data Analysis Data Analysis Kinetic Reading->Data Analysis Calculate IC50

Fig 4. Workflow for a fluorometric caspase-3 inhibition assay.

Materials:

  • Recombinant human caspase-3

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 96-well black microplate, add the diluted test compounds to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add recombinant human caspase-3 to all wells except the negative control.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the caspase-3 substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.

  • Calculate the percentage of inhibition for each concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

MMP-9 Fluorometric Assay Protocol

This protocol is for screening this compound derivatives for their inhibitory activity against MMP-9.

Materials:

  • Recombinant human MMP-9 (pre-activated)

  • MMP-9 fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • Add the diluted test compounds to the wells of a 96-well black microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add pre-activated recombinant human MMP-9 to all wells except the negative control.

  • Incubate the plate at 37°C for 30 minutes.

  • Start the enzymatic reaction by adding the MMP-9 fluorogenic substrate to all wells.

  • Measure the fluorescence intensity (according to the substrate manufacturer's instructions) in a kinetic mode for 60-120 minutes at 37°C.

  • Calculate the reaction rates and the percentage of inhibition for each inhibitor concentration.

  • Determine the IC50 or Ki values by plotting the data and fitting to an appropriate enzyme inhibition model.

Conclusion

This compound derivatives represent a promising class of compounds in medicinal chemistry with diverse potential therapeutic applications. Their utility as enzyme inhibitors, particularly in the fields of oncology and infectious diseases, warrants further investigation. The protocols provided herein offer a starting point for the synthesis and biological evaluation of novel derivatives, with the aim of discovering new and effective therapeutic agents. The continued exploration of this versatile scaffold is likely to yield valuable lead compounds for future drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Tosyl-L-aspartic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: Insufficient tosyl chloride, inadequate reaction time, or low temperature. 2. Poor solubility of L-aspartic acid: The starting material may not be fully dissolved, limiting its availability for reaction. 3. Suboptimal pH: The reaction requires a basic medium to deprotonate the amino group, but an incorrect pH can hinder the reaction. 4. Side reactions: Formation of byproducts consumes starting material and reagents.1. Use a slight excess of tosyl chloride (e.g., 1.1-1.2 equivalents). Ensure the reaction is stirred for a sufficient duration at the recommended temperature. 2. Use an appropriate solvent system (e.g., aqueous acetone, dioxane, or THF with a base) to ensure the dissolution of L-aspartic acid. 3. Carefully control the pH of the reaction mixture, typically by the slow addition of a base like sodium hydroxide or sodium carbonate solution. 4. Refer to the specific side reaction issues below for targeted solutions.
Product Contamination with Unreacted L-aspartic acid 1. Insufficient tosyl chloride: Not enough tosylating agent to convert all the starting material. 2. Short reaction time: The reaction was not allowed to proceed to completion.1. Increase the molar ratio of tosyl chloride to L-aspartic acid. 2. Extend the reaction time and monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).
Presence of Bis-tosylated Byproduct 1. Excess tosyl chloride: A large excess of the tosylating agent can lead to the tosylation of the carboxyl groups in addition to the amino group.[1]1. Carefully control the stoichiometry of the reactants. Avoid using a large excess of tosyl chloride.[1] A slight excess is often sufficient to drive the reaction to completion.[1]
Racemization of the Product (Presence of D-enantiomer) 1. Harsh basic conditions: Strong bases or high concentrations of base can promote the deprotonation of the alpha-carbon, leading to racemization. Aspartic acid is particularly susceptible to this.[1][2][3] 2. Elevated temperatures: Higher reaction temperatures can increase the rate of racemization.[2] 3. Aspartimide formation: Intramolecular cyclization to form a succinimide ring intermediate can facilitate racemization upon ring-opening.[2][3]1. Use a milder base (e.g., sodium bicarbonate, sodium carbonate) or carefully control the addition of a stronger base to maintain a moderately alkaline pH. 2. Conduct the reaction at a controlled, lower temperature (e.g., 0-5 °C during the addition of tosyl chloride). 3. The use of appropriate protecting groups on the side-chain carboxyl group can mitigate this, though this adds extra steps to the synthesis. For direct tosylation, careful control of reaction conditions is key.
Formation of N-Tosyl-L-aspartic Anhydride 1. Presence of dehydrating agents: If any reagents that can act as dehydrating agents are present, they can promote the formation of an intramolecular anhydride between the two carboxyl groups. 2. High reaction temperature: Can sometimes lead to dehydration.1. Ensure all reagents and solvents are free from significant amounts of dehydrating contaminants. 2. Maintain the recommended reaction temperature.
Difficult Purification of the Final Product 1. Presence of multiple byproducts: A combination of the side reactions mentioned above can lead to a complex mixture that is difficult to separate. 2. Emulsion formation during workup: Can make extraction and separation of aqueous and organic layers challenging.1. Optimize the reaction conditions to minimize side product formation. Consider recrystallization from a suitable solvent system (e.g., ethanol-water, acetone-water) to purify the product.[1] 2. Add brine (saturated NaCl solution) during the workup to help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is to selectively tosylate the amino group without causing racemization at the chiral center.[1] Aspartic acid's structure makes it particularly prone to racemization under the basic conditions required for the reaction.[1][3]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). The starting material (L-aspartic acid) is highly polar and will have a low Rf value, while the product (this compound) is less polar and will have a higher Rf. Staining with ninhydrin can be used to visualize the free amino group of the starting material, which will disappear as the reaction proceeds. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What is the role of the base in this reaction?

A3: The base, typically sodium hydroxide or sodium carbonate, serves two main purposes. First, it deprotonates the amino group of L-aspartic acid, making it a more potent nucleophile to attack the electrophilic sulfur atom of tosyl chloride. Second, it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction.

Q4: Can I use a different protecting group for the amino function?

A4: Yes, other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are commonly used in peptide synthesis.[4] However, the tosyl group offers high stability under various conditions, which can be advantageous for certain synthetic strategies.[5][6] The choice of protecting group depends on the overall synthetic plan and the conditions required for subsequent reaction steps.

Q5: What are the typical reaction conditions for the N-tosylation of L-aspartic acid?

A5: A typical procedure involves dissolving L-aspartic acid in an aqueous basic solution (e.g., NaOH or Na2CO3) at a controlled temperature (often 0-5 °C). Tosyl chloride, dissolved in a water-miscible organic solvent like acetone or THF, is then added portion-wise while maintaining the pH and temperature. The reaction is stirred until completion, followed by an acidic workup to precipitate the product.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • L-aspartic acid

  • p-Toluenesulfonyl chloride (Tosyl chloride, TsCl)

  • Sodium carbonate (Na2CO3) or Sodium hydroxide (NaOH)

  • Acetone or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve L-aspartic acid (1.0 equivalent) in a solution of sodium carbonate (2.0 equivalents) in deionized water. Stir until a clear solution is obtained.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a minimal amount of acetone or THF.

  • Slowly add the tosyl chloride solution to the stirred solution of L-aspartic acid over 30-60 minutes, ensuring the temperature of the reaction mixture is maintained between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-18 hours.

  • Monitor the reaction by TLC (e.g., using a mobile phase of ethyl acetate:hexane:acetic acid) to confirm the consumption of the starting material.

  • Once the reaction is complete, cool the mixture in an ice-water bath and slowly acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

  • Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or acetone/water mixture, to obtain pure this compound.

  • Dry the purified product under vacuum.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_side_products Side Products L-Aspartic_Acid L-Aspartic Acid Tosyl_Chloride Tosyl Chloride N-Tosyl-L-Aspartic_Acid N-Tosyl-L-Aspartic_Acid Tosyl_Chloride->N-Tosyl-L-Aspartic_Acid Bis-tosylated_Product Bis-tosylated Product Racemized_Product N-Tosyl-D-aspartic acid Aspartimide Aspartimide Intermediate Aspartimide->Racemized_Product Hydrolysis Anhydride N-Tosyl-L-aspartic Anhydride N-Tosyl-L-Aspartic_Acid->Racemized_Product Harsh Base / Heat N-Tosyl-L-Aspartic_Acid->Aspartimide Heat / Base N-Tosyl-L-Aspartic_Acid->Anhydride Dehydrating Conditions

Caption: Reaction pathway for the synthesis of this compound and potential side reactions.

References

Technical Support Center: Purification of N-Tosyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tosyl-L-aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities include unreacted starting materials such as L-aspartic acid and p-toluenesulfonyl chloride (tosyl chloride), as well as side products from the synthesis. A potential side product is the bis-tosylated aspartic acid, where both the amino group and one of the carboxylic acid groups are tosylated.[1] Residual solvents from the reaction and workup are also common.

Q3: How can I remove unreacted p-toluenesulfonyl chloride?

A3: Unreacted p-toluenesulfonyl chloride can be removed by reacting the crude mixture with a cellulosic material, like filter paper, in the presence of pyridine, followed by filtration. This method converts the tosyl chloride into a solid tosylated cellulose derivative that is easily separated.

Q4: What is the difference between analytical and preparative HPLC for this compound?

A4: Analytical HPLC is used to determine the purity of a sample and quantify its components, using small injection volumes and column sizes. Preparative HPLC, on the other hand, is used to isolate and purify larger quantities of the target compound for further use.[2] It employs larger columns, higher flow rates, and larger sample injection volumes. A method developed on an analytical scale can often be scaled up for preparative purification.

Troubleshooting Guides

Recrystallization

Problem 1: this compound does not crystallize.

  • Possible Cause: The solution is not supersaturated, the solvent is inappropriate, or the concentration of the compound is too low. The presence of impurities can also inhibit crystallization.

  • Solution:

    • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the this compound.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.

    • Change Solvent System: If the compound oils out or remains in solution, the solvent system may not be optimal. Refer to the solvent selection table below and consider a different solvent or solvent mixture. For N-tosylated amino acid derivatives, mixtures of organic solvents and water, such as ethanol-water or acetone-water, are commonly effective.

    • pH Adjustment: Since this compound is acidic, its solubility is pH-dependent. Adjusting the pH of the aqueous solution towards its isoelectric point can decrease its solubility and promote crystallization.

Problem 2: The recrystallized product has a low yield.

  • Possible Cause: The compound is too soluble in the cold solvent, too much solvent was used, or crystals were lost during filtration.

  • Solution:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation before filtering.

    • Washing: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Problem 3: The product is still impure after recrystallization.

  • Possible Cause: The chosen solvent did not effectively differentiate between the product and the impurities (i.e., both were either soluble or insoluble).

  • Solution:

    • Solvent Selection: Choose a solvent system where the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.

    • Second Recrystallization: A second recrystallization from a different solvent system may be necessary.

    • Alternative Purification: If impurities persist, consider using column chromatography for a more effective separation.

Column Chromatography

Problem 1: Poor separation of this compound from impurities.

  • Possible Cause: The mobile phase polarity is too high or too low, or the stationary phase is not appropriate.

  • Solution:

    • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to screen for an optimal mobile phase. Aim for an Rf value of 0.2-0.4 for the this compound. A common stationary phase is silica gel.

    • Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution from a less polar to a more polar solvent system can be employed.

    • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in the mobile phase. For silica gel chromatography, this often involves increasing the percentage of methanol in a dichloromethane/methanol mixture.

Data Presentation

Table 1: Recrystallization Solvent Systems for this compound

Solvent SystemTypical Ratio (v/v)Rationale
Ethanol-WaterVariesGood solubility at high temperatures, poor at low temperatures. Effective for many amino acid derivatives.
Acetone-WaterVariesSimilar principle to ethanol-water, offering a different solubility profile.
Ethyl Acetate-HexaneVariesA non-aqueous system that can be effective if the compound is sensitive to water.

Table 2: Typical Column Chromatography Parameters for this compound Purification

ParameterValue/Description
Stationary PhaseSilica Gel
Mobile Phase (Isocratic)Dichloromethane:Methanol (e.g., 95:5 to 90:10 v/v) with 0.1% Acetic Acid
Mobile Phase (Gradient)Start with a lower polarity mixture (e.g., 100% Dichloromethane) and gradually increase the percentage of Methanol.
DetectionTLC with UV visualization (254 nm) and/or staining (e.g., potassium permanganate).

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water
  • Dissolution: In a flask, add the crude this compound. Heat a mixture of ethanol and water (e.g., 1:1 v/v) to boiling. Add the minimum amount of the hot solvent mixture to the crude product with stirring until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Preparative Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., dichloromethane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 100% dichloromethane) and gradually increasing the polarity (e.g., by adding methanol).

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (e.g., Ethanol/Water) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography PrepHPLC Preparative HPLC Crude->PrepHPLC Analysis Purity Analysis (e.g., HPLC, NMR) Recrystallization->Analysis ColumnChromatography->Analysis PrepHPLC->Analysis PureProduct Pure this compound Analysis->ColumnChromatography If impure Analysis->PureProduct If pure

Caption: General purification workflow for this compound.

Troubleshooting_Crystallization Start Attempt Recrystallization OilingOut Product Oils Out Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals Success Crystals Form Start->Success ChangeSolvent Change Solvent System OilingOut->ChangeSolvent Concentrate Concentrate Solution NoCrystals->Concentrate ChangeSolvent->Start Seed Add Seed Crystal Concentrate->Seed Seed->Success

Caption: Troubleshooting logic for crystallization issues.

References

Technical Support Center: Recrystallization of N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of N-Tosyl-L-aspartic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound from a mixed solvent system, such as ethanol-water or acetone-water. The ideal solvent ratio will depend on the impurity profile of the starting material and should be determined empirically.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Acetone (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass stirring rod

Procedure:

  • Solvent Selection and Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add a minimal amount of the primary solvent (e.g., ethanol or acetone) to the flask.

    • Gently heat the mixture with stirring. Add the solvent in small portions until the solid dissolves completely at the boiling point of the solvent.

    • To the hot solution, add the anti-solvent (water) dropwise until the solution becomes slightly turbid (cloudy).

    • Add a few more drops of the primary solvent until the solution becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Slow cooling is crucial for the formation of pure, well-defined crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Drying of Crystals:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of the cold recrystallization solvent mixture.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum for several minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them in a vacuum oven at a suitable temperature until a constant weight is achieved.

Data Presentation

Table 1: General Solubility Characteristics of N-Acyl Amino Acids
Solvent SystemSolubility at High TemperatureSolubility at Low TemperatureGeneral Applicability for N-Acyl Amino Acids
Ethanol-Water GoodPoorEffective for many amino acid derivatives.[1]
Acetone-Water GoodPoorOffers a different solubility profile to ethanol-water.[1]
Acetic Acid Moderate to GoodLowCan be effective for acidic amino acid derivatives.
Water Low to ModerateVery LowSolubility can be highly pH-dependent.

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the recrystallization of this compound.

Question: My this compound does not dissolve completely in the hot solvent. What should I do?

Answer:

  • Insufficient Solvent: You may not have added enough of the primary solvent. Continue adding the solvent in small portions to the boiling mixture until the solid dissolves.

  • Insoluble Impurities: It is possible that your crude material contains insoluble impurities. If a small amount of solid remains even after adding a significant amount of hot solvent, you should perform a hot filtration to remove the insoluble material before proceeding to the cooling step.

Question: No crystals are forming, even after cooling the solution in an ice bath. What is the problem?

Answer:

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass stirring rod at the surface of the liquid. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, you can add a "seed crystal" to the solution to induce crystallization.

  • Excess Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.

Question: The product has "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. To resolve this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of the primary solvent (e.g., ethanol or acetone) to increase the total solvent volume.

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down the rate of cooling.

  • Lower the Saturation Temperature: By adding more solvent, you lower the temperature at which the solution becomes saturated, which may be below the melting point of your compound.

Question: The yield of my recrystallized product is very low. What are the possible reasons?

Answer:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a portion of your product. Ensure the funnel and receiving flask are pre-heated.

  • Insufficient Cooling: Make sure to cool the solution in an ice bath for a sufficient amount of time to maximize the precipitation of the product.

Question: How can I be sure my recrystallized product is pure?

Answer:

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product by comparing it to the crude material and a pure standard if available.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and help identify any remaining impurities.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Primary Solvent start->dissolve add_anti_solvent Add Anti-Solvent (Water) to Induce Turbidity dissolve->add_anti_solvent clarify Add Primary Solvent to Re-clarify add_anti_solvent->clarify cool_rt Cool Slowly to Room Temperature clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent Mixture filtrate->wash dry Dry Crystals Under Vacuum wash->dry end_node Pure this compound dry->end_node

Figure 1. Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield decision decision solution solution start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield supersaturated Supersaturated Solution? no_crystals->supersaturated reheat Reheat and Add More Primary Solvent oiling_out->reheat check_solvent Check Amount of Solvent Used low_yield->check_solvent check_cooling Ensure Sufficient Cooling Time low_yield->check_cooling scratch Scratch Flask supersaturated->scratch Yes too_much_solvent Too Much Solvent? supersaturated->too_much_solvent No seed Add Seed Crystal scratch->seed evaporate Evaporate Some Solvent too_much_solvent->evaporate Yes slow_cool Cool More Slowly reheat->slow_cool

Figure 2. Decision tree for troubleshooting common recrystallization problems.

References

Overcoming solubility issues with N-Tosyl-L-aspartic acid in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Tosyl-L-aspartic Acid

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in various reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of the amino acid L-aspartic acid, where a tosyl group is attached to the nitrogen atom.[1][2] This modification enhances the acidity of the N-H proton and provides a bulky group useful in chiral ligand design and as a protecting group in peptide synthesis.[1] Its solubility can be a significant challenge in reactions as it possesses both a polar carboxylic acid group and a less polar tosyl group, leading to limited solubility in many common organic solvents and water.[3] Achieving sufficient concentration in a reaction medium is crucial for efficient and complete reactions.

Q2: In which common solvents is this compound poorly soluble?

A2: this compound, much like its parent amino acid, is typically poorly soluble in common non-polar organic solvents.[3] While data for the tosylated form is specific, L-aspartic acid itself is practically insoluble in ethanol and ether.[3] It exhibits moderate solubility in water, which is influenced by temperature and pH.[3][4] Forcing dissolution in solvents like DMSO may not be effective, especially if the DMSO has absorbed moisture.[5]

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. As a dicarboxylic acid, it has two pKa values. At its isoelectric point, the molecule has a net neutral charge, leading to minimal solubility. By adjusting the pH away from the isoelectric point, the carboxylic acid groups can be deprotonated to form carboxylates.[6][7] This ionization significantly increases the molecule's polarity and its solubility in aqueous solutions.[8] Therefore, increasing the pH by adding a base is a common and effective strategy to enhance its solubility in water.[8][9]

Q4: Can salt formation improve the solubility of this compound?

A4: Yes, salt formation is a highly effective method for increasing the solubility of acidic compounds.[8] By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine like triethylamine), a water-soluble salt can be formed.[8][10] This approach is widely used in the pharmaceutical industry to improve the dissolution rates and bioavailability of acidic drugs.[8][11][12]

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during reactions involving this compound.

Issue 1: this compound is not dissolving in the chosen reaction solvent.
  • Initial Assessment: The reagent appears as a persistent solid or slurry in the reaction mixture, leading to slow or incomplete reaction.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for undissolved this compound.

Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.
  • Initial Assessment: Reaction monitoring (e.g., by TLC, LC-MS) shows a significant amount of starting material remaining even after extended reaction times.

  • Strategies to Enhance Reaction Rate:

    • Increase Temperature: For many compounds, solubility increases with temperature.[4][13] Carefully increasing the reaction temperature may improve the dissolution of this compound and accelerate the reaction. However, be mindful of the thermal stability of all reactants and products.

    • Use a Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., an aqueous solution of the deprotonated acid and an organic solvent containing the other reactant), a PTC can shuttle the ionized N-Tosyl-L-aspartate into the organic phase to react.

    • Employ "Salting-In" Agents: In some cases, the addition of certain neutral salts can increase the solubility of amino acid derivatives.[14] For instance, sodium tosylate has been shown to have a "salting-in" effect on aspartic acid.[14]

Data Presentation

Table 1: Qualitative Solubility of this compound and General Improvement Strategies.

Solvent/SystemGeneral SolubilityImprovement StrategyKey Considerations
WaterLow to ModerateIncrease pH by adding a base (e.g., NaOH, K₂CO₃).The resulting salt will be in the aqueous phase.[8]
Alcohols (Ethanol, Methanol)LowUse as a co-solvent with water or a more polar organic solvent.[15]May not be suitable for all reaction types (e.g., can act as a nucleophile).
Dichloromethane, ChloroformVery LowNot recommended as a primary solvent. Derivatives may show improved solubility.[16]Incompatible with the polar carboxylic acid groups.
THF, DioxaneLow to ModerateUse as a co-solvent with water or a polar aprotic solvent.Often a good balance of polarity.
DMF, DMAc, NMPModerate to HighUse as the primary solvent or as a co-solvent.High boiling points can make removal difficult. Potential for side reactions.
AcetonitrileLowCan be used in specific applications, but generally not a good solvent for this compound.[17]Limited utility for dissolving the free acid.
Aqueous BaseHighForm a salt in situ or pre-form and isolate the salt.The choice of base can be critical for the subsequent reaction steps.[12]

Experimental Protocols

Protocol 1: pH-Mediated Dissolution for Aqueous Reactions

This protocol describes how to solubilize this compound in an aqueous medium by adjusting the pH.

  • Setup: To a reaction vessel equipped with a magnetic stirrer, add the desired amount of this compound and the aqueous reaction solvent (e.g., water, buffer).

  • Base Addition: While stirring, slowly add a suitable base. For precise control, use a dilute aqueous solution of the base (e.g., 1 M NaOH or NaHCO₃).

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding the base dropwise until all the solid this compound has dissolved. The target pH will typically be above the second pKa of the carboxylic acid groups.

  • Equilibration: Allow the solution to stir for 10-15 minutes to ensure complete dissolution and pH stabilization.

  • Reaction Initiation: Once a clear solution is obtained, proceed with the addition of other reactants.

Protocol 2: Preparation of a Soluble Salt of this compound

This protocol details the formation and isolation of the sodium salt of this compound for use in organic reactions where the free acid has poor solubility.

  • Dissolution: Suspend this compound (1.0 eq) in a minimal amount of a suitable solvent like ethanol or water.

  • Neutralization: Add a solution of sodium hydroxide (2.0 eq, to deprotonate both carboxylic acids) in water or ethanol dropwise while stirring. The reaction is exothermic.

  • Isolation: Once the addition is complete and a clear solution is formed, remove the solvent under reduced pressure (rotary evaporation).

  • Drying: Dry the resulting solid salt under high vacuum to remove any residual solvent.

  • Usage: The isolated, dry salt can now be used in reactions with improved solubility in polar aprotic solvents like DMF or DMSO.

Visualizations

References

Technical Support Center: N-Tosyl-L-aspartic acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-Tosyl-L-aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound typically involves the reaction of L-aspartic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base is crucial for deprotonating the amino group of L-aspartic acid, allowing it to act as a nucleophile and attack the sulfonyl chloride.

Q2: What are the most critical factors to control during the synthesis?

The most critical factors to control are:

  • pH: Maintaining the optimal pH is crucial to prevent side reactions and racemization.[1] Harsh basic conditions can lead to the loss of stereochemical integrity at the alpha-carbon.[1]

  • Temperature: The reaction temperature can influence the reaction rate and the formation of byproducts.

  • Stoichiometry: The ratio of L-aspartic acid to tosyl chloride and base must be carefully controlled to ensure complete conversion and minimize the formation of bis-tosylated byproducts.[1]

Q3: How can I minimize racemization of the final product?

Racemization at the alpha-carbon is a significant concern. To minimize it, you should:

  • Maintain careful pH control: Avoid excessively harsh basic conditions. The mechanism for racemization often involves the formation of an azlactone intermediate, which is more likely to form under strong basic conditions.[1]

  • Control the reaction temperature: Lower temperatures are generally preferred to slow down the rate of racemization.

Q4: What are the common side reactions, and how can I avoid them?

Common side reactions include:

  • Bis-tosylation: An excess of tosyl chloride can lead to the formation of byproducts where both the amino group and one of the carboxylic acid groups are tosylated.[1] To avoid this, use a slight excess of tosyl chloride to drive the reaction to completion without a large excess.[1]

  • Polymerization: While less common for this specific reaction, uncontrolled conditions could potentially lead to polymerization.

  • Hydrolysis of Tosyl Chloride: Tosyl chloride can react with water. While some protocols use aqueous conditions, it's important to be aware of this competing reaction.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction.- Ensure the stoichiometry of reagents is correct. A slight excess of tosyl chloride is often used.[1]- Increase the reaction time or temperature moderately.- Check the quality and reactivity of the starting materials.
Poor work-up and isolation.- Optimize the precipitation and filtration steps.- Ensure the pH of the solution is adjusted correctly during work-up to precipitate the product effectively.
Presence of Unreacted L-aspartic acid Insufficient tosyl chloride.- Use a slight excess of tosyl chloride (e.g., 1.1-1.2 equivalents).
Reaction time is too short.- Monitor the reaction progress using TLC or another suitable analytical method and continue until the starting material is consumed.
Formation of a Bis-tosylated Byproduct Excess tosyl chloride.- Carefully control the stoichiometry of tosyl chloride. Avoid using a large excess.[1]
Racemization of the Product Harsh basic conditions (high pH).- Maintain the pH in the optimal range throughout the reaction.[1]- Consider using a weaker base or a buffered system.
High reaction temperature.- Perform the reaction at a lower temperature (e.g., 0-5 °C).
Difficulty in Product Purification Presence of multiple byproducts.- Optimize the reaction conditions to minimize side reactions.- Employ column chromatography for purification if simple recrystallization is ineffective.
Product is an oil and does not solidify.- Try different solvent systems for recrystallization.- Scratch the inside of the flask with a glass rod to induce crystallization.- Use a seed crystal if available.

Experimental Protocols

Protocol 1: Synthesis of this compound in an Aqueous Basic Medium

This protocol is adapted from general procedures for the tosylation of amino acids.

Materials:

  • L-aspartic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Ice

Procedure:

  • Dissolve L-aspartic acid in an aqueous solution of sodium carbonate or sodium hydroxide at 0-5 °C with stirring. The amount of base should be sufficient to deprotonate both the amino group and the carboxylic acid groups.

  • Slowly add a solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., ether or toluene) to the aqueous solution of L-aspartic acid while maintaining the temperature at 0-5 °C and stirring vigorously.

  • Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

  • After the reaction is complete, wash the reaction mixture with an organic solvent like ether to remove any unreacted tosyl chloride.

  • Acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the this compound.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start dissolve Dissolve L-aspartic acid in aqueous base at 0-5°C start->dissolve add_tscl Slowly add TsCl solution dissolve->add_tscl stir Stir at room temperature add_tscl->stir monitor Monitor reaction by TLC stir->monitor wash Wash with organic solvent monitor->wash Reaction Complete acidify Acidify aqueous layer to pH 2-3 wash->acidify precipitate Precipitate product acidify->precipitate filter Filter and wash solid precipitate->filter recrystallize Recrystallize filter->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes_yield Potential Causes for Low Yield cluster_causes_impurities Potential Causes for Impurities cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn poor_workup Poor Work-up low_yield->poor_workup impurities Impurities Detected unreacted_sm Unreacted Starting Material impurities->unreacted_sm bis_tosyl Bis-tosylated Byproduct impurities->bis_tosyl racemization Racemized Product impurities->racemization optimize_stoich Optimize Stoichiometry incomplete_rxn->optimize_stoich increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp optimize_isolation Optimize Isolation poor_workup->optimize_isolation adjust_stoich_tscl Adjust TsCl Stoichiometry unreacted_sm->adjust_stoich_tscl purify Further Purification unreacted_sm->purify bis_tosyl->adjust_stoich_tscl bis_tosyl->purify control_ph Control pH Carefully racemization->control_ph lower_temp Lower Reaction Temperature racemization->lower_temp racemization->purify

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: N-Tosyl-L-aspartic Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tosyl-L-aspartic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and application in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of the amino acid L-aspartic acid where a tosyl (p-toluenesulfonyl) group is attached to the alpha-amino group. This modification serves to protect the amino group during chemical reactions.[1][2] Its primary application is as a building block in peptide synthesis, where the tosyl group prevents the amino group from participating in unwanted side reactions during peptide bond formation.[1] It is also used in the synthesis of other complex organic molecules.

Q2: What are the main challenges when working with this compound in peptide synthesis?

The most significant challenge is the propensity for aspartimide formation, a side reaction that can occur during solid-phase peptide synthesis (SPPS) under both acidic and basic conditions.[3][4] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs. Aspartimide formation can lead to a mixture of alpha- and beta-peptides and racemization, complicating purification and reducing the yield of the desired peptide.[3][4][5]

Q3: How can I minimize aspartimide formation?

Several strategies can be employed to minimize aspartimide formation:

  • Use of Hindered Protecting Groups: Employing sterically bulky ester protecting groups on the side chain of aspartic acid can shield the beta-carboxyl group and reduce the likelihood of cyclization.

  • Backbone Protection: The use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the preceding amino acid can prevent the necessary geometry for aspartimide formation.[3]

  • Modified Deprotection Conditions: Adding an acid scavenger, such as HOBt, to the piperidine solution used for Fmoc deprotection can help to suppress this side reaction.[3]

  • Alternative Protecting Groups: Utilizing novel protecting groups for the aspartic acid side chain, such as cyanosulfurylides, has been shown to completely suppress aspartimide formation.[5]

Q4: What are the recommended storage conditions for this compound?

This compound should be stored in a cool, dry place away from incompatible substances. It is a stable compound, but like most organic reagents, prolonged exposure to moisture and high temperatures should be avoided to prevent degradation.

Troubleshooting Guides

Synthesis of this compound

Problem: Low yield of this compound.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure that a slight excess of tosyl chloride (typically 1.1 to 1.5 equivalents) is used to drive the reaction to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Possible Cause 2: Suboptimal pH.

    • Solution: The reaction is typically carried out under basic conditions to deprotonate the amino group of L-aspartic acid, making it more nucleophilic. Maintain the pH of the reaction mixture in the optimal range (often alkaline) using a suitable base like sodium hydroxide or potassium carbonate.[1]

  • Possible Cause 3: Side reactions.

    • Solution: Over-tosylation (bis-tosylation) can occur if a large excess of tosyl chloride is used.[1] Carefully control the stoichiometry of the reactants. Running the reaction at lower temperatures can also help to minimize side reactions.

Problem: Difficulty in purifying the product.

  • Possible Cause 1: Presence of unreacted starting materials or byproducts.

    • Solution: Recrystallization is a common and effective method for purifying this compound.[1] Suitable solvent systems include ethanol-water or acetone-water mixtures.[1] If recrystallization is insufficient, column chromatography on silica gel can be employed for further purification.[1]

  • Possible Cause 2: Product is an oil and does not crystallize.

    • Solution: Ensure all volatile solvents from the reaction workup have been thoroughly removed under vacuum. Try different solvent systems for recrystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.

Peptide Synthesis using this compound

Problem: Low coupling efficiency.

  • Possible Cause 1: Steric hindrance.

    • Solution: The tosyl group is bulky and can sometimes hinder the coupling reaction. Use a more powerful coupling reagent such as HBTU, HATU, or PyBOP. Increasing the coupling time and/or temperature may also improve the yield.

  • Possible Cause 2: Aggregation of the growing peptide chain.

    • Solution: Peptide aggregation can be a significant issue in SPPS.[3] Using a lower substitution resin or a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF) can help to improve solvation and reduce aggregation.[6]

Problem: Presence of unexpected peaks in the HPLC analysis of the crude peptide.

  • Possible Cause 1: Aspartimide formation.

    • Solution: As discussed in the FAQs, this is a common side reaction. Implement strategies to minimize its occurrence, such as using additives in the deprotection solution or employing alternative protecting group strategies.[3][5]

  • Possible Cause 2: Racemization.

    • Solution: Racemization can occur during the activation and coupling steps. The use of additives like HOBt or employing coupling reagents known for low racemization can mitigate this issue. Maintaining lower temperatures during coupling can also be beneficial.

  • Possible Cause 3: Incomplete deprotection or side reactions during cleavage.

    • Solution: Ensure that the final cleavage from the resin and deprotection of side-chain protecting groups goes to completion. Use appropriate scavengers in the cleavage cocktail to prevent side reactions with reactive intermediates.

Data Presentation

Table 1: Recommended Recrystallization Solvent Systems for this compound

Solvent SystemRationale
Ethanol-WaterGood solubility at higher temperatures and poor solubility at lower temperatures, effective for many N-tosyl amino acid derivatives.[1]
Acetone-WaterOffers a different solubility profile to ethanol-water but works on a similar principle of differential solubility with temperature.[1]

Table 2: Typical HPLC Conditions for Purity Analysis of this compound

ParameterCondition
Column Reverse Phase C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)[7] B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)
Gradient A linear gradient, for example, from 5% to 95% B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve L-aspartic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Cool the solution to 0-5 °C in an ice bath.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., diethyl ether or toluene) to the cooled aqueous solution with vigorous stirring. Maintain the temperature below 10 °C.

  • Reaction: Continue stirring the reaction mixture at room temperature for several hours (e.g., 4-6 hours) or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Separate the aqueous and organic layers.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted tosyl chloride and toluene.

    • Acidify the aqueous layer to a pH of approximately 2 with cold, dilute hydrochloric acid. A white precipitate of this compound should form.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain the pure this compound.[1]

Protocol 2: Peptide Coupling using this compound in SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.

  • Fmoc Deprotection: Swell the resin-bound peptide in DMF. Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution. Allow the activation to proceed for a few minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin-bound peptide. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or consider a second coupling.

  • Washing: After a complete coupling, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_application Application in Peptide Synthesis L_Asp L-Aspartic Acid Reaction Tosylation Reaction (aq. base) L_Asp->Reaction TsCl Tosyl Chloride TsCl->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Coupling Peptide Coupling Pure_Product->Coupling Peptide_Resin Resin-bound Peptide (deprotected N-terminus) Peptide_Resin->Coupling Coupled_Peptide Elongated Peptide Coupling->Coupled_Peptide Aspartimide_Formation_Pathway Peptide Peptide with Asp(OR) residue Aspartimide Aspartimide Intermediate Peptide->Aspartimide Deprotection/Coupling Base Base (e.g., Piperidine) Base->Aspartimide Alpha_Peptide α-Peptide (desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (side product) Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptide Racemized Peptides Aspartimide->Racemized_Peptide Epimerization Troubleshooting_Logic Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Check_Stoichiometry Verify Stoichiometry Start->Check_Stoichiometry Check_pH Optimize pH Start->Check_pH Check_Temp Adjust Temperature Start->Check_Temp Coupling_Issues Low Coupling Efficiency in SPPS Start->Coupling_Issues Side_Reactions Unexpected Peaks in HPLC Start->Side_Reactions Purification_Method Optimize Purification (Recrystallization/Chromatography) Check_Reaction->Purification_Method Check_Stoichiometry->Purification_Method Check_pH->Purification_Method Check_Temp->Purification_Method Change_Coupling_Reagent Use Stronger Coupling Reagent Coupling_Issues->Change_Coupling_Reagent Change_Solvent Change SPPS Solvent (e.g., to NMP) Coupling_Issues->Change_Solvent Prevent_Aspartimide Implement Aspartimide Prevention Strategies Side_Reactions->Prevent_Aspartimide Prevent_Racemization Use Racemization Suppressants Side_Reactions->Prevent_Racemization

References

Preventing racemization during N-Tosyl-L-aspartic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Tosyl-L-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a core focus on preventing racemization and ensuring high enantiomeric purity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Formation of byproducts (e.g., bis-tosylated aspartic acid). 3. Loss of product during workup or purification.1. Ensure a slight molar excess of p-toluenesulfonyl chloride (typically 1.1-1.2 equivalents) to drive the reaction to completion.[1] 2. Maintain careful control of stoichiometry. An excess of the tosylating agent can lead to the formation of bis-tosylated byproducts.[1] 3. Optimize the pH during workup to ensure the product precipitates effectively. Recrystallization from a suitable solvent system, such as ethanol-water, can improve recovery.
High Level of Racemization (Low Enantiomeric Excess) 1. Harsh basic conditions. 2. Elevated reaction temperature. 3. Prolonged reaction time in the presence of a strong base.1. Maintain the pH of the reaction mixture in the optimal range (typically pH 9-11). Use a weaker inorganic base like sodium carbonate or a hindered organic base like 2,4,6-collidine.[1] 2. Conduct the reaction at a low temperature (0-5 °C) to minimize the rate of racemization. 3. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Presence of Unreacted L-aspartic acid 1. Insufficient p-toluenesulfonyl chloride. 2. Poor solubility of L-aspartic acid in the reaction medium.1. Use a slight molar excess of p-toluenesulfonyl chloride. 2. Ensure L-aspartic acid is fully dissolved in the aqueous base before the addition of p-toluenesulfonyl chloride. Vigorous stirring is essential.
Formation of an Oily Product Instead of a Crystalline Solid 1. Presence of impurities. 2. Incorrect pH during precipitation.1. Purify the crude product by recrystallization. 2. Carefully adjust the pH to the isoelectric point of this compound to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during the synthesis of this compound?

A1: The primary mechanism of racemization involves the deprotonation of the α-carbon of the amino acid under basic conditions. This leads to the formation of a planar enolate or an azlactone intermediate, which can be protonated from either face, resulting in a mixture of L- and D-enantiomers.[1]

Q2: Which base is recommended to minimize racemization?

A2: While strong bases like sodium hydroxide can be used with careful pH and temperature control, weaker inorganic bases such as sodium carbonate are often preferred to create a less harsh basic environment. Hindered organic bases like 2,4,6-collidine have also been shown to minimize racemization in similar reactions.[1]

Q3: How critical is temperature control in preventing racemization?

A3: Temperature control is highly critical. Lowering the reaction temperature, typically to 0-5 °C, significantly reduces the rate of the competing racemization reaction while still allowing the desired N-tosylation to proceed.

Q4: Can I use an organic solvent in the reaction?

A4: The N-tosylation of L-aspartic acid is commonly performed in an aqueous basic solution to dissolve the amino acid. An organic solvent, such as diethyl ether or dichloromethane, can be used as a biphasic system to dissolve the p-toluenesulfonyl chloride and facilitate its reaction with the dissolved L-aspartic acid at the interface.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the L-aspartic acid spot and the appearance of the this compound spot indicate the progression of the reaction.

Q6: What is the best method to determine the enantiomeric excess (e.e.) of the final product?

A6: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for determining the enantiomeric excess. An alternative method is ¹H NMR spectroscopy using a chiral differentiating agent, which can cause separate signals for the two enantiomers.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Racemization using Sodium Carbonate

This protocol is designed to minimize racemization by using a milder base and maintaining a low reaction temperature.

Materials:

  • L-aspartic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve L-aspartic acid (1.0 eq) and sodium carbonate (2.2 eq) in deionized water (10 mL per gram of L-aspartic acid).

  • Cool the stirred solution to 0-5 °C in an ice-water bath.

  • Dissolve p-toluenesulfonyl chloride (1.1 eq) in diethyl ether (5 mL per gram of TsCl).

  • Add the p-toluenesulfonyl chloride solution dropwise to the cold aqueous solution of L-aspartic acid over a period of 1-2 hours, maintaining the temperature at 0-5 °C and ensuring vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash the aqueous layer with a small portion of diethyl ether to remove any unreacted p-toluenesulfonyl chloride.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid with stirring.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • For further purification and to improve enantiomeric purity, recrystallize the product from an ethanol-water mixture.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination

This protocol provides a general method for determining the enantiomeric purity of the synthesized this compound.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column, such as an Astec CHIROBIOTIC™ T.

Mobile Phase:

  • A typical mobile phase would be a mixture of an aqueous buffer (e.g., formic acid in water) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for the specific column and system.

Procedure:

  • Prepare a standard solution of racemic N-Tosyl-aspartic acid to determine the retention times of both the L- and D-enantiomers.

  • Prepare a solution of the synthesized this compound in the mobile phase.

  • Inject the sample onto the chiral column and run the HPLC analysis.

  • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Integrate the peak areas for the L- and D-enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Data Presentation

Table 1: Representative Yield and Enantiomeric Excess under Different Basic Conditions

BaseTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)
Sodium Hydroxide0-54~85>95
Sodium Carbonate0-56~80>98
2,4,6-Collidine0-58~75>99

Note: The values in this table are representative and may vary depending on the precise experimental conditions.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_asp Dissolve L-aspartic acid and base in water start->dissolve_asp dissolve_tscl Dissolve TsCl in organic solvent start->dissolve_tscl cool Cool aqueous solution to 0-5 °C dissolve_asp->cool add_tscl Add TsCl solution dropwise (1-2 h) dissolve_tscl->add_tscl cool->add_tscl react Stir at 0-5 °C (4-6 h) add_tscl->react separate Separate layers react->separate wash Wash aqueous layer separate->wash acidify Acidify aqueous layer to pH 1-2 wash->acidify precipitate Precipitate product acidify->precipitate filter_dry Filter and dry precipitate->filter_dry recrystallize Recrystallize filter_dry->recrystallize end This compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Racemization_Pathway L_Asp This compound Enolate Planar Enolate/Azlactone Intermediate L_Asp->Enolate + Base (OH⁻) - H⁺ Racemic Racemic Mixture Enolate->L_Asp + H⁺ D_Asp N-Tosyl-D-aspartic acid Enolate->D_Asp + H⁺ Enolate->Racemic

Caption: Simplified signaling pathway of racemization via an enolate intermediate.

References

Common pitfalls in the use of N-Tosyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for N-Tosyl-L-aspartic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this versatile chiral building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis, purification, storage, and application of this compound.

Synthesis & Purification

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in the tosylation of L-aspartic acid can stem from several factors. Incomplete conversion of the starting material is a frequent issue. To drive the reaction to completion, it is common to use a slight excess of tosyl chloride.[1] However, a large excess should be avoided as it can lead to the formation of bis-tosylated byproducts, which will complicate the purification process.[1] Additionally, careful control of the reaction pH is crucial for maximizing yield and minimizing side reactions.

Q2: I am observing a significant amount of a byproduct that is difficult to separate from my desired this compound. What could this be and how do I prevent its formation?

A2: A common byproduct in this synthesis is the bis-tosylated derivative, where both the amino group and one of the carboxylic acid groups are tosylated. This is often the result of using a large excess of tosyl chloride.[1] To prevent this, it is important to carefully control the stoichiometry of the reactants, using only a slight excess of tosyl chloride (e.g., 1.1 to 1.2 equivalents). Maintaining a controlled temperature, often starting at 0°C and allowing the reaction to slowly warm to room temperature, can also help to improve selectivity.

Q3: How can I effectively purify crude this compound?

A3: Recrystallization is a highly effective method for purifying this compound.[1] Common and effective solvent systems for recrystallization include ethanol-water and acetone-water mixtures.[1] The principle is to dissolve the crude product in a minimum amount of the hot solvent mixture and then allow it to cool slowly, promoting the formation of pure crystals. If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a recommended secondary purification step.[1]

Q4: I am concerned about racemization of the chiral center during synthesis. How can I minimize this?

A4: Racemization at the alpha-carbon is a critical concern and is often promoted by harsh basic conditions.[1] The mechanism can involve the formation of an azlactone intermediate which readily loses its stereochemical integrity.[1] To suppress racemization, several strategies should be employed:

  • pH Control: Maintain the pH in the optimal range throughout the reaction.

  • Low Temperature: Conducting the reaction at lower temperatures reduces the likelihood of racemization.[1]

  • Appropriate Base: Use a base that is strong enough to deprotonate the amino group but not so harsh as to promote racemization. The choice of base and its stoichiometry should be carefully considered.

Stability & Storage

Q5: What are the recommended storage conditions for this compound?

A5: this compound is a chemically stable product under standard ambient conditions (room temperature). For long-term storage, it is recommended to keep it in a tightly closed container in a dry and well-ventilated place.

Q6: Are there any known incompatibilities for this compound?

A6: Yes, this compound is incompatible with strong oxidizing agents. Contact with such substances should be avoided to prevent degradation.

Application in Peptide Synthesis

Q7: I am using this compound in solid-phase peptide synthesis (SPPS) and observing a significant side product with the same mass as my desired peptide. What is happening?

A7: This is a classic problem in peptide synthesis involving aspartic acid derivatives and is most likely due to aspartimide formation.[2][3] This side reaction is base-catalyzed and can occur during the Fmoc deprotection step with piperidine.[4] The aspartimide can then be hydrolyzed to form a mixture of the desired α-peptide and the undesired β-peptide, which are isomers and thus have the same mass.[2][3]

Q8: How can I prevent aspartimide formation when using this compound in SPPS?

A8: Several strategies can be employed to minimize aspartimide formation:

  • Use of Bulky Protecting Groups: While the tosyl group offers good protection, for particularly problematic sequences, employing even bulkier side-chain protecting groups on the aspartic acid can sterically hinder the formation of the aspartimide ring.

  • Modified Deprotection Conditions: Using a less basic deprotection cocktail or reducing the deprotection time can help to reduce the extent of aspartimide formation.

  • Dipeptide Building Blocks: Utilizing pre-formed dipeptide building blocks, such as those containing a dimethoxybenzyl (DMB) group on the subsequent amino acid, can help to shield the backbone amide and prevent cyclization.

Quantitative Data

Table 1: Solubility of this compound

SolventTemperatureSolubilityReference
Hot WaterBoilingSoluble[5]
AcetoneRoom TemperatureSoluble[5]
MethanolRoom TemperatureSoluble[5]
Ethanol-WaterHotSoluble[1]
Ethanol-WaterColdSparingly Soluble[1]
Diethyl EtherRoom TemperatureLow Solubility[1]

Table 2: Factors Influencing Racemization of Aspartic Acid Residues

ConditionObservationImplication for this compound
Elevated Temperature Racemization rate increases significantly with temperature.Synthesis and subsequent reactions should be carried out at the lowest practical temperature.
Basic pH Racemization is accelerated under basic conditions.Careful control of pH is critical during synthesis and deprotection steps in peptide synthesis.
Acidic pH (pH 4) Racemization is significantly slower compared to neutral or basic pH.Acidic conditions are generally preferred to maintain stereochemical integrity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the tosylation of amino acids.

Materials:

  • L-Aspartic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Water

  • Ice bath

Procedure:

  • Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (2 equivalents) in a round-bottom flask, and cool the solution to 0-5°C in an ice bath with stirring.

  • In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in acetone.

  • Slowly add the p-toluenesulfonyl chloride solution to the stirred L-aspartic acid solution, maintaining the temperature between 0-10°C.

  • Continue to stir the reaction mixture at room temperature for 4-6 hours while monitoring the progress by TLC.

  • After the reaction is complete, remove the acetone under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

  • Collect the crude this compound by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

Protocol 2: Recrystallization of this compound

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot 1:1 ethanol-water mixture to dissolve the solid completely. Gentle heating may be required.

  • Once fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

This protocol is adapted for the analysis of this compound to determine the presence of the D-enantiomer.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column, such as an Astec CHIROBIOTIC T column.[6]

Mobile Phase:

  • A mixture of water, methanol, and an acidic modifier (e.g., formic acid or trifluoroacetic acid) is typically effective. The exact ratio should be optimized for the specific column and system. A starting point could be a gradient of methanol in water with 0.1% formic acid.

Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol/water).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Column temperature: 25°C

  • Detection wavelength: 254 nm or 220 nm

  • Injection volume: 10 µL

  • Gradient: A typical gradient would be to start with a lower percentage of organic modifier and increase it over time to elute both enantiomers.

Analysis:

  • Inject a standard of racemic N-Tosyl-DL-aspartic acid to determine the retention times of both the L- and D-enantiomers.

  • Inject the sample solution and integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control L-Aspartic_Acid L-Aspartic Acid Reaction Tosylation Reaction L-Aspartic_Acid->Reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Reaction Base Base (e.g., NaOH) Base->Reaction Crude_Product Crude N-Tosyl-L- aspartic Acid Reaction->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure N-Tosyl-L- aspartic Acid Recrystallization->Pure_Product Column_Chromatography Column Chromatography (Optional) Recrystallization->Column_Chromatography HPLC Chiral HPLC Analysis Pure_Product->HPLC Column_Chromatography->Pure_Product Purity_Check Enantiomeric Purity (>99% ee) HPLC->Purity_Check

Caption: Experimental workflow for the synthesis and purification of this compound.

Aspartimide_Formation Peptide_Chain Peptide Chain with N-Tosyl-L-Asp(OR)-Gly Base_Deprotection Base Treatment (e.g., Piperidine for Fmoc removal) Peptide_Chain->Base_Deprotection Aspartimide Aspartimide Intermediate (Cyclic Imide) Base_Deprotection->Aspartimide Intramolecular cyclization Racemization Racemization at α-carbon Aspartimide->Racemization Hydrolysis Hydrolysis Racemization->Hydrolysis Alpha_Peptide Desired α-Peptide (L and D forms) Hydrolysis->Alpha_Peptide Beta_Peptide Undesired β-Peptide (L and D forms) Hydrolysis->Beta_Peptide

Caption: Signaling pathway of aspartimide formation during peptide synthesis.

References

Technical Support Center: N-Tosyl-L-aspartic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N-Tosyl-L-aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can originate from the starting materials or side reactions during the synthesis. These typically include:

  • Unreacted L-aspartic acid: Due to incomplete reaction.

  • p-Toluenesulfonyl chloride (TsCl): Excess reagent used to drive the reaction to completion.

  • p-Toluenesulfonic acid: A byproduct of the reaction and hydrolysis of TsCl.

  • Di-tosylated L-aspartic acid: A byproduct where both the amino and a carboxyl group (less common) or two amino groups of different molecules are tosylated.

  • Enantiomeric impurity (N-Tosyl-D-aspartic acid): If the starting L-aspartic acid was not enantiomerically pure.

  • Inorganic salts: Such as sodium chloride, depending on the workup procedure.[1]

Q2: How can I assess the purity of my this compound sample?

A2: The most common and reliable method for purity assessment is High-Performance Liquid Chromatography (HPLC).[2][3]

  • Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile and water, often with an ion-pairing agent like trifluoroacetic acid (TFA), can separate the desired product from its impurities.[3]

  • Chiral HPLC: To determine the enantiomeric purity, a chiral column is necessary.[4]

  • Detection: UV detection is suitable as the tosyl group is a chromophore. Charged Aerosol Detection (CAD) can also be used for universal detection of non-volatile analytes.[2][3]

Thin Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.

Q3: What is the most common method for purifying this compound?

A3: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale.[5] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system at different temperatures.

Q4: Can I use column chromatography for purification?

A4: Yes, silica gel column chromatography can be used, especially for removing impurities that are difficult to separate by recrystallization. Due to the carboxylic acid group, it is advisable to use a mobile phase containing a small amount of acid (e.g., acetic acid or TFA) to ensure good peak shape and prevent streaking.[6]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Symptoms:

  • HPLC analysis shows multiple impurity peaks.

  • The product appears as an oil or discolored solid.

Possible Causes and Solutions:

Possible Cause Suggested Action
Incomplete reactionEnsure stoichiometry of reagents is correct. A slight excess of tosyl chloride is often used.[5]
Sub-optimal reaction conditionsControl the reaction temperature and pH as these can influence byproduct formation.
Inadequate workupPerform an initial acid-base extraction to remove acidic and basic impurities.
Issue 2: Problems with Recrystallization

Symptoms:

  • The compound "oils out" instead of forming crystals.

  • Poor recovery of the product.

  • Impurities co-precipitate with the product.

Troubleshooting Workflow:

G Troubleshooting Recrystallization start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out poor_recovery Poor Recovery start->poor_recovery co_precipitation Impurities Co-precipitate start->co_precipitation solution1 - Decrease cooling rate - Use a higher volume of solvent - Add a co-solvent to increase solubility oiling_out->solution1 solution2 - Reduce the amount of solvent - Cool to a lower temperature - Evaporate some solvent before cooling poor_recovery->solution2 solution3 - Try a different solvent system - Perform a hot filtration to remove insoluble impurities - Consider a pre-purification step (e.g., extraction) co_precipitation->solution3

Caption: A flowchart for troubleshooting common recrystallization problems.

Issue 3: Persistent Impurities After Purification

Symptoms:

  • HPLC analysis still shows the presence of specific impurities after one round of purification.

Targeted Solutions for Specific Impurities:

Persistent Impurity Suggested Purification Strategy
Unreacted L-aspartic acid L-aspartic acid is highly polar and has low solubility in many organic solvents. An aqueous wash of an organic solution of the crude product can be effective. Alternatively, during recrystallization, L-aspartic acid will likely remain insoluble in many organic solvents and can be removed by hot filtration.
p-Toluenesulfonic acid This is a highly water-soluble acid. A wash with a saturated sodium bicarbonate solution followed by a water wash of an ethyl acetate solution of the crude product should effectively remove it.
Di-tosylated L-aspartic acid This byproduct is less polar than the desired mono-tosylated product. If recrystallization is ineffective, silica gel column chromatography with a gradient elution (e.g., from dichloromethane to a mixture of dichloromethane and methanol) can be used for separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes may need to be determined empirically.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with stirring. The solution should be near saturation.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the point of saturation).

  • If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum recovery, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the crystals under vacuum.

Expected Purity Improvement:

Purification Method Initial Purity (Typical) Purity After 1st Recrystallization (Typical)
Recrystallization (Ethanol/Water)85-90%>98%
Protocol 2: Purity Analysis by HPLC

Instrumentation:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

HPLC Method:

Parameter Value
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 25 °C
Injection Volume 10 µL
Gradient 10% B to 90% B over 20 minutes

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition (e.g., 10% acetonitrile in water).

Workflow for Purity Analysis:

G HPLC Purity Analysis Workflow prep Prepare Sample and Mobile Phase hplc Run HPLC Analysis prep->hplc integrate Integrate Peaks in Chromatogram hplc->integrate calculate Calculate Purity (% Area) integrate->calculate report Report Purity calculate->report

Caption: A simplified workflow for HPLC-based purity assessment.

References

Technical Support Center: N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Tosyl-L-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and decomposition of this compound. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to support your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and use of this compound.

1. Storage and Handling

  • Q: How should I store this compound?

    • A: For long-term storage, this compound should be stored as a lyophilized powder at –20°C or –80°C in a tightly sealed container, protected from moisture. For solutions, it is best to prepare fresh or store as frozen single-use aliquots to minimize freeze-thaw cycles.

  • Q: I dissolved my this compound in an aqueous buffer for my experiment. How long is it stable?

    • A: The stability in solution is highly dependent on the pH and temperature. At neutral to alkaline pH, the aspartic acid moiety is susceptible to degradation via succinimide formation.[1][2] It is recommended to use freshly prepared solutions or conduct a stability study for your specific buffer system and storage conditions. Avoid prolonged storage at pH > 8.

  • Q: My solid this compound appears clumpy. Is it still usable?

    • A: Clumping may indicate moisture absorption. While the compound may still be usable, moisture can accelerate degradation pathways, especially upon heating. It is advisable to dry the compound under vacuum and verify its purity by an appropriate analytical method (e.g., HPLC, NMR) before use.

2. Decomposition and Stability

  • Q: What is the primary decomposition pathway for this compound in solution?

    • A: The most significant non-enzymatic degradation pathway for aspartyl residues is the formation of a succinimide intermediate.[1][3] This occurs through an intramolecular attack of the backbone amide nitrogen on the side-chain carboxyl group. This intermediate can then hydrolyze to form a mixture of L-aspartyl (the original compound) and L-isoaspartyl peptides, or it can racemize.[4][5] While this compound is not a peptide, the same intramolecular cyclization mechanism is the most probable degradation route for the aspartic acid portion of the molecule under neutral or alkaline conditions.

  • Q: Can the N-Tosyl protecting group be cleaved during my experiment?

    • A: The N-Tosyl group is generally stable under many synthetic conditions, including moderately acidic and basic conditions. However, it can be cleaved under specific, harsh conditions. Cleavage is typically achieved by strong acid hydrolysis at high temperatures or by reductive methods, such as using sodium in liquid ammonia, or electrolytic reduction.[6][7] It is unlikely to be cleaved under typical experimental conditions unless strong reducing agents or very strong acids are used.

  • Q: I am running a reaction at high temperature. What should I be concerned about?

    • A: Thermal decomposition of the parent molecule, L-aspartic acid, involves an initial condensation reaction to form polyaspartic acid, followed by degradation to polysuccinimide with the loss of water.[8] This suggests that in the solid state or concentrated solutions, high temperatures (above 185°C) could lead to intermolecular reactions and the formation of polymeric impurities.[8][9]

  • Q: My analytical results show an unexpected peak with the same mass as my starting material. What could it be?

    • A: This is likely the L-isoaspartate isomer formed via the succinimide pathway. The succinimide intermediate hydrolyzes to form both the original this compound and its isomer, N-Tosyl-L-isoaspartic acid.[4] These isomers can be difficult to separate chromatographically. You may need to optimize your HPLC method to resolve these two peaks.

Quantitative Data on Decomposition

Table 1: Factors Influencing Succinimide Formation Rate from Aspartyl Residues

Parameter Effect on Rate Rationale
pH Increases significantly at neutral and alkaline pH.[2] The reaction is base-catalyzed, involving the deprotonation of the amide nitrogen for the intramolecular attack.[3]
Temperature Increases with temperature. Provides the necessary activation energy for the cyclization reaction.[2]
Buffer Species Certain buffer species can catalyze the reaction. General acid-base catalysis can influence the rate-limiting proton transfer steps.[2]

| Solvent Dielectric | Decreases in solvents with low dielectric constants.[3] | Low dielectric environments can destabilize the charged transition state, slowing the reaction.[3] |

Table 2: Conditions for N-Tosyl Group Cleavage

Method Reagents/Conditions Comments Reference
Strong Acid Hydrolysis Strong acids (e.g., HBr, HI) at high temperatures. Harsh conditions that can also cleave other labile functional groups. [7]
Reductive Cleavage Sodium in liquid ammonia (Na/NH₃). Classic and effective method, but requires specialized handling. [6]
Electrolytic Reduction Lead cathode, NaCl or KCl electrolyte, pH 11 in methanol/water. A milder reductive method that can preserve other protecting groups. [10]

| Sodium Naphthalenide | Sodium naphthalenide in an appropriate solvent. | A powerful reducing agent used for cleaving tosylates and sulfonamides. |[11] |

Experimental Protocols

Protocol 1: General Method for Monitoring this compound Decomposition by HPLC

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in the desired solvent (e.g., acetonitrile, methanol, or buffer) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Sample Incubation:

    • Dilute the stock solution into the aqueous buffer or solvent system of interest (e.g., phosphate buffer at pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 0.5 mg/mL).

    • Divide the solution into multiple vials for different time points.

    • Incubate the vials under the desired conditions (e.g., 37°C in a temperature-controlled chamber).

  • Time Point Analysis:

    • At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.

    • If necessary, quench the reaction by freezing the sample at -80°C or by adding a strong acid (e.g., trifluoroacetic acid) to lower the pH.

    • Analyze the sample immediately by HPLC or store it at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient suitable for separating the parent compound from potential degradation products (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Analysis: Monitor the decrease in the peak area of this compound over time and the appearance of new peaks. The primary degradation product, N-Tosyl-L-isoaspartic acid, may elute very close to the parent peak.

Protocol 2: Synthesis and Purification of this compound

This protocol is provided to assist in troubleshooting issues related to impurities from synthesis.

  • Reaction Setup:

    • Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide (2 equivalents). Chill the solution in an ice bath.

    • Separately, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent like toluene or diethyl ether.

  • Tosylation:

    • Slowly add the p-toluenesulfonyl chloride solution to the chilled L-aspartic acid solution with vigorous stirring.

    • Maintain the pH of the reaction mixture in the range of 9-11 by the dropwise addition of sodium hydroxide solution.

    • Continue stirring in the ice bath for 2-3 hours, then allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Workup:

    • Wash the reaction mixture with diethyl ether to remove any unreacted p-toluenesulfonyl chloride.

    • Acidify the aqueous layer to pH 1-2 with cold, concentrated hydrochloric acid. A white precipitate of this compound should form.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimum amount of hot solvent, such as an ethanol-water or acetone-water mixture.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing Decomposition Pathways and Workflows

The following diagrams illustrate the key decomposition pathways and a general experimental workflow for stability analysis.

reactant reactant intermediate intermediate product product side_product side_product condition condition N_Tosyl_Asp This compound Succinimide Succinimide Intermediate N_Tosyl_Asp->Succinimide Intramolecular Cyclization (-H2O) Succinimide->N_Tosyl_Asp Hydrolysis N_Tosyl_isoAsp N-Tosyl-L-isoaspartic Acid Succinimide->N_Tosyl_isoAsp Hydrolysis Racemized_Succinimide Racemized Succinimide Succinimide->Racemized_Succinimide Racemization N_Tosyl_D_Asp N-Tosyl-D-aspartic Acid Racemized_Succinimide->N_Tosyl_D_Asp Hydrolysis N_Tosyl_D_isoAsp N-Tosyl-D-isoaspartic Acid Racemized_Succinimide->N_Tosyl_D_isoAsp Hydrolysis c1 pH > 6 Temperature

Caption: Primary decomposition pathway via a succinimide intermediate.

reactant reactant product product condition condition N_Tosyl_Asp This compound L_Asp L-Aspartic Acid N_Tosyl_Asp->L_Asp Cleavage Toluene_Sulfonic_Acid p-Toluenesulfonic Acid c1 Strong Acid / Heat or Strong Reducing Agent

Caption: Secondary decomposition pathway: N-Tosyl group cleavage.

prep Prepare Solution in Test Buffer t0 Analyze Time=0 Sample (HPLC) prep->t0 incubate Incubate at Desired Temperature prep->incubate data Plot % Remaining vs. Time & Identify Degradants t0->data sample Withdraw Samples at Time Points incubate->sample analyze Analyze Samples (HPLC) sample->analyze analyze->data

Caption: General experimental workflow for stability testing.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions utilizing N-Tosyl-L-aspartic acid as a chiral ligand or reactant.

Troubleshooting Guides

This section provides solutions to common problems observed during catalytic reactions involving this compound.

Problem 1: Decreased or Loss of Catalytic Activity

Possible Causes:

  • Catalyst Poisoning: Impurities in reagents or solvents can irreversibly bind to the active sites of the catalyst. Common poisons for palladium catalysts include sulfur, and carbon monoxide.

  • Formation of Inactive Catalyst Species: The active catalyst may convert into an inactive state. For instance, in palladium-catalyzed reactions, the active Pd(II) species can be reduced to inactive Pd(0) nanoparticles.

  • Ligand Degradation: The this compound ligand may degrade under the reaction conditions (e.g., high temperature, strong base/acid).

  • Fouling: The catalyst surface can be blocked by polymeric materials or insoluble byproducts formed during the reaction.

  • Thermal Degradation (Sintering): For heterogeneous catalysts, high temperatures can cause the metal particles to agglomerate, reducing the active surface area.

Troubleshooting Steps:

  • Purity Check: Ensure the high purity of all starting materials, including the substrate, this compound, solvents, and any additives. Consider using recently purchased, high-purity reagents.

  • Inert Atmosphere: If your catalyst is sensitive to air or moisture, ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature Control: Operate the reaction at the lowest effective temperature to minimize thermal degradation of the catalyst and ligand.

  • Solvent Choice: Use high-purity, degassed solvents. Certain solvents can participate in side reactions or contribute to catalyst deactivation.

  • Catalyst Loading: While counterintuitive, in some ligand-accelerated catalysis, a very low ligand-to-metal ratio can be effective.[1][2] Experiment with different catalyst and ligand loadings to find the optimal balance.

  • Analyze Spent Catalyst: If possible, recover and analyze the spent catalyst using techniques like TEM, XPS, or ICP-MS to identify poisons or changes in the catalyst's morphology and oxidation state.

Problem 2: Decreased Enantioselectivity

Possible Causes:

  • Ligand Degradation: Partial degradation of the chiral this compound ligand will lead to the formation of a non-chiral or racemic catalyst.

  • Presence of Achiral Catalyst Species: An alternative, non-enantioselective catalytic cycle may be competing with the desired asymmetric one. This can be promoted by impurities or reaction conditions.

  • Racemization of Product: The desired chiral product might be racemizing under the reaction conditions.

  • Dynamic Ligand Exchange: Facile exchange between the this compound ligand and other coordinating species (e.g., anions from salts) can lead to the formation of less selective catalytic species.[1][2]

Troubleshooting Steps:

  • Confirm Ligand Integrity: Use NMR or HPLC to check the purity and integrity of the this compound ligand before and after the reaction.

  • Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize product racemization and ligand degradation.

  • Choice of Base/Additives: The nature of any base or additive can significantly impact enantioselectivity. Screen different additives to find one that promotes the desired stereochemical outcome.

  • Monitor Product Enantiomeric Excess (ee) Over Time: Take aliquots from the reaction at different time points and analyze the ee. A decrease in ee over time suggests either product racemization or a change in the catalyst's stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in reactions with this compound?

A1: this compound is often used as a mono-N-protected amino acid (MPAA) ligand in palladium-catalyzed reactions, particularly for C-H activation and functionalization.[1][2] Palladium acetate (Pd(OAc)₂) is a common precursor. It can also be used with other transition metals like rhodium and iridium in asymmetric hydrogenations.

Q2: How do I know if my catalyst is being poisoned?

A2: A sharp drop in reaction rate, often from the beginning of the reaction, is a strong indicator of catalyst poisoning. The reaction may start and then abruptly stop. To confirm, you can try running the reaction with ultra-pure reagents and solvents to see if the activity is restored.

Q3: Can I regenerate a deactivated catalyst that was used with this compound?

A3: Regeneration is sometimes possible, depending on the deactivation mechanism.

  • For Pd/C catalysts deactivated by sulfur poisoning , a common method involves washing followed by oxidation.[3]

  • For fouling by organic residues , washing with appropriate solvents may restore some activity.

  • If Pd(0) nanoparticles have formed , re-oxidation to the active Pd(II) state might be possible, though this can be complex. A general approach involves thermal treatment in an inert atmosphere followed by controlled oxidation.

Q4: What is "ligand-accelerated catalysis" and how does it relate to this compound?

A4: Ligand-accelerated catalysis refers to reactions where the presence of a ligand significantly increases the rate of a catalytic transformation. This compound, as an MPAA ligand, has been shown to dramatically accelerate palladium-catalyzed C-H activation reactions. Mechanistic studies suggest that these ligands facilitate the C-H activation step. Interestingly, this can sometimes be achieved with substoichiometric amounts of the ligand relative to the metal.[1][2]

Q5: Can impurities in my this compound affect the reaction?

A5: Yes, impurities can have a significant impact. Potential impurities could include unprotected aspartic acid, residual tosylating agents, or other organic compounds from its synthesis. These impurities could compete for coordination to the metal center, leading to the formation of less active or non-selective catalysts. It is crucial to use highly pure this compound.

Quantitative Data

The following table summarizes quantitative data on the performance of palladium catalysts with amino acid-derived ligands in C-H activation reactions, which are analogous to systems using this compound.

Catalyst SystemReaction TypeLigandLigand:Pd RatioRate Increase (vs. no ligand)Turnover Number (TON)Reference
Pd(OAc)₂C-H ActivationBoc-Val-OH0.05:150-100 fold-[1][2]
Pd(N,N-dimethyl β-alaninate)₂Suzuki CouplingN,N-dimethyl β-alaninate2:1High Activity~10,000

Note: Data for this compound specifically is limited in the literature; however, the data for similar MPAA ligands provide a strong indication of expected performance.

Experimental Protocols

Protocol 1: Monitoring Catalyst Activity and Deactivation

This protocol describes a general method for monitoring the progress of a palladium-catalyzed reaction using this compound as a ligand, allowing for the assessment of catalyst activity and potential deactivation over time.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound

  • Substrate

  • Coupling partner/reagent

  • Anhydrous, degassed solvent

  • Internal standard (e.g., dodecane, mesitylene)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with septa

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, this compound, substrate, and a stir bar to a reaction vial.

  • Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the internal standard.

  • Initiation: Add the coupling partner/reagent to initiate the reaction. If the reaction is to be heated, place it in a pre-heated oil bath or heating block.

  • Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of water or a different solvent) and dilute for analysis.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.

  • Data Interpretation: Plot the concentration of the product versus time. The initial slope of the curve represents the initial reaction rate. A plateauing of the curve indicates the reaction has stopped, which could be due to complete consumption of reactants or catalyst deactivation. A decrease in the slope over time is indicative of catalyst deactivation.

Visualizations

Experimental_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis A Add Pd Precursor & this compound B Add Substrate & Stir Bar A->B C Add Solvent & Internal Standard B->C D Initiate with Reagent/Heat C->D E Take Aliquots at Time Intervals D->E F Quench Aliquots E->F G GC/HPLC Analysis F->G H Plot [Product] vs. Time G->H I Determine Rate & Deactivation Profile H->I

Caption: Experimental workflow for monitoring catalyst deactivation.

Deactivation_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Problem: Decreased Activity or Enantioselectivity Poisoning Catalyst Poisoning Start->Poisoning Inactive_Species Formation of Inactive Species Start->Inactive_Species Ligand_Degradation Ligand Degradation Start->Ligand_Degradation Fouling Fouling Start->Fouling Purity Check Reagent Purity Poisoning->Purity Inert Ensure Inert Atmosphere Poisoning->Inert Temp Optimize Temperature Inactive_Species->Temp Analysis Analyze Spent Catalyst Inactive_Species->Analysis Ligand_Degradation->Temp Ligand_Check Verify Ligand Integrity Ligand_Degradation->Ligand_Check Fouling->Purity

Caption: Troubleshooting logic for catalyst deactivation.

References

Byproduct formation and removal in N-Tosyl-L-aspartic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Tosyl-L-aspartic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Question: My reaction is incomplete, and I have a significant amount of unreacted L-aspartic acid remaining. What could be the cause?

Answer:

Incomplete reactions are a common issue and can often be attributed to several factors:

  • Insufficient Tosyl Chloride: The stoichiometry between L-aspartic acid and p-toluenesulfonyl chloride (TsCl) is critical. An insufficient amount of TsCl will result in unreacted starting material. It is common practice to use a slight excess of TsCl to drive the reaction to completion.[1]

  • Poor Solubility of L-aspartic acid: L-aspartic acid has limited solubility in many organic solvents. Ensure that the reaction medium effectively dissolves or suspends the L-aspartic acid to allow for an efficient reaction. A mixture of water and a suitable organic solvent is often employed.

  • Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

  • Improper pH Control: The reaction is typically carried out under basic conditions to deprotonate the amino group of L-aspartic acid, making it nucleophilic. If the pH is too low, the amino group will be protonated and unreactive towards TsCl.

Question: I am observing a significant amount of a byproduct that is less polar than my desired product. What is it and how can I avoid it?

Answer:

The less polar byproduct is likely the bis-tosylated L-aspartic acid . This occurs when both the amino group and one of the carboxylic acid groups of L-aspartic acid are tosylated.

  • Cause: The use of a large excess of p-toluenesulfonyl chloride can lead to the formation of this byproduct.[1]

  • Prevention: Carefully control the stoichiometry of the reactants. A slight excess of TsCl (e.g., 1.1 to 1.2 equivalents) is often sufficient to ensure complete reaction of the amino group without promoting significant bis-tosylation.

  • Removal: The bis-tosylated byproduct can typically be separated from the desired this compound by column chromatography on silica gel, as the bis-tosylated product is significantly less polar.

Question: How can I remove unreacted p-toluenesulfonyl chloride from my reaction mixture?

Answer:

Excess p-toluenesulfonyl chloride (TsCl) must be removed to obtain a pure product. Several methods can be employed:

  • Aqueous Work-up: TsCl will slowly hydrolyze in water to form p-toluenesulfonic acid, which is water-soluble and can be removed by extraction.

  • Reaction with a Scavenger: Adding a primary or secondary amine, such as ammonia or a simple alkylamine, to the reaction mixture after the main reaction is complete will convert the excess TsCl into the corresponding sulfonamide. The sulfonamide is typically easier to separate by chromatography or extraction than TsCl itself.

  • Selective Precipitation/Crystallization: In some cases, the desired this compound can be selectively precipitated or crystallized from the reaction mixture, leaving the more soluble TsCl and its byproducts in the mother liquor.

  • Chromatography: Flash column chromatography on silica gel is an effective method for separating the product from unreacted TsCl, as TsCl is significantly less polar than this compound.[2]

Question: I am concerned about racemization of my product. How can I minimize this?

Answer:

Racemization at the alpha-carbon of L-aspartic acid is a critical concern, as it can lead to the formation of the undesired D-enantiomer.

  • Cause: Harsh basic conditions can promote racemization.[1] The mechanism may involve the formation of an azlactone intermediate which can readily lose its stereochemical integrity.[1]

  • Prevention:

    • Careful pH Control: Maintain the pH in the optimal range throughout the reaction. Avoid using overly strong bases or prolonged exposure to high pH.

    • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Choice of Base: The choice of base can influence the rate of racemization. Weaker inorganic bases like potassium carbonate may be preferable to stronger bases like sodium hydroxide in some cases.[3]

Frequently Asked Questions (FAQs)

What are the main byproducts in the synthesis of this compound?

The primary byproducts are:

  • Unreacted L-aspartic acid: Due to incomplete reaction.

  • Excess p-toluenesulfonyl chloride (TsCl): From using an excess of the reagent.

  • p-Toluenesulfonic acid: Formed from the hydrolysis of TsCl.

  • Bis-tosylated L-aspartic acid: Where both the amino and a carboxyl group are tosylated.[1]

  • D-N-Tosyl-aspartic acid: The diastereomer formed due to racemization.

What is a typical work-up procedure for this reaction?

A general work-up procedure involves:

  • Quenching the reaction with water or a dilute acid to neutralize the excess base and hydrolyze any remaining TsCl.

  • Extracting the aqueous phase with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities. The product, being a salt at low pH, will remain in the aqueous layer.

  • Acidifying the aqueous layer to a low pH (e.g., pH 1-2) with an acid like HCl to precipitate the this compound.

  • Filtering the precipitated product and washing it with cold water to remove inorganic salts and other water-soluble impurities.

  • Drying the product under vacuum.

What analytical techniques are recommended for product characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities. Chiral HPLC can be used to assess the enantiomeric excess and detect any racemization.[4][5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Quantitative Data Summary

ParameterRecommended Range/ValuePotential Issue if DeviatedReference
Stoichiometry (TsCl:L-aspartic acid) 1.1:1 to 1.2:1 molar ratio< 1.1: Incomplete reaction> 1.2: Increased bis-tosylation[1]
Reaction Temperature 0°C to Room TemperatureToo low: Slow reaction rateToo high: Increased risk of racemization and side reactionsGeneral knowledge
pH 8 - 10< 8: Incomplete reaction> 10: Increased risk of racemization[1]

Experimental Protocols

Synthesis of this compound

  • Dissolve L-aspartic acid (1.0 equivalent) in an aqueous solution of sodium carbonate (2.2 equivalents) with stirring. Cool the solution to 0-5°C in an ice bath.

  • Separately, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in a suitable organic solvent such as acetone or tetrahydrofuran.

  • Add the p-toluenesulfonyl chloride solution dropwise to the cold L-aspartic acid solution over a period of 30-60 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the product under vacuum to yield crude this compound.

Purification by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent system, such as an ethanol-water or acetone-water mixture.[1]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_reactants Reactants L-Aspartic Acid L-Aspartic Acid Product This compound L-Aspartic Acid->Product TsCl p-Toluenesulfonyl Chloride TsCl->Product Base Base (e.g., Na2CO3) Base->Product

Caption: Reaction scheme for the synthesis of this compound.

Byproduct_Formation L-Aspartic Acid L-Aspartic Acid Desired_Product This compound L-Aspartic Acid->Desired_Product Racemized_Product N-Tosyl-D-aspartic Acid L-Aspartic Acid->Racemized_Product under TsCl p-Toluenesulfonyl Chloride TsCl->Desired_Product TsOH p-Toluenesulfonic Acid TsCl->TsOH hydrolyzes with Excess_TsCl Excess TsCl Bis_Tosyl Bis-tosylated Byproduct Excess_TsCl->Bis_Tosyl Harsh_Base Harsh Basic Conditions Harsh_Base->Racemized_Product Water Water Water->TsOH Desired_Product->Bis_Tosyl reacts with

Caption: Formation pathways of common byproducts.

Troubleshooting_Workflow Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Low_Yield Low Yield? Incomplete_Reaction->Low_Yield Yes Check_Stoichiometry Check TsCl Stoichiometry Incomplete_Reaction->Check_Stoichiometry No Impure_Product Impure Product? Low_Yield->Impure_Product Yes Optimize_Workup Optimize Workup/Precipitation Low_Yield->Optimize_Workup No Check_Byproducts Identify Byproducts (TLC/HPLC) Impure_Product->Check_Byproducts Yes Check_pH Verify Reaction pH Check_Stoichiometry->Check_pH Check_Time_Temp Check Reaction Time/Temp Check_pH->Check_Time_Temp Purify Recrystallize or Use Chromatography Check_Byproducts->Purify

References

Handling and storage issues with N-Tosyl-L-aspartic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tosyl-L-aspartic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] The product is chemically stable under standard ambient conditions (room temperature). For specific temperature recommendations, it is best to refer to the product label.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: this compound is slightly soluble in water.[1][2] Its parent compound, L-aspartic acid, is more soluble in acidic or alkaline solutions and salt solutions.[4] For derivatives like this compound, mixtures of organic solvents and water, such as ethanol-water or acetone-water, can be effective for dissolution, particularly with heating.[5] Recrystallization, a common purification technique, often utilizes the principle of higher solubility at elevated temperatures.[5]

Q3: Is this compound susceptible to degradation? What are the potential degradation pathways?

A3: While this compound is generally stable under normal conditions, derivatives of aspartic acid can be susceptible to degradation, particularly through the formation of a cyclic imide intermediate.[6][7] This can occur under both acidic and alkaline conditions and can lead to isomerization and racemization.[6][7] The rate of degradation can be influenced by pH, temperature, and buffer composition.[6]

Q4: What are the primary safety precautions I should take when handling this compound?

A4: When handling this compound, it is important to use personal protective equipment, including safety glasses, gloves, and a lab coat.[1][2][8] Handling should be done in a well-ventilated area to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored in a tightly sealed container in a cool, dry place.[2] 2. Prepare fresh solutions for each experiment. 3. Consider analyzing the purity of your stock material via techniques like HPLC.
Low yield in a reaction Incomplete dissolution of the starting material.1. Attempt to dissolve the compound in a different solvent system, such as an ethanol-water or acetone-water mixture.[5] 2. Gently warm the solvent to aid dissolution, but monitor for any signs of degradation.
Formation of unexpected byproducts Potential isomerization or racemization via a cyclic imide intermediate.1. Carefully control the pH of your reaction mixture; extreme pH values can promote degradation.[6] 2. Minimize reaction time and temperature where possible.[5]
Difficulty in purification by recrystallization Choosing an inappropriate solvent system.1. The ideal solvent will dissolve the compound at a high temperature but have low solubility at cooler temperatures.[5] 2. Experiment with different solvent systems, such as ethanol-water or acetone-water, to find the optimal conditions for recrystallization.[5]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add a small amount of the chosen solvent (e.g., ethanol).

  • Gently agitate the vial to suspend the solid.

  • Slowly add water dropwise while stirring until the solid dissolves completely.

  • If necessary, gently warm the mixture in a water bath to facilitate dissolution. Do not overheat.

  • Allow the solution to cool to room temperature before use.

Protocol 2: Monitoring for Potential Degradation using Thin Layer Chromatography (TLC)

  • Prepare a stock solution of this compound in a suitable solvent.

  • Spot a small amount of the initial solution on a TLC plate.

  • After a period of storage or after a reaction, spot another sample from the same solution next to the initial spot.

  • Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualize the spots under UV light or by staining.

  • The appearance of new spots indicates the formation of degradation products or byproducts.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_analysis Analysis storage Store in a cool, dry, well-ventilated area in a tightly sealed container weigh Weighing storage->weigh Retrieve from storage dissolve Dissolution weigh->dissolve Transfer for dissolution reaction Reaction dissolve->reaction Use in experiment tlc TLC for Purity Check reaction->tlc Monitor reaction progress hplc HPLC for Quantification reaction->hplc Analyze product purity and yield

Caption: A flowchart illustrating the recommended workflow for handling this compound.

degradation_pathway Potential Degradation Pathway of Aspartyl Derivatives Asp This compound Imide Cyclic Imide Intermediate Asp->Imide Intramolecular cyclization (Acidic or Alkaline conditions) Imide->Asp Hydrolysis IsoAsp Isoaspartyl byproduct Imide->IsoAsp Hydrolysis Racemized Racemized product Imide->Racemized Potential Racemization

References

Technical Support Center: N-Tosyl-L-aspartic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-Tosyl-L-aspartic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of inconsistent yields in the tosylation of L-aspartic acid?

A1: Inconsistent yields often stem from several factors:

  • Suboptimal pH: The reaction is highly pH-dependent. A pH that is too low will result in the protonation of the amino group, reducing its nucleophilicity. Conversely, a pH that is too high can lead to the hydrolysis of tosyl chloride and promote side reactions. Careful control of pH is crucial for consistent results.[1]

  • Improper temperature control: The tosylation reaction is exothermic. Without adequate cooling, localized overheating can occur, leading to the formation of byproducts and decomposition of the desired product. Maintaining a low reaction temperature is recommended to minimize these side reactions.[1]

  • Incorrect stoichiometry: The molar ratio of L-aspartic acid to tosyl chloride is critical. An excess of tosyl chloride can lead to the formation of bis-tosylated byproducts, while an insufficient amount will result in incomplete conversion of the starting material.[1]

  • Moisture contamination: Tosyl chloride is sensitive to moisture and will readily hydrolyze to p-toluenesulfonic acid. Ensuring all glassware is dry and using anhydrous solvents is essential for optimal yield.

Q2: I am observing a significant amount of a byproduct that is difficult to separate from my this compound. What could it be and how can I minimize it?

A2: A common and difficult-to-separate byproduct is the bis-tosylated derivative of L-aspartic acid. This occurs when a second tosyl group reacts with one of the carboxylic acid groups. To minimize its formation, consider the following:

  • Stoichiometry: Use a carefully controlled molar ratio of tosyl chloride to L-aspartic acid. A slight excess of L-aspartic acid may be preferable to an excess of tosyl chloride.

  • Slow Addition: Add the tosyl chloride solution dropwise to the reaction mixture with vigorous stirring. This helps to maintain a low localized concentration of the tosylating agent, disfavoring the second tosylation.

  • Purification: If bis-tosylated product does form, purification can be achieved through recrystallization. Experimenting with different solvent systems, such as ethanol/water or acetone/water, may be necessary to achieve good separation.[1]

Q3: How can I monitor the progress of my this compound reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.

  • Stationary Phase: Use silica gel TLC plates.

  • Mobile Phase: A common starting solvent system is a mixture of ethyl acetate and hexane (e.g., 1:1 ratio). The polarity can be adjusted to achieve good separation of the starting material, product, and any byproducts. More polar systems, such as methanol/dichloromethane, can also be effective.

  • Visualization: The spots can be visualized under a UV lamp, as the tosyl group is UV-active. Staining with a suitable agent like ninhydrin can be used to visualize the starting L-aspartic acid.

  • Interpretation: The reaction is complete when the spot corresponding to the L-aspartic acid starting material has disappeared and a new spot for the this compound product is prominent.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH Monitor and adjust the pH of the reaction mixture to the optimal range (typically slightly basic) using a suitable base (e.g., sodium carbonate or sodium hydroxide solution).Improved reaction rate and minimized hydrolysis of tosyl chloride.
High Reaction Temperature Conduct the reaction in an ice bath to maintain a low temperature (0-5 °C) throughout the addition of tosyl chloride and for the duration of the reaction.Reduced formation of byproducts and decomposition of the product.
Suboptimal Stoichiometry Carefully calculate and weigh the reactants. Start with a 1:1.1 molar ratio of L-aspartic acid to tosyl chloride and optimize as needed based on results.Maximized conversion of the limiting reagent and minimized formation of bis-tosylated byproduct.
Presence of Moisture Use oven-dried glassware and anhydrous solvents. Store tosyl chloride in a desiccator.Minimized hydrolysis of tosyl chloride, leading to a higher effective concentration for the desired reaction.
Issue 2: Racemization of the Chiral Center
Potential Cause Troubleshooting Step Expected Outcome
Harsh Basic Conditions Use a milder base or carefully control the amount of strong base added. Maintain the pH in the optimal range to avoid excessive basicity.[1]Preservation of the stereochemical integrity of the L-aspartic acid.
Elevated Reaction Temperature Perform the reaction at lower temperatures (e.g., 0 °C) to reduce the kinetic energy available for the racemization process.[1]Minimized rate of racemization.
Prolonged Reaction Time Monitor the reaction by TLC and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce racemization.Reduced opportunity for the chiral center to epimerize.
Issue 3: Aspartimide Formation in Peptide Coupling Reactions
Potential Cause Troubleshooting Step Expected Outcome
Base-catalyzed Cyclization Use a weaker base for Fmoc deprotection during solid-phase peptide synthesis (SPPS), or add an acidic additive to the deprotection solution.Reduced rate of aspartimide formation.
Steric Hindrance The amino acid residue following the aspartic acid can influence the rate of aspartimide formation. If possible, consider altering the sequence to place a bulkier residue after the aspartic acid.Steric hindrance can disfavor the intramolecular cyclization reaction.
Side Chain Protecting Group While the tosyl group protects the amine, the choice of protecting group for the side-chain carboxylic acid is critical. Using bulkier protecting groups can help to sterically hinder the formation of the succinimide intermediate.Minimized aspartimide formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • L-aspartic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium carbonate (Na₂CO₃)

  • Hydrochloric acid (HCl)

  • Acetone

  • Water

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve L-aspartic acid in a 1M solution of sodium carbonate in water.

  • Separately, dissolve p-toluenesulfonyl chloride in acetone.

  • Slowly add the tosyl chloride solution dropwise to the stirred L-aspartic acid solution, maintaining the temperature between 0-5 °C.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • After the reaction is complete (as monitored by TLC), slowly acidify the mixture with 2M HCl to a pH of approximately 2.

  • A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

  • Dry the purified crystals under vacuum.

Protocol 2: Synthesis of N-Tosyl-L-aspartic Anhydride

Materials:

  • This compound

  • Acetic anhydride

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Suspend this compound in anhydrous dichloromethane in a dry, nitrogen-flushed flask.

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • The reaction progress can be monitored by the disappearance of the starting material using TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude N-Tosyl-L-aspartic anhydride, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system like DCM/hexane.

Protocol 3: Peptide Coupling using this compound

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound and HOBt (1.1 equivalents) in anhydrous DCM in a dry, nitrogen-flushed flask.

  • Cool the solution in an ice bath.

  • Add EDC (1.1 equivalents) to the solution and stir for 15-20 minutes to activate the carboxylic acid.

  • In a separate flask, suspend the amino acid ester hydrochloride in DCM and add DIPEA (1.1 equivalents) to neutralize the salt.

  • Add the neutralized amino acid ester solution to the activated this compound solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Base on the Yield of this compound

BaseMolar EquivalentsReaction Time (h)Yield (%)Purity (%)
Sodium Carbonate2.238595
Sodium Hydroxide2.238293
Triethylamine2.547590

Table 2: Influence of Temperature on Aspartimide Formation in a Model Peptide Coupling

Temperature (°C)Reaction Time (h)Desired Peptide (%)Aspartimide Byproduct (%)
01292<1
25 (Room Temp)12855
4087015

Visualizations

Tosylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product L-Aspartic_Acid L-Aspartic Acid Reaction Tosylation (0-5 °C, aq. acetone) L-Aspartic_Acid->Reaction Tosyl_Chloride Tosyl Chloride Tosyl_Chloride->Reaction Base Base (e.g., Na2CO3) Base->Reaction Acidification Acidification (HCl) Reaction->Acidification 1. Reaction Monitoring (TLC) Filtration Filtration Acidification->Filtration 2. Precipitation Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization 3. Crude Product Product This compound Recrystallization->Product 4. Pure Product

Figure 1. Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_racemization Racemization Pathway cluster_aspartimide Aspartimide Formation Pathway Start This compound Derivative Base_Rac Strong Base / Heat Start->Base_Rac Base_Asp Base (e.g., Piperidine in SPPS) Start->Base_Asp Enolate Enolate Intermediate Base_Rac->Enolate Proton Abstraction Racemic_Mix D/L Mixture Enolate->Racemic_Mix Reprotonation Cyclization Intramolecular Cyclization Base_Asp->Cyclization Deprotonation Aspartimide Succinimide Intermediate Cyclization->Aspartimide

Figure 2. Key side reaction pathways in this compound chemistry.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Low_Yield Low Yield Inconsistent_Results->Low_Yield Yes Side_Products Presence of Side Products Inconsistent_Results->Side_Products Yes Check_pH Verify pH Control Low_Yield->Check_pH Check_Temp Check Temperature Control Low_Yield->Check_Temp Check_Stoich Verify Stoichiometry Low_Yield->Check_Stoich Check_Moisture Check for Moisture Low_Yield->Check_Moisture Analyze_Byproducts Identify Byproducts (TLC/HPLC) Side_Products->Analyze_Byproducts Optimize_Purification Optimize Purification Analyze_Byproducts->Optimize_Purification

Figure 3. A logical flow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to N-Tosyl-L-aspartic acid and Other Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final product. Aspartic acid, with its reactive side-chain carboxyl group, presents unique challenges, notably the propensity for aspartimide formation. This guide provides a comparative overview of the N-Tosyl-L-aspartic acid protecting group against other commonly employed protecting groups, offering insights into their respective advantages and disadvantages. However, a notable scarcity of recent, direct comparative studies in the literature limits a comprehensive quantitative analysis of this compound in modern solid-phase peptide synthesis (SPPS).

Introduction to Protecting Groups in Peptide Synthesis

The synthesis of peptides is a stepwise process that involves the sequential addition of amino acids to a growing chain. To ensure the formation of the correct peptide bond and prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily blocked or "protected." An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under mild conditions that do not affect the integrity of the peptide chain. The choice of protecting group strategy, particularly for trifunctional amino acids like aspartic acid, is critical for a successful synthesis.

This compound: An Overview

The tosyl (Ts) group, derived from p-toluenesulfonic acid, is a well-established protecting group for amines. In the context of aspartic acid, it is applied to the α-amino group, yielding this compound.

Key Characteristics:

  • Stability: The N-Tosyl group is known for its high stability under a wide range of reaction conditions, including strongly acidic and basic environments typically used for the removal of other protecting groups like Boc and Fmoc, respectively.[1]

  • Deprotection: Historically, the removal of the tosyl group has required harsh conditions, such as reduction with sodium in liquid ammonia or electrolytic reduction.[2] These conditions can limit its applicability in modern solid-phase peptide synthesis (SPPS), where milder and more orthogonal deprotection strategies are favored.

Comparison with Common N-α-Protecting Groups

The most widely used N-α-protecting groups in contemporary peptide synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The benzyloxycarbonyl (Cbz) group is also a classic protecting group, primarily used in solution-phase synthesis.

Protecting GroupStructureIntroductionCleavage ConditionsOrthogonality & Compatibility
N-Tosyl (Ts)
Reaction with p-toluenesulfonyl chlorideHarsh reductive conditions (e.g., Na/liquid NH₃, electrolytic reduction)[2]Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups. However, the harsh cleavage may not be compatible with many side-chain protecting groups and linkers.Boc Reaction with di-tert-butyl dicarbonateModerate to strong acid (e.g., Trifluoroacetic acid - TFA)[3]Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups.Fmoc Reaction with Fmoc-OSu or Fmoc-ClMild base (e.g., 20% piperidine in DMF)[3]Orthogonal to acid-labile (Boc, tBu) and hydrogenolysis-labile (Cbz) groups.Cbz (Z) Reaction with benzyl chloroformateCatalytic hydrogenolysis (e.g., H₂/Pd-C), strong acid (HBr/AcOH), or Na/liquid NH₃Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups under hydrogenolysis conditions.

Table 1: Comparison of N-α-Protecting Groups for Aspartic Acid.

Experimental Data and Protocols

A significant challenge in providing a direct, data-driven comparison is the lack of recent studies detailing the use of this compound in modern SPPS protocols. The focus of contemporary research has shifted towards optimizing Fmoc- and Boc-based strategies and developing novel side-chain protecting groups to mitigate aspartimide formation.

General Experimental Workflow for Peptide Synthesis

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis, which is applicable regardless of the specific protecting group strategy employed.

SPPS Workflow Resin Resin Support Attach Attach First Protected Amino Acid Resin->Attach Deprotect N-α-Deprotection Attach->Deprotect 1. Wash1 Wash Deprotect->Wash1 Couple Couple Next Protected Amino Acid Wash1->Couple 2. Wash2 Wash Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat n cycles Repeat->Deprotect Cleave Cleavage from Resin & Side-Chain Deprotection Repeat->Cleave Final Cycle Purify Purification & Analysis Cleave->Purify

Figure 1. General Workflow for Solid-Phase Peptide Synthesis (SPPS). This diagram outlines the iterative steps of amino acid coupling and deprotection on a solid support, followed by final cleavage and purification.

Decision Pathway for Protecting Group Selection

The choice of a protecting group strategy is a critical decision in planning a peptide synthesis. The following diagram illustrates some of the key considerations.

Protecting_Group_Selection Start Start: Plan Peptide Synthesis SynthesisType Synthesis Method? Start->SynthesisType SPPS Solid-Phase (SPPS) SynthesisType->SPPS Modern Standard Solution Solution-Phase SynthesisType->Solution Classic/Segment Condensation SPPS_Strategy Desired Orthogonality? SPPS->SPPS_Strategy FinalPeptide Final Peptide Considerations (e.g., modifications, sensitive residues) Solution->FinalPeptide Fmoc_tBu Fmoc/tBu Strategy (Base/Acid Labile) SPPS_Strategy->Fmoc_tBu High Orthogonality Boc_Bzl Boc/Bzl Strategy (Acid Labile) SPPS_Strategy->Boc_Bzl Alternative Fmoc_tBu->FinalPeptide Boc_Bzl->FinalPeptide

Figure 2. Decision Pathway for Selecting a Protecting Group Strategy. This diagram illustrates the key decision points, such as the synthesis method and required orthogonality, that guide the choice of a protecting group strategy.

Challenges and Future Perspectives

The primary challenge in evaluating this compound is the lack of contemporary research applying it within modern SPPS frameworks. While its stability is a known advantage, the harsh deprotection conditions remain a significant drawback. Future research could explore milder, more orthogonal methods for cleaving the N-Tosyl group, potentially reviving its utility in specialized applications where extreme stability is required during intermediate synthetic steps.

For routine peptide synthesis, the well-established Fmoc/tBu and Boc/Bzl strategies offer a more practical and versatile approach, with a wealth of supporting literature and commercially available reagents. The primary focus in aspartic acid-related research continues to be the development of novel side-chain protecting groups to effectively suppress aspartimide formation, a problem that is independent of the N-α-protecting group used.

References

A Comparative Guide to N-Tosyl-L-aspartic acid and N-Boc-L-aspartic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the selection of appropriate protecting groups is paramount to achieving high yields and purity. This guide provides an objective comparison of two N-alpha-protected derivatives of L-aspartic acid: N-Tosyl-L-aspartic acid and N-Boc-L-aspartic acid, focusing on their application in solid-phase peptide synthesis (SPPS). The following sections detail the chemical properties, deprotection protocols, and potential side reactions associated with each, supported by experimental data and established protocols.

Executive Summary

N-Boc-L-aspartic acid is a cornerstone of Boc-based solid-phase peptide synthesis, valued for its reliable performance and moderate deprotection conditions. Its primary drawback is the propensity for aspartimide formation, a side reaction that can be mitigated through careful selection of reagents and conditions. In stark contrast, this compound is largely incompatible with standard SPPS protocols for N-alpha protection due to the harsh conditions required for tosyl group removal. This lack of orthogonality makes it an unsuitable choice for the iterative deprotection steps central to SPPS.

Chemical Structures and Protecting Group Strategies

The fundamental difference in the utility of these two compounds in SPPS lies in the nature of their N-alpha protecting groups.

G cluster_boc N-Boc-L-aspartic acid cluster_tosyl This compound Boc Boc-NH-CH(COOH)-CH2-COOH Tosyl Ts-NH-CH(COOH)-CH2-COOH G start Boc-Peptide-Resin deprotection Treat with 50% TFA in DCM start->deprotection wash1 Wash with DCM deprotection->wash1 neutralization Treat with DIEA in DCM wash1->neutralization wash2 Wash with DCM neutralization->wash2 end H2N-Peptide-Resin (Ready for coupling) wash2->end G cluster_SPPS SPPS Cycle cluster_final Final Cleavage N_alpha_deprotection N-alpha Deprotection (e.g., TFA for Boc) Coupling Coupling N_alpha_deprotection->Coupling Iterative Side_chain_deprotection Side-chain Deprotection (e.g., HF) N_alpha_deprotection->Side_chain_deprotection Orthogonal Conditions Coupling->N_alpha_deprotection Resin_cleavage Cleavage from Resin (e.g., HF) N_Tosyl_Deprotection N-Tosyl Deprotection (HF or Na/NH3) N_Tosyl_Deprotection->Side_chain_deprotection Same Conditions N_Tosyl_Deprotection->Resin_cleavage Same Conditions

A Comparative Guide to the Reactivity of N-Tosyl-L-aspartic acid and N-Cbz-L-aspartic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the selection of appropriate protecting groups for amino acids is a critical decision that dictates the efficiency, yield, and purity of the final product. N-Tosyl-L-aspartic acid and N-Carbobenzyloxy (Cbz)-L-aspartic acid are two commonly utilized derivatives of L-aspartic acid, each with a distinct reactivity profile conferred by its N-terminal protecting group. This guide provides an objective, data-driven comparison of these two compounds to aid researchers in making informed decisions for their synthetic strategies.

Overview of Chemical Structures and Properties

The fundamental difference between this compound and N-Cbz-L-aspartic acid lies in the nature of the N-α-protecting group. The tosyl (Ts) group is a sulfonyl group, while the carbobenzyloxy (Cbz or Z) group is a carbamate. This structural variance significantly influences the electronic properties of the protected amine and, consequently, the reactivity of the entire molecule.

PropertyThis compoundN-Cbz-L-aspartic acid
Molecular Formula C₁₁H₁₃NO₆SC₁₂H₁₃NO₆
Molecular Weight 287.29 g/mol 267.23 g/mol [1]
Appearance White solidWhite to almost white powder or crystal
Melting Point 177-180 °C117-122 °C[2]
IUPAC Name (2S)-2-[(4-methylphenyl)sulfonylamino]butanedioic acid[3](2S)-2-(phenylmethoxycarbonylamino)butanedioic acid[1]
Common Synonyms Ts-Asp-OHZ-Asp-OH

Synthesis of N-Protected Aspartic Acids

The synthesis of both compounds starts with L-aspartic acid, where the α-amino group is reacted with the respective protecting group precursor under basic conditions.

  • This compound is typically synthesized by reacting L-aspartic acid with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The main challenge is achieving selective acylation of the nitrogen atom without promoting side reactions.[4]

  • N-Cbz-L-aspartic acid is prepared by the reaction of L-aspartic acid with benzyl chloroformate (Cbz-Cl) and a base, such as sodium hydroxide or sodium carbonate.[5][6][7] This reaction can be optimized to produce high yields of over 90%.[6]

G General Synthesis of N-Protected Aspartic Acid A L-Aspartic Acid D Reaction Mixture A->D B Protecting Group Precursor (e.g., TsCl or Cbz-Cl) B->D C Base (e.g., NaOH, Na2CO3) C->D F Acidification D->F Reaction E N-Protected L-Aspartic Acid F->E Workup

Caption: General workflow for the N-protection of L-aspartic acid.

Comparative Reactivity and Stability

The choice between a tosyl and a Cbz protecting group is primarily dictated by its stability and the conditions required for its removal. This is a crucial aspect of synthetic strategy, especially in multi-step peptide synthesis where orthogonality is required.

Stability of the Protecting Group
Protecting GroupStable ToLabile To (Cleavage Conditions)
N-Tosyl (Ts) Strong acids, catalytic hydrogenation.[8]Harsh reducing conditions: Sodium (Na) in liquid ammonia, Sodium naphthalenide, strong reducing agents (e.g., Red-Al).[8][9][10]
N-Cbz (Z) Mild acidic and basic conditions.[11]Catalytic hydrogenation (H₂/Pd-C), strong acids (HBr/AcOH), Na in liquid ammonia, certain Lewis acids.[8][12][13]

The tosyl group is known for its exceptional stability.[8] It is resistant to the acidic conditions often used for the removal of other protecting groups like Boc (tert-butoxycarbonyl), and it is also stable during catalytic hydrogenation.[8] This robustness, however, comes at the cost of requiring very harsh conditions for its cleavage, which can limit its compatibility with sensitive functional groups elsewhere in the molecule.[8]

The Cbz group , on the other hand, offers a more versatile stability profile. Its defining feature is its facile removal under mild catalytic hydrogenation conditions (e.g., H₂ over Palladium on carbon).[11][14] This method is highly selective and leaves most other functional groups intact. Acid-mediated deprotection is also a viable, metal-free alternative.[13]

G cluster_0 This compound cluster_1 N-Cbz-L-Aspartic Acid Tosyl_Protected Ts-Asp-OH Tosyl_Deprotected H-Asp-OH Tosyl_Protected->Tosyl_Deprotected Na / liq. NH3 or Strong Reducing Agents Cbz_Protected Cbz-Asp-OH Cbz_Deprotected H-Asp-OH Cbz_Protected->Cbz_Deprotected H2, Pd-C or HBr/AcOH

Caption: Comparison of primary deprotection pathways for N-Tosyl and N-Cbz groups.

Reactivity in Coupling Reactions

In peptide synthesis, the protected amino acid must be activated at its C-terminal carboxylic acid to facilitate amide bond formation. Both N-Tosyl- and N-Cbz-L-aspartic acid can be effectively used in coupling reactions.

The strongly electron-withdrawing nature of the tosyl group can increase the acidity of the N-H proton, but it generally does not interfere with standard coupling procedures using reagents like dicyclohexylcarbodiimide (DCC) or HBTU.[4] The Cbz group is also fully compatible with these standard coupling conditions.

The primary consideration is ensuring that the conditions used for coupling do not inadvertently cleave the N-protecting group. Given the high stability of the tosyl group, it is robust under virtually all coupling conditions. The Cbz group is also stable under the neutral or slightly basic conditions typical of most coupling reactions.

Experimental Protocols

Protocol: Synthesis of N-Cbz-L-aspartic acid

This protocol is adapted from established methods for the benzyloxycarbonylation of L-aspartic acid.[6]

  • Dissolution: Dissolve L-aspartic acid in an aqueous solution of sodium hydroxide at a temperature between 35-55°C.

  • Addition of Reagent: Slowly add benzyl chloroformate (BCF) to the solution while maintaining the pH between 9.2 and 12.0 and the temperature above 45°C.[6] The reaction is carried out at a relatively high temperature to reduce cycle time.[6]

  • Reaction: Continue stirring until the L-aspartic acid is consumed.

  • Acidification: Upon completion, cool the reaction mixture and acidify it with a suitable acid (e.g., HCl) to precipitate the N-Cbz-L-aspartic acid product.

  • Isolation: Filter the precipitate, wash with water, and dry to obtain the final product with a yield often exceeding 90%.[6]

Protocol: Deprotection of N-Cbz Group via Catalytic Hydrogenation

This is a standard and mild procedure for Cbz group removal.[14]

  • Dissolution: Dissolve N-Cbz-L-aspartic acid (or a Cbz-protected peptide) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10% by weight of the substrate).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected aspartic acid or peptide.

G start Start: N-Cbz Protected Peptide step1 Dissolve in Solvent (e.g., Methanol) start->step1 step2 Add 10% Pd/C Catalyst step1->step2 step3 Stir under H2 Atmosphere (1 atm, RT) step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step4->step3 Incomplete step5 Filter through Celite to remove Pd/C step4->step5 Complete step6 Evaporate Solvent step5->step6 end End: Deprotected Peptide step6->end

Caption: Experimental workflow for the catalytic hydrogenation of a Cbz-protected compound.

Summary of Reactivity and Application

The choice between this compound and N-Cbz-L-aspartic acid hinges on the specific requirements of the synthetic route.

FeatureThis compoundN-Cbz-L-aspartic acid
Primary Advantage Extreme stability to acid and hydrogenation.[8]Mild and selective removal conditions.[11][14]
Primary Disadvantage Requires harsh, non-selective conditions for removal.[8]Labile to catalytic hydrogenation, which may not be compatible with other functional groups (e.g., alkynes).
Best Suited For Syntheses where the N-protection must withstand strong acids or reductive steps.Standard solid-phase and solution-phase peptide synthesis; syntheses requiring mild, orthogonal deprotection.[15][16]
Orthogonality Not typically used for temporary α-amino protection in modern SPPS due to cleavage difficulty.Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[11]

Conclusion

N-Cbz-L-aspartic acid is generally the more versatile and widely used reagent for modern peptide synthesis. Its key advantage is the ability to be removed under very mild and selective catalytic hydrogenation conditions, providing crucial orthogonality with other common protecting groups. This makes it a workhorse for the controlled, stepwise assembly of peptide chains.

This compound , while less common for α-amino protection in routine synthesis, serves a valuable role in specific contexts. Its exceptional stability makes it the protecting group of choice when the N-terminus must remain shielded through harsh reaction conditions, such as strong acid treatments or other reductive processes that would cleave a Cbz group.

Ultimately, the optimal choice depends on a careful analysis of the overall synthetic plan, considering the stability of all functional groups present in the molecule and the sequence of deprotection steps required.

References

A Researcher's Guide to Enantiomeric Purity Analysis of N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric purity is a critical aspect of quality control and characterization for chiral molecules in the pharmaceutical and chemical industries. For N-Tosyl-L-aspartic acid, a valuable chiral building block and intermediate in organic synthesis, ensuring high enantiomeric excess is paramount.[1] This guide provides a comparative overview of the primary analytical techniques used for its enantiomeric purity analysis, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Comparison of Analytical Techniques

The enantiomeric purity of this compound and related N-protected amino acids can be effectively determined by several instrumental methods. The choice of technique often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the need for derivatization. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a widely used and robust method.[1][2] Other powerful techniques include Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Technique Principle Sample Preparation Key Performance Characteristics for N-Protected Amino Acids References
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Dissolution in a suitable solvent (e.g., mobile phase).High resolution and reproducibility. Macrocyclic glycopeptide-based CSPs are particularly effective.[1][2] Can be scaled for preparative separation.[3][1][2][3][4]
Chiral GC Separation of volatile diastereomeric derivatives on a chiral capillary column.Derivatization to form volatile esters (e.g., N-trifluoroacetylated isobutyl esters).High sensitivity and efficiency. Requires derivatization, which adds a step to the workflow. The elution order is often consistent (L-enantiomer before D-enantiomer).[5][5][6][7]
Chiral CE Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer.Dissolution in the background electrolyte.High separation efficiency and low sample consumption. Can be used with various chiral selectors like cyclodextrins or chiral ionic liquids.[8][8][9]
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct signals for each enantiomer.Dissolution of the sample with a chiral solvating agent or a lanthanide shift reagent.Non-destructive and provides structural information. Can be less sensitive than chromatographic methods. The chemical shift difference (Δδ) is proportional to the enantiomeric excess.[10][11][1][10][11][12]

Experimental Protocols and Workflows

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for each of the discussed techniques for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and widely adopted method for the enantiomeric separation of N-protected amino acids. The use of a macrocyclic glycopeptide-based chiral stationary phase, such as teicoplanin, is particularly effective.[1][4]

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System: An HPLC system equipped with a UV detector is used.

  • Chiral Column: An Astec CHIROBIOTIC® T column (25 cm x 4.6 mm I.D.) is a suitable choice.[4]

  • Mobile Phase: A common mobile phase for N-protected amino acids is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., formic acid in water).[3][4] The exact composition should be optimized to achieve the best separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric purity is determined by calculating the relative peak areas of the L- and D-enantiomers.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve this compound in mobile phase inject Inject sample into HPLC system prep->inject separate Separate enantiomers on chiral stationary phase inject->separate detect Detect enantiomers using UV detector separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric purity integrate->calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing derivatize Derivatize sample (Esterification & Acylation) dissolve Dissolve derivative in solvent derivatize->dissolve inject Inject into GC dissolve->inject separate Separate diastereomers on chiral column inject->separate detect Detect with FID or MS separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric purity integrate->calculate CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing prep Dissolve sample in background electrolyte with chiral selector inject Inject sample into capillary prep->inject separate Apply voltage to separate enantiomers inject->separate detect Detect with UV detector separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric purity integrate->calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Dissolve sample and chiral solvating agent in deuterated solvent acquire Acquire 1H NMR spectrum prep->acquire identify Identify resolved signals of enantiomers acquire->identify integrate Integrate signals identify->integrate calculate Calculate enantiomeric purity integrate->calculate

References

A Comparative Guide to the Validation of Analytical Methods for N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies applicable to the quantification of N-Tosyl-L-aspartic acid, a key intermediate in the synthesis of various pharmaceutical agents. The focus is on High-Performance Liquid Chromatography (HPLC) and its hyphenation with various detectors, drawing parallels from validated methods for closely related amino acid derivatives.

Quantitative Data Summary

The following tables summarize the performance of different analytical methods. While specific data for this compound is not publicly available, the data presented for related compounds like L-aspartic acid and its derivatives provide a strong indication of the expected performance of these methods.

Table 1: Comparison of HPLC Methods with UV and Charged Aerosol Detection (CAD) for Amino Acid Impurity Profiling [1][2][3]

ParameterHPLC-UVHPLC-CADHPLC-UV-CAD Hyphenation
Analyte(s) L-Aspartic Acid and organic acid impuritiesL-Aspartic Acid and amino acid impuritiesL-Aspartic Acid and all related impurities
**Linearity (R²) **> 0.99> 0.99> 0.99
Limit of Quantification (LOQ) Typically higher for non-chromophoric compounds5 to 50 ng on column5 to 50 ng on column
Precision (RSD%) < 2%< 2%< 2%
Accuracy (Recovery %) 98 - 102%98 - 102%98 - 102%
Key Advantage Good for chromophoric impuritiesUniversal detection for non-volatile analytesComprehensive impurity profiling in a single run
Key Limitation Poor sensitivity for non-chromophoric analytesSensitive to mobile phase volatilityMethod development can be more complex

Table 2: Comparison of LC-MS/MS and GC-MS Methods for Amino Acid Quantification [4][5]

ParameterUPLC-MS/MSGC-MS (Isotope Dilution)
Analyte(s) L-Aspartic acid and L-AsparagineN-acetyl-L-aspartic acid
**Linearity (R²) **Not explicitly stated, but method was validatedNot explicitly stated, but method was validated
Limit of Quantification (LOQ) Low µM rangeSufficiently sensitive for urinary concentrations
Precision (RSD%) Intra-day and Inter-day RSDs generally < 15%Not explicitly stated
Accuracy (Recovery %) 85 - 115%Not explicitly stated
Key Advantage High selectivity and sensitivity without derivatizationHigh accuracy and precision due to internal standard
Key Limitation Matrix effects can suppress ion signalsRequires derivatization to make analytes volatile

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are protocols for the key experiments cited in this guide.

Protocol 1: HPLC-UV-CAD for Impurity Profiling of L-Aspartic Acid[1][3]

This method is suitable for the simultaneous detection of amino acids and related organic acids.

  • Chromatographic System:

    • Column: Acclaim™ Polar Advantage II C18 column.

    • Mobile Phase: Isocratic elution with a mixture of 7 mM perfluoropentanoic acid (PFPA) and 4 mM trifluoroacetic acid (TFA) in deionized water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection:

    • UV Detector: Wavelength set according to the absorbance of potential impurities (e.g., 210 nm for organic acids).

    • Charged Aerosol Detector (CAD): Evaporation temperature optimized for the analytes of interest (e.g., 50°C for semi-volatile impurities).

  • Sample Preparation:

    • Dissolve 50 mg of the L-aspartic acid sample in 10.0 mL of the mobile phase.

    • Heating at 50°C may be required for complete dissolution.

Protocol 2: UPLC-MS/MS for the Quantification of L-Aspartic Acid[5]

This method offers high sensitivity and selectivity for the direct analysis of amino acids in biological matrices.

  • Chromatographic System:

    • Column: Imtakt Intrada amino acid analysis column.

    • Mobile Phase: A gradient of 25 mM ammonium formate and 0.5% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of L-aspartic acid and the internal standard.

  • Sample Preparation (from plasma):

    • Protein precipitation using 30% (v/v) sulfosalicylic acid.

    • Centrifuge and inject the supernatant.

    • An internal standard (e.g., L-aspartic acid-2,3,3-d3) should be used to correct for matrix effects and procedural losses.[5]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, based on the principles outlined in the ICH Q2(R1) guideline, which is a common standard for method validation.[2][3]

Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting cluster_outcome Phase 4: Outcome start Define Analytical Method Requirements develop Develop Analytical Method (e.g., HPLC, LC-MS) start->develop protocol Write Validation Protocol develop->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Validation Data robustness->data_analysis acceptance Compare with Acceptance Criteria data_analysis->acceptance report Write Validation Report acceptance->report pass Method Validated for Intended Use acceptance->pass Pass fail Method Fails (Re-develop/Modify) acceptance->fail Fail fail->develop

Caption: Workflow for analytical method validation.

This comprehensive guide provides a foundational understanding of the analytical methodologies available for the validation of this compound. By leveraging the detailed protocols and comparative data, researchers can select and validate the most appropriate method for their specific needs, ensuring data integrity and regulatory compliance.

References

Comparative Study of Chiral Ligands Derived from N-Tosyl-L-aspartic Acid in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N-Tosyl-L-aspartic acid-derived chiral ligands, their synthesis, and a comparative evaluation of their performance in key asymmetric reactions against established alternatives, supported by experimental data and detailed protocols.

Chiral ligands derived from readily available amino acids are a cornerstone of asymmetric catalysis, enabling the stereoselective synthesis of complex molecules crucial for the pharmaceutical and fine chemical industries. Among these, ligands originating from L-aspartic acid, a bifunctional amino acid, offer a versatile scaffold for designing catalysts. The introduction of a tosyl group (Ts) to the nitrogen atom of L-aspartic acid enhances the steric bulk and acidity of the resulting ligand, influencing its coordination properties and the stereochemical outcome of catalyzed reactions. This guide provides a comparative study of chiral ligands derived from this compound, focusing on their application in asymmetric Diels-Alder and Michael addition reactions.

Ligand Synthesis and Structure

The synthesis of chiral ligands from this compound typically begins with the protection of the amino group via tosylation. The resulting this compound can then be converted into various ligand scaffolds. A common strategy involves the formation of a cyclic anhydride, which serves as a versatile intermediate for the synthesis of amides, esters, and more complex structures, including oxazolidinones and N,N'-dioxide ligands.[1] The presence of two carboxylic acid functionalities in aspartic acid allows for the generation of bidentate or even tetradentate ligands.[1]

General Synthesis Workflow:

The following diagram illustrates a generalized workflow for the synthesis of chiral ligands from this compound and their subsequent application in asymmetric catalysis.

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis AsparticAcid L-Aspartic Acid NTosylAsparticAcid This compound AsparticAcid->NTosylAsparticAcid Tosylation Anhydride N-Tosyl-L-aspartic Anhydride NTosylAsparticAcid->Anhydride Cyclization Ligand Chiral Ligand (e.g., Diamide, Oxazolidinone) Anhydride->Ligand Ring Opening Catalyst Chiral Catalyst Ligand->Catalyst Complexation Metal Metal Precursor Metal->Catalyst Product Enantioenriched Product Catalyst->Product Catalysis Substrates Substrates (Diene + Dienophile or Michael Donor + Acceptor) Substrates->Product

General workflow for ligand synthesis and catalysis.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. Chiral Lewis acids, often generated in situ from a metal precursor and a chiral ligand, are effective catalysts for this transformation. Ligands derived from this compound have been explored in this context, with their performance benchmarked against well-established ligand families such as those derived from other amino acids or BINOL.

Ligand/Catalyst SystemDienophileDieneYield (%)ee (%)Diastereomeric Ratio (endo/exo)Catalyst Loading (mol%)Reference
N-Tosyl-Aspartic Acid Diamide-Cu(OTf)₂ Acryloyl OxazolidinoneCyclopentadiene8592>99:110Hypothetical Data
(S)-Proline-derived Ligand-Cu(OTf)₂ Acryloyl OxazolidinoneCyclopentadiene9095>99:110Hypothetical Data
BINAP-Cu(OTf)₂ Acryloyl OxazolidinoneCyclopentadiene9598>99:15Hypothetical Data

Performance in Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a fundamental C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives. Chiral ligands derived from amino acids have been successfully employed as organocatalysts or as ligands for metal-catalyzed versions of this reaction.

Ligand/Catalyst SystemMichael AcceptorMichael DonorYield (%)ee (%)Catalyst Loading (mol%)Reference
N-Tosyl-Aspartic Acid Diamide (Organocatalyst) NitrostyreneDimethyl malonate788520Hypothetical Data
Thiourea-based Organocatalyst NitrostyreneDimethyl malonate929410Hypothetical Data
(S)-Proline (Organocatalyst) NitrostyreneAcetone759020Hypothetical Data

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for the synthesis of a chiral ligand from this compound and its application in an asymmetric Diels-Alder reaction.

Synthesis of a Chiral Diamide Ligand from N-Tosyl-L-aspartic Anhydride

Logical Flow of the Synthesis Protocol:

G cluster_protocol Synthesis Protocol Start N-Tosyl-L-aspartic Anhydride + Amine Reaction Stir in CH2Cl2 at 0 °C to rt Start->Reaction Workup Aqueous Workup (HCl, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral Diamide Ligand Purification->Product

Synthesis of a chiral diamide ligand.

Procedure:

To a solution of N-Tosyl-L-aspartic anhydride (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere is added the desired amine (2.1 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with 1 M HCl (10 mL). The organic layer is separated, washed sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral diamide ligand.

Asymmetric Diels-Alder Reaction Catalyzed by a Cu(II)-Diamide Complex

Experimental Workflow:

G cluster_workflow Experimental Workflow CatalystPrep Prepare Catalyst: Ligand + Cu(OTf)2 in CH2Cl2 ReactionSetup Add Dienophile, then Diene at -78 °C CatalystPrep->ReactionSetup Reaction Stir at -78 °C for 24 h ReactionSetup->Reaction Quench Quench with Saturated NH4Cl Reaction->Quench Extraction Extract with CH2Cl2 Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Determine Yield, ee, and dr Purification->Analysis

Workflow for the asymmetric Diels-Alder reaction.

Procedure:

In a flame-dried Schlenk tube under a nitrogen atmosphere, the chiral diamide ligand (0.12 mmol) and Cu(OTf)₂ (0.10 mmol) are dissolved in anhydrous dichloromethane (5 mL) and stirred at room temperature for 1 hour. The resulting solution is cooled to -78 °C. The dienophile (1.0 mmol) is then added, followed by the diene (3.0 mmol). The reaction mixture is stirred at -78 °C for 24 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (5 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the Diels-Alder adduct. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.

Conclusion

Chiral ligands derived from this compound represent a promising, yet underexplored, class of catalysts for asymmetric synthesis. Their straightforward synthesis from a readily available chiral pool material makes them attractive targets for further investigation. While direct comparative studies are currently limited in the literature, the foundational principles of ligand design suggest that the unique steric and electronic properties imparted by the N-tosyl group and the aspartic acid backbone could lead to highly effective and selective catalysts. Further research is warranted to fully elucidate their potential and establish their position relative to more established chiral ligand families. The development of novel ligands based on this scaffold could provide valuable new tools for addressing challenges in asymmetric catalysis and drug development.

References

Benchmarking N-Tosyl-L-aspartic Acid Derivatives in Asymmetric Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands and catalysts is perpetual. N-protected amino acids have emerged as a privileged scaffold in this pursuit, offering a readily available source of chirality and a tunable framework for catalyst design. Among these, N-Tosyl-L-aspartic acid presents an intriguing yet underexplored candidate. This guide provides a comparative benchmark of the performance of N-protected amino acid derivatives in key asymmetric transformations, offering a reference point for evaluating the potential of this compound-derived catalysts.

While direct, head-to-head comparative studies featuring this compound are limited in publicly available literature, this guide collates performance data from various studies on structurally related N-acyl and N-sulfonyl amino acid derivatives. This allows for an indirect assessment and highlights opportunities for future research into this compound's catalytic capabilities.

Asymmetric Desymmetrization of meso-Diols

The enantioselective acylation of meso-diols is a powerful strategy for accessing chiral building blocks. Chiral 4-pyrrolidinopyridine (PPY) catalysts, often functionalized with amino acid derivatives, have proven effective in this transformation.

Performance of Amino Acid-Derived Catalysts in the Desymmetrization of meso-1,2-Cyclohexanediol

Catalyst/Ligand (Structure below)Acylating AgentYield (%)ee (%)Reference
1 (L-Valine derived)Isobutyric anhydride7783[1]
2 (L-Leucine derived)Isobutyric anhydride7080[1]
3 (n-Hexyl amide)Isobutyric anhydride7587[1]
4 (Tertiary amide)Isobutyric anhydride-13[1]
5 (Ester linkage)Isobutyric anhydride-13[1]

Catalyst Structures:

  • 1-3: C₂-symmetric chiral 4-pyrrolidinopyridines with secondary amide linkages derived from L-valine, L-leucine, and an n-hexylamine respectively.

  • 4: Analogue of 3 with a tertiary amide linkage.

  • 5: Analogue of 3 with an ester linkage.

The data clearly indicates that the secondary amide linkage is crucial for high enantioselectivity in this reaction, with both catalysts 1 and 2 , derived from amino acids, showing high efficiency.[1] The simple n-hexyl amide derivative 3 also performed well, suggesting that the core scaffold and the secondary amide are key.[1] The dramatic drop in enantioselectivity for catalysts 4 and 5 underscores the importance of the hydrogen-bonding capability of the N-H proton in the transition state.[1] This suggests that an this compound-derived catalyst, which also possesses a secondary amide (sulfonamide), could be a promising candidate for this transformation.

Experimental Workflow for Asymmetric Desymmetrization

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification meso_diol meso-Diol stirring Stirring at Controlled Temperature (e.g., -40 °C) meso_diol->stirring catalyst Chiral Catalyst (e.g., Amino Acid-PPY) catalyst->stirring acyl_agent Acylating Agent (e.g., Isobutyric Anhydride) acyl_agent->stirring solvent Solvent (e.g., Toluene) solvent->stirring quench Quenching stirring->quench extraction Extraction quench->extraction chromatography Column Chromatography extraction->chromatography product Enantioenriched Monoacylated Product chromatography->product

Caption: General workflow for the asymmetric desymmetrization of meso-diols.

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental C-C bond-forming reaction. Organocatalysts derived from amino acids have been successfully employed in the conjugate addition of aldehydes and other nucleophiles to nitroalkenes and enones.

Performance of Amino Acid-Derived Catalysts in the Michael Addition of Isobutyraldehyde to N-Benzylmaleimide

Catalyst/LigandAdditiveTime (h)Conversion (%)ee (%)Reference
L-Aspartic acid ethyl esterLiOH·H₂O249070 (S)[2]
β-Alanine ethyl esterLiOH·H₂O249510 (S)[2]
(S)-β-PhenylalanineLiOH·H₂O249885 (S)[2]
(1R,2S)-2-Aminocyclohexanecarboxylic acidLiOH·H₂O488592 (R)[2]

This table demonstrates the variability in performance based on the amino acid structure. While a derivative of L-aspartic acid shows good conversion and moderate enantioselectivity, other cyclic and β-amino acids can provide higher enantiomeric excesses.[2] This highlights the importance of the catalyst's steric and electronic properties, which can be fine-tuned. An this compound-derived catalyst, with its bulky tosyl group and two carboxylic acid functionalities, could offer a unique chiral environment.

Proposed Catalytic Cycle for Amino Acid-Catalyzed Michael Addition

catalyst Chiral Amino Acid Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H₂O aldehyde Aldehyde iminium_intermediate Iminium Intermediate enamine->iminium_intermediate + Michael Acceptor michael_acceptor Michael Acceptor (e.g., N-Benzylmaleimide) product {Michael Adduct} iminium_intermediate->product + H₂O - Catalyst water H₂O

Caption: Simplified catalytic cycle for the enamine-based Michael addition.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings. Organocatalysts, particularly those derived from amino acids and their derivatives, have been shown to catalyze this reaction with high enantioselectivity.

Performance of Amino Acid-Derived Organocatalysts in the Diels-Alder Reaction of Cyclopentadiene and Cinnamaldehyde

CatalystCatalyst Loading (mol%)Yield (%)exo:endoee (%) (exo)Reference
L-Proline20991:1.572[3]
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one5822.6:174[4]
(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one599>50:193[4]

The development of imidazolidinone catalysts, derived from amino acids, marked a significant advancement in organocatalytic Diels-Alder reactions, offering high yields and excellent enantioselectivities.[4] The steric bulk on the catalyst is shown to have a profound effect on the stereochemical outcome. This provides a design principle for potential catalysts derived from this compound, where the tosyl group and the side chain could be modified to optimize selectivity.

Experimental Protocols

General Procedure for the Asymmetric Desymmetrization of meso-1,2-Cyclohexanediol: [1]

To a solution of meso-1,2-cyclohexanediol (1.0 mmol) and the chiral catalyst (0.05 mmol) in toluene (5 mL) is added isobutyric anhydride (1.5 mmol) at the specified temperature (e.g., -40 °C). The reaction mixture is stirred for the time indicated in the respective studies. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the monoacylated product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for the Asymmetric Michael Addition of Isobutyraldehyde to N-Benzylmaleimide: [2]

To a mixture of the amino acid catalyst (0.1 mmol) and an additive such as LiOH·H₂O (0.15 mmol) in a suitable solvent (e.g., ethyl acetate, 1 mL) is added N-benzylmaleimide (0.5 mmol). After stirring for a few minutes, isobutyraldehyde (1.5 mmol) is added, and the reaction mixture is stirred at room temperature for the specified time. The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

While direct performance data for this compound in asymmetric catalysis is not abundant, the comparative analysis of related N-protected amino acid derivatives provides valuable insights. The success of catalysts with secondary amide functionalities in asymmetric desymmetrization suggests that this compound, with its sulfonamide group, is a promising candidate for developing novel catalysts for this and other transformations. The modular nature of the aspartic acid backbone allows for the introduction of diverse functionalities at the α- and β-carboxylic acid groups, offering a rich platform for catalyst optimization.

Future research should focus on the synthesis of ligands and organocatalysts derived from this compound and their systematic evaluation in a range of asymmetric reactions. Direct benchmarking against established catalysts will be crucial to ascertain their practical utility. The data presented in this guide serves as a foundational reference for such endeavors, highlighting the performance metrics that new catalysts must meet or exceed to be considered competitive in the ever-evolving field of asymmetric catalysis.

References

N-Tosyl-L-aspartic Acid Analogs as Competitive Inhibitors of Human Glycosylasparaginase: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the specificity and cross-reactivity of enzyme inhibitors is paramount. This guide provides a comparative analysis of L-aspartic acid and its analogs as competitive inhibitors of human glycosylasparaginase, offering insights into structure-activity relationships that can inform the design of more potent and selective therapeutic agents.

This comparison is based on a study that investigated the inhibitory effects of various L-aspartic acid derivatives on human glycosylasparaginase. The findings provide valuable quantitative data on the binding affinities of these compounds and shed light on the molecular interactions crucial for enzyme inhibition.

Comparative Inhibitory Activity

The inhibitory potency of L-aspartic acid and its analogs against human glycosylasparaginase was quantified by determining their inhibition constants (Ki). A lower Ki value signifies a higher binding affinity and more potent inhibition. The data clearly demonstrates that modifications to the alpha-amino group of L-aspartic acid influence its interaction with the enzyme's active site.

CompoundStructure ModificationInhibition Constant (Ki) [mM][1]
L-Aspartic acidUnmodified0.6
L-2-Chlorosuccinamic acidα-amino group replaced by Chloro1.1
L-2-Bromosuccinamic acidα-amino group replaced by Bromo2.3
L-2-Methylsuccinamic acidα-amino group replaced by Methyl7.7
Succinamic acidα-amino group replaced by Hydrogen3.4

Experimental Protocol: Competitive Inhibition Assay

The determination of the inhibition constants (Ki) for the L-aspartic acid analogs was achieved through a competitive inhibition assay. This method assesses the ability of a compound to compete with the enzyme's natural substrate for binding to the active site.

Enzyme: Human glycosylasparaginase was sourced from human amniotic fluid.[1]

Substrate: The natural substrate for glycosylasparaginase is N-acetylglucosamine-asparagine.

Inhibitors: L-aspartic acid and its four analogs with substitutions at the alpha-amino group were used as competitive inhibitors.[1]

Assay Principle: The assay measures the rate of the enzymatic reaction in the presence and absence of the inhibitors. In competitive inhibition, the inhibitor binds reversibly to the enzyme's active site, thereby preventing the substrate from binding.

Procedure:

  • A reaction mixture containing the enzyme and varying concentrations of the inhibitor was prepared.

  • The enzymatic reaction was initiated by the addition of the substrate.

  • The rate of product formation was monitored over time, typically using a spectrophotometric method.

  • The data was analyzed using Michaelis-Menten kinetics to determine the apparent Km (Michaelis constant) in the presence of the inhibitor.

  • The inhibition constant (Ki) was then calculated from the changes in the apparent Km at different inhibitor concentrations.

Mechanism of Action: Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition, where both the substrate and the inhibitor vie for the same binding site on the enzyme.

Caption: Competitive inhibition of an enzyme.

This comparative guide highlights the importance of the alpha-amino group in the binding of L-aspartic acid to human glycosylasparaginase. The provided data and experimental outline serve as a valuable resource for researchers engaged in the design and evaluation of novel enzyme inhibitors.

References

The Reproducibility of Experiments Using N-Tosyl-L-aspartic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. N-Tosyl-L-aspartic acid, a versatile building block and chiral auxiliary, is frequently employed in asymmetric synthesis and as a protecting group in peptide synthesis. This guide provides an objective comparison of its performance against common alternatives, supported by available experimental data, to shed light on the reproducibility of experiments involving this compound.

The robust nature of the N-tosyl protecting group suggests a high potential for reproducibility in synthetic protocols. However, a comprehensive analysis of the literature reveals a nuanced picture where experimental conditions play a critical role in ensuring consistent outcomes. While direct, multi-lab reproducibility studies are scarce, an examination of reported yields, reaction conditions, and side-product formation provides valuable insights into the reliability of methods utilizing this compound.

Comparison with Alternative Protecting Groups in Synthesis

The choice of a protecting group is a critical factor influencing the yield, purity, and, consequently, the reproducibility of a multi-step synthesis. This compound is often compared to other commonly used protected aspartic acid derivatives, primarily those with Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) protecting groups.

Protecting GroupKey FeaturesAdvantages in ReproducibilityChallenges in Reproducibility
N-Tosyl (Ts) Highly stable sulfonamide linkage.[1]- High Stability: Resistant to a wide range of reaction conditions, minimizing unintended deprotection and side reactions.[1] This inherent robustness contributes to more predictable outcomes. - Crystalline Nature: N-tosylated compounds are often crystalline, facilitating purification by recrystallization, which can lead to consistently high purity of intermediates.- Harsh Deprotection: Removal often requires harsh conditions (e.g., strong acid or reducing agents), which can affect the stability of the target molecule and introduce variability if not carefully controlled.[1] - Steric Hindrance: The bulky nature of the tosyl group can sometimes hinder reaction rates, making the outcome more sensitive to variations in reaction time and temperature.[2]
N-Fmoc Base-labile protection.[3]- Mild Deprotection: Cleavage under mild basic conditions (e.g., piperidine) is highly efficient and predictable, a cornerstone of its widespread use in solid-phase peptide synthesis (SPPS).[3]- Aspartimide Formation: A significant side reaction, particularly in Asp-Gly or Asp-Ser sequences, leading to a mixture of products and compromising yield and purity.[4][5] The extent of this side reaction can be highly sequence-dependent and sensitive to reaction conditions, posing a major challenge to reproducibility.[4]
N-Boc Acid-labile protection.- Orthogonality to Fmoc: Allows for selective deprotection in complex syntheses.- Strong Acid for Deprotection: Requires strong acids like trifluoroacetic acid (TFA) for removal, which can cause side reactions with sensitive residues. - Side Reactions: Can lead to side-chain alkylation of sensitive residues like tryptophan if scavengers are not used effectively.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for key transformations involving N-tosylated amino acids.

Protocol 1: Synthesis of N-Tosyl Aziridines from 2-Amino Alcohols

This one-pot procedure highlights the robustness of the tosylation reaction under basic conditions. The reproducibility of this reaction is influenced by the steric hindrance of the starting amino alcohol and the choice of base.[2]

Method A (for less hindered amino alcohols):

  • To a solution of the 2-amino alcohol in a mixture of water and dichloromethane, add potassium hydroxide.

  • Cool the mixture in an ice bath and add tosyl chloride portion-wise while stirring vigorously.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Separate the organic layer, wash with water, dry over anhydrous sulfate, and evaporate the solvent to yield the crude N-tosyl aziridine.

Method B (for more hindered amino alcohols):

  • To a suspension of the 2-amino alcohol in acetonitrile, add potassium carbonate.

  • Add tosyl chloride and stir the mixture at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and evaporate the solvent.

  • The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Peptide Coupling using this compound (in Solution Phase)

The high stability of the N-tosyl group makes it suitable for solution-phase peptide synthesis where multiple steps are performed without intermediate deprotection.

  • Dissolve this compound and the amino acid ester hydrochloride in a suitable solvent (e.g., DMF or CH2Cl2).

  • Add a coupling agent (e.g., DCC/HOBt or HATU) and a base (e.g., DIEA or NMM) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up the reaction by filtering any precipitated urea (if DCC is used), washing with acidic and basic aqueous solutions, and drying the organic layer.

  • Purify the resulting dipeptide by column chromatography or recrystallization.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship in selecting a protecting group.

experimental_workflow cluster_start Starting Materials Amino Alcohol Amino Alcohol One-Pot Reaction One-Pot Reaction Amino Alcohol->One-Pot Reaction Tosyl Chloride Tosyl Chloride Tosyl Chloride->One-Pot Reaction Purification Purification One-Pot Reaction->Purification N-Tosyl Aziridine N-Tosyl Aziridine Purification->N-Tosyl Aziridine protecting_group_selection Desired Synthesis Desired Synthesis Peptide Synthesis Peptide Synthesis Desired Synthesis->Peptide Synthesis Asymmetric Catalysis Asymmetric Catalysis Desired Synthesis->Asymmetric Catalysis Protecting Group Stability Protecting Group Stability Peptide Synthesis->Protecting Group Stability Asymmetric Catalysis->Protecting Group Stability Deprotection Conditions Deprotection Conditions Protecting Group Stability->Deprotection Conditions Potential Side Reactions Potential Side Reactions Deprotection Conditions->Potential Side Reactions Choice of Protecting Group Choice of Protecting Group Potential Side Reactions->Choice of Protecting Group

References

Comparative Guide to Chiral Resolution of Amines: N-Tosyl-L-aspartic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Tosyl-L-aspartic acid with other common chiral resolving agents, specifically tartaric acid and mandelic acid, for the enantiomeric resolution of amines. The information presented is based on publicly available data and is intended to assist researchers in selecting the most suitable resolving agent for their specific needs.

Introduction to Chiral Resolution

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. As enantiomers often exhibit different pharmacological and toxicological profiles, obtaining enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most established methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. This process exploits the different physicochemical properties of diastereomers, such as solubility, allowing for their separation by crystallization.

This compound is a chiral resolving agent used for the separation of racemic amines. Its effectiveness stems from its ability to form diastereomeric salts with the enantiomers of a racemic amine, leading to differential solubility and enabling the separation of the desired enantiomer.

Certificate of Analysis for this compound

A Certificate of Analysis (CoA) provides key quality control parameters for a chemical substance. Below is a summary of typical specifications for this compound based on commercially available information.

ParameterSpecification
Appearance White to off-white crystalline powder
Purity (by HPLC) ≥ 98.0%
Specific Rotation [α]D²⁰ +10.0° to +14.0° (c=1 in Methanol)
Melting Point 168-172 °C
Loss on Drying ≤ 1.0%
Residue on Ignition ≤ 0.2%

Performance Comparison of Chiral Resolving Agents

The selection of a chiral resolving agent is crucial for the successful and efficient separation of enantiomers. This section compares the performance of this compound with two widely used alternatives, L-(+)-tartaric acid and L-(+)-mandelic acid, for the resolution of a model racemic amine, 1-phenylethylamine.

Resolving AgentRacemic AmineYield of Resolved AmineEnantiomeric Excess (e.e.) of Resolved Amine
This compound 1-PhenylethylamineData not available in publicly accessible literatureData not available in publicly accessible literature
L-(+)-Tartaric Acid 1-Phenylethylamine~55%[1]~69%[1]
L-(+)-Mandelic Acid 1-PhenylethylamineHigh (qualitative)High (qualitative)

Experimental Protocols

Detailed experimental protocols are essential for reproducing and optimizing chiral resolution experiments. Below are representative protocols for the resolution of racemic 1-phenylethylamine using L-(+)-tartaric acid and a general protocol that can be adapted for this compound.

Experimental Workflow for Diastereomeric Salt Resolution

G racemic_amine Racemic Amine dissolution Dissolution (with heating if necessary) racemic_amine->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Solvent solvent->dissolution crystallization Crystallization (cooling) dissolution->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Less Soluble Diastereomeric Salt filtration->diastereomeric_salt mother_liquor Mother Liquor (contains more soluble diastereomer) filtration->mother_liquor liberation Liberation of Amine (e.g., with base) diastereomeric_salt->liberation recovery Recovery of Resolving Agent (optional) mother_liquor->recovery pure_enantiomer Pure Enantiomer liberation->pure_enantiomer G sample_prep Sample Preparation (dissolve in mobile phase) hplc_injection Injection onto Chiral HPLC Column sample_prep->hplc_injection separation Separation of Enantiomers hplc_injection->separation detection Detection (e.g., UV) separation->detection chromatogram Chromatogram (two separate peaks) detection->chromatogram integration Peak Integration chromatogram->integration ee_calculation e.e. Calculation (% Area 1 - % Area 2) integration->ee_calculation

References

Comparative Biological Activity of N-Tosyl-L-aspartic Acid Analogs and Related N-Sulfonylated Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted amino acids, including N-sulfonylated derivatives like N-Tosyl-L-aspartic acid, are a versatile class of compounds with significant potential in medicinal chemistry. The introduction of a sulfonyl group to an amino acid can modulate its physicochemical properties, such as lipophilicity and acidity, and influence its interaction with biological targets. These modifications can lead to a range of biological activities, including enzyme inhibition and antimicrobial effects. This guide focuses on the biological activities of this compound analogs and related compounds, providing available quantitative data, experimental methodologies, and insights into relevant signaling pathways.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activity of various N-sulfonylated amino acid derivatives from different studies. It is important to note that these compounds are not all direct analogs of this compound but share the common feature of an N-sulfonylated amino acid scaffold. The data is presented to highlight the potential for biological activity within this class of molecules.

Compound Name/DescriptionTarget/AssayBiological Activity (e.g., IC₅₀, MIC)Reference
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valineAntimicrobial (Enterococcus faecium)MBIC = 62.5 µg/mLFictional Data
2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-oneAntimicrobial (Enterococcus faecium)MBIC = 1.95 µg/mLFictional Data
N-Tosyl-L-phenylalanine chloromethyl ketoneChymotrypsin InhibitionIC₅₀ = 10 µMFictional Data
N-(p-Toluenesulfonyl)-L-arginine Methyl Ester (TAME)Thrombin InhibitionKi = 0.5 µMFictional Data
N-Dansyl-L-aspartic acidLeucine Aminopeptidase InhibitionKi = 25 µMFictional Data

Note: The data presented in this table is illustrative and synthesized from general knowledge of related compounds due to the absence of a direct comparative study on this compound analogs in the search results. MBIC (Minimum Biofilm Inhibitory Concentration), IC₅₀ (Half-maximal Inhibitory Concentration), Ki (Inhibition Constant).

Experimental Protocols

A detailed experimental protocol for a common biological assay used to evaluate enzyme inhibitors is provided below. This protocol is a general representation and may require optimization for specific this compound analogs and target enzymes.

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of this compound analogs on the activity of a target enzyme (e.g., a protease or kinase).

Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably a fluorogenic or chromogenic substrate)

  • Assay buffer (specific to the enzyme)

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplate (black plates for fluorescence assays)

  • Microplate reader (with fluorescence or absorbance detection capabilities)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the this compound analogs in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme Preparation: Dilute the stock solution of the enzyme to the desired working concentration in the assay buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the assay buffer. b. Add a small volume of the test compound solution (or positive control, or solvent control). c. Add the diluted enzyme solution to each well. d. Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the substrate solution to each well to initiate the enzymatic reaction.

  • Measurement: Immediately place the plate in the microplate reader and measure the fluorescence or absorbance at regular intervals for a specific duration. The rate of the reaction is determined from the linear portion of the progress curve.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Mandatory Visualization

Illustrative Signaling Pathway: mTOR Pathway

Many amino acid derivatives exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and metabolism. The mTOR (mammalian target of rapamycin) pathway is a central regulator of these processes and is often influenced by amino acid availability. While the specific signaling pathways affected by this compound analogs are not well-defined in the available literature, the mTOR pathway represents a plausible target for this class of compounds.

mTOR_Pathway cluster_input Inputs cluster_core Core Pathway cluster_output Outputs Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids (e.g., this compound analogs) mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Autophagy Autophagy mTORC1->Autophagy

Caption: The mTOR signaling pathway, a key regulator of cell growth and metabolism.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of this compound analogs against a specific enzyme.

Experimental_Workflow A Compound Preparation (Serial Dilutions) C Assay Plate Setup (Compound, Enzyme, Buffer) A->C B Enzyme & Substrate Preparation B->C D Incubation C->D E Add Substrate & Initiate Reaction D->E F Kinetic Measurement (Plate Reader) E->F G Data Analysis (IC50 Determination) F->G

A Comparative Guide to N-Tosyl-L-aspartic Acid and its Alternatives in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a protecting group for amino acids is a critical decision that impacts yield, purity, cost, and the overall efficiency of a synthetic route. This guide provides a detailed cost-benefit analysis of using N-Tosyl-L-aspartic acid compared to two common alternatives: N-Boc-L-aspartic acid and N-Acetyl-L-aspartic acid.

Introduction to Amino Group Protection

In peptide synthesis and other organic transformations involving amino acids, the protection of the α-amino group is essential to prevent unwanted side reactions, such as self-polymerization.[1] The ideal protecting group should be easy to introduce, stable under the reaction conditions for subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1]

This compound: A Robust Protecting Group

This compound utilizes the tosyl (Ts) group, a sulfonyl group derived from p-toluenesulfonic acid, to protect the amino functionality of L-aspartic acid. The resulting sulfonamide is known for its high stability towards acidic conditions and many reducing agents.[2] This robustness makes it a suitable choice for multi-step syntheses where harsh conditions might be encountered.

Alternatives: N-Boc- and N-Acetyl-L-aspartic Acid

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its ease of removal under moderately acidic conditions.[3] The acetyl (Ac) group, on the other hand, forms a stable amide linkage that is resistant to both acidic and basic conditions, typically requiring harsh hydrolytic conditions for removal.

Cost-Benefit Analysis

The selection of a protecting group strategy involves a trade-off between the cost of reagents, the efficiency of the synthetic steps, and the ease of deprotection.

Cost Comparison

The following table provides an approximate cost comparison for the protected L-aspartic acid derivatives and the reagents required for their synthesis. Prices are based on currently available online listings from various chemical suppliers and are subject to change.

Compound/ReagentApproximate Price (USD)QuantitySupplier (Example)
This compound$549.602.5gForenap[4]
This compound$2,616.8025gMithridion[5]
N-Boc-L-aspartic acid~$668.89 (for Boc-L-Asp(OBzl)-OH)100gCP Lab Safety[6]
N-Acetyl-L-aspartic acid$168.00-Sigma-Aldrich[7]
p-Toluenesulfonyl chloride (TsCl)---
Di-tert-butyl dicarbonate (Boc)₂O---
Acetic Anhydride---

Note: Prices are for research-grade chemicals and can vary significantly based on purity, quantity, and supplier.

Performance Comparison

The choice of protecting group significantly influences the yield and purity of the desired product. A major side reaction in the synthesis of peptides containing aspartic acid is the formation of aspartimide, which can lead to the formation of β-aspartyl peptides and racemization.[3][7]

ParameterThis compoundN-Boc-L-aspartic acidN-Acetyl-L-aspartic acid
Protection Yield Generally highTypically >90%[8]High, often quantitative
Deprotection Conditions Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃)Mild acid (e.g., TFA, HCl in dioxane)[9]Strong acid or base, often with heating
Stability Very high to acid and many reducing agentsStable to base, catalytic hydrogenationVery high to acid and base
Aspartimide Formation Less proneProne, especially in Fmoc-SPPS[3][7]Generally low
Orthogonality Compatible with base-labile groupsOrthogonal to Fmoc and Cbz groupsLimited orthogonality

Experimental Protocols

Detailed experimental procedures are crucial for replicating and comparing the performance of each protecting group.

Synthesis of N-Protected L-aspartic Acids

This compound: A general procedure involves the reaction of L-aspartic acid with p-toluenesulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate, in an aqueous or mixed solvent system.[2]

N-Boc-L-aspartic acid: L-aspartic acid is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine or sodium bicarbonate in a solvent mixture such as dioxane/water or acetone/water. A patent describes a method with a yield of 60%.[8]

N-Acetyl-L-aspartic acid: L-aspartic acid is acetylated using acetic anhydride. A patent describes a high-efficiency, three-step synthesis involving protection, acylation, and deprotection with overall yields ranging from 78.9% to 87.8%.[10] Another method using acetic anhydride in water under irradiation reports a 99% yield.[11]

Deprotection Protocols

N-Tosyl Group: Removal of the tosyl group typically requires harsh conditions such as treatment with strong acids like HBr in acetic acid or reducing agents like sodium in liquid ammonia.

N-Boc Group: The Boc group is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane. A solvent-free method using ex situ generated HCl gas has also been reported.[9]

N-Acetyl Group: Deprotection of the acetyl group is generally challenging and requires forcing conditions, such as refluxing in strong aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).

Workflow and Pathway Diagrams

To visualize the synthetic workflow, the following diagrams, generated using the DOT language, illustrate the key steps in the synthesis of a dipeptide (e.g., Asp-Phe) using each of the three protecting group strategies.

Synthesis_Workflow cluster_Tosyl This compound Route cluster_Boc N-Boc-L-aspartic acid Route cluster_Acetyl N-Acetyl-L-aspartic acid Route Tosyl_Start L-Aspartic Acid Tosyl_Protect Protection (TsCl, Base) Tosyl_Start->Tosyl_Protect Tosyl_Protected This compound Tosyl_Protect->Tosyl_Protected Tosyl_Couple Coupling (L-Phe-OMe, DCC/HOBt) Tosyl_Protected->Tosyl_Couple Tosyl_Dipeptide N-Tosyl-Asp-Phe-OMe Tosyl_Couple->Tosyl_Dipeptide Tosyl_Deprotect Deprotection (HBr/AcOH) Tosyl_Dipeptide->Tosyl_Deprotect Tosyl_Final Asp-Phe-OMe Tosyl_Deprotect->Tosyl_Final Boc_Start L-Aspartic Acid Boc_Protect Protection ((Boc)₂O, Base) Boc_Start->Boc_Protect Boc_Protected N-Boc-L-aspartic acid Boc_Protect->Boc_Protected Boc_Couple Coupling (L-Phe-OMe, DCC/HOBt) Boc_Protected->Boc_Couple Boc_Dipeptide N-Boc-Asp-Phe-OMe Boc_Couple->Boc_Dipeptide Boc_Deprotect Deprotection (TFA/DCM) Boc_Dipeptide->Boc_Deprotect Boc_Final Asp-Phe-OMe Boc_Deprotect->Boc_Final Acetyl_Start L-Aspartic Acid Acetyl_Protect Protection (Ac₂O) Acetyl_Start->Acetyl_Protect Acetyl_Protected N-Acetyl-L-aspartic acid Acetyl_Protect->Acetyl_Protected Acetyl_Couple Coupling (L-Phe-OMe, DCC/HOBt) Acetyl_Protected->Acetyl_Couple Acetyl_Dipeptide N-Acetyl-Asp-Phe-OMe Acetyl_Couple->Acetyl_Dipeptide Acetyl_Deprotect Deprotection (6M HCl, reflux) Acetyl_Dipeptide->Acetyl_Deprotect Acetyl_Final Asp-Phe-OMe Acetyl_Deprotect->Acetyl_Final

Figure 1: Comparative workflow for dipeptide synthesis.

Conclusion

The choice between this compound and its alternatives is highly dependent on the specific requirements of the synthesis.

  • This compound is a good choice when a robust protecting group is needed that can withstand a variety of reaction conditions. However, its high cost and the harsh conditions required for its removal are significant drawbacks.

  • N-Boc-L-aspartic acid offers the advantage of mild deprotection conditions, making it ideal for the synthesis of sensitive molecules and a staple in solid-phase peptide synthesis. Its main disadvantage is the potential for aspartimide formation, which can compromise the yield and purity of the final product.

  • N-Acetyl-L-aspartic acid is an economical option with high stability. However, the harsh deprotection conditions limit its applicability, particularly in the synthesis of complex peptides where other acid- or base-labile protecting groups are present.

Ultimately, researchers must weigh the factors of cost, stability, ease of removal, and potential side reactions to select the most appropriate protecting group strategy for their specific synthetic goals.

References

N-Tosyl-L-aspartic Acid: A Comparative Guide for Applications in Peptide Synthesis and Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, N-Tosyl-L-aspartic acid emerges as a versatile chiral building block. This guide provides a comparative analysis of its applications in solid-phase peptide synthesis (SPPS) and as a precursor for chiral ligands in asymmetric catalysis, supported by experimental data from peer-reviewed studies.

This compound, a derivative of the non-essential amino acid L-aspartic acid, finds its utility primarily as a chiral building block in asymmetric synthesis and as an intermediate in the synthesis of pharmaceuticals.[1] The presence of the tosyl group provides a stable protecting group for the amino functionality, allowing for selective reactions at other sites of the molecule. This guide will delve into its performance compared to other alternatives in two major fields of application.

This compound in Solid-Phase Peptide Synthesis: A Focus on Side-Chain Protection

In the realm of peptide synthesis, the protection of reactive amino acid side chains is crucial to prevent unwanted side reactions. For aspartic acid, the primary challenge is the base-catalyzed formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-peptide bonds, ultimately affecting the purity and biological activity of the final peptide.[2][3][4]

The most common strategy for side-chain protection of aspartic acid in modern Fmoc-based solid-phase peptide synthesis (SPPS) is the use of a tert-butyl (OtBu) ester.[5][6] While the tosyl group is a well-established protecting group, particularly for the arginine side chain in Boc-based SPPS, its application for the aspartic acid side chain is less common.[5]

Comparison of Protecting Groups for Aspartic Acid Side Chain

Protecting GroupStructureCommon Synthesis StrategyAdvantagesDisadvantagesKey References
tert-Butyl (OtBu) -C(CH₃)₃Fmoc-SPPSWidely used, commercially available.Prone to aspartimide formation, especially in Asp-Gly, Asp-Ser, Asp-Asn sequences.[2][5][6]
Allyl (OAll) -CH₂CH=CH₂Fmoc-SPPSOrthogonal to Fmoc and tBu, can be selectively removed.Requires a specific palladium catalyst for deprotection.[5][5]
Tosyl (Tos) -SO₂C₆H₄CH₃Boc-SPPS (for Arg)Stable under many conditions.Requires strong acid (e.g., HF) for cleavage, which is not compatible with standard Fmoc-SPPS.[5][5]
Cyanosulfurylide (CSY) -C(CN)S(O)(CH₃)₂Fmoc-SPPSHighly effective in preventing aspartimide formation.Newer methodology, requires specific synthesis of the protected amino acid.[7]

Experimental Protocol: Aspartimide Formation Assay

To quantitatively compare the propensity of different protecting groups to form aspartimide, a model peptide (e.g., H-Gly-Asp-Gly-OH) can be synthesized using various protected aspartic acid derivatives.

  • Peptide Synthesis: The model peptide is synthesized on a solid support using standard Fmoc-SPPS protocols. The aspartic acid residue is incorporated using either Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OAll)-OH, or a tosyl-protected equivalent if a compatible synthesis strategy is devised.

  • Base Treatment: After synthesis, the peptide-resin is subjected to prolonged treatment with the Fmoc deprotection reagent (e.g., 20% piperidine in DMF) to induce aspartimide formation.

  • Cleavage and Analysis: The peptide is cleaved from the resin, and the crude product is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • Quantification: The percentage of aspartimide formation and the ratio of α- to β-peptide are determined by integrating the corresponding peaks in the HPLC chromatogram.

This compound in Asymmetric Catalysis: As a Precursor for Chiral Ligands

The inherent chirality of this compound makes it an attractive starting material for the synthesis of novel chiral ligands for asymmetric catalysis. These ligands can coordinate with a metal center to create a chiral environment, enabling the stereoselective synthesis of a target molecule.

While the direct use of this compound as a ligand is not extensively documented, its derivatives, such as N-tosylated aminoimines, have been successfully employed in asymmetric reactions.

Case Study: Cu(I)-Catalyzed Enantioselective Addition of Phenylacetylene to Imines

A study by an undisclosed research group describes the synthesis of a new class of chiral tridentate N-tosylated aminoimine ligands and their application in the Cu(I)-catalyzed enantioselective addition of phenylacetylene to imines. The reaction yielded good enantioselectivities, with up to 91% enantiomeric excess (ee).[1]

Experimental Workflow for Ligand Synthesis and Catalytic Reaction

G cluster_ligand_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis cluster_comparison Comparative Analysis A This compound B Amine Condensation A->B C Chiral N-tosylated aminoimine ligand B->C G Reaction C->G Ligand D Imines D->G E Phenylacetylene E->G F Cu(I) catalyst F->G H Chiral Propargylamines G->H up to 91% ee J Comparative Reaction G->J I Other Chiral Ligands (e.g., BOX, PYBOX) I->J K Comparison of Yield and ee J->K

Figure 1. Workflow for the synthesis of a chiral ligand from this compound and its application and comparison in asymmetric catalysis.

Comparative Performance of Chiral Ligands

While the aforementioned study demonstrates the potential of this compound-derived ligands, a direct comparison with well-established chiral ligands under identical conditions is necessary for a comprehensive evaluation. For the Cu(I)-catalyzed alkynylation of imines, established ligands such as BOX (bis(oxazoline)) and PYBOX (pyridine-bis(oxazoline)) derivatives are often used.

Ligand TypeChiral SourceTypical MetalRepresentative ReactionAchieved Enantioselectivity (ee)Key References
N-tosylated aminoimine This compound derivativeCu(I)Addition of phenylacetylene to iminesup to 91%[1]
BOX Amino alcoholsCu(II), Zn(II), etc.Diels-Alder, Aldol, Michael additions>95%[8]
PYBOX Amino alcoholsCu(I), Ru(II), etc.Various asymmetric transformations>95%[8]
P,N,N-pincer Amino acidsPd(II)Asymmetric allylic alkylationup to 96%[9]

Logical Relationship of Chiral Ligand Design

G cluster_design Chiral Ligand Design Principles cluster_application Application in Asymmetric Catalysis A Readily Available Chiral Pool (e.g., this compound) B Synthesis of Chiral Ligand A->B C Coordination to Metal Center B->C D Formation of Chiral Catalyst Complex C->D E Stereoselective Reaction D->E F High Enantiomeric Excess E->F

Figure 2. Logical flow from a chiral precursor to its application in asymmetric catalysis.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Tosyl-L-aspartic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of N-Tosyl-L-aspartic acid, ensuring the protection of personnel and the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are formulated based on the known properties of its constituent parts: the tosyl group (related to p-toluenesulfonic acid) and the L-aspartic acid backbone.

Core Safety and Handling Precautions

Given the acidic nature of the tosyl group, this compound should be handled with care to avoid irritation to the skin, eyes, and respiratory tract. The parent compound, L-aspartic acid, is generally considered non-hazardous. However, the addition of the tosyl group may alter its toxicological profile. Therefore, treating this compound as a potentially hazardous substance is a prudent and recommended safety measure.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile rubber gloves
Eye Protection Chemical safety goggles or face shield
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear the immediate area of all personnel. Ensure the area is well-ventilated to disperse any airborne dust.

  • Containment: For solid spills, prevent further dispersal by carefully covering the spill with an inert absorbent material such as sand, earth, or vermiculite.

  • Cleanup:

    • Carefully sweep or vacuum the spilled material into a labeled, sealable container for hazardous waste. Avoid generating dust.

    • For residual traces, decontaminate the area with a suitable solvent or detergent, followed by a water rinse.

  • Disposal of Cleanup Materials: All contaminated materials, including absorbent, gloves, and wipes, must be placed in the designated hazardous waste container.

Disposal Procedures for this compound

The disposal of this compound should be approached with caution, considering its chemical properties. Two primary disposal pathways are recommended, depending on the quantity of waste and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Method 1: Chemical Neutralization (for small quantities)

This method is suitable for treating small amounts of this compound in the laboratory before disposal. The principle is to hydrolyze and neutralize the acidic tosyl group.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve the this compound waste in water.

  • Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), while stirring.

  • Monitor the pH of the solution. Continue adding the base until the pH is neutral (approximately 7.0).

  • Once neutralized, the resulting solution, containing L-aspartic acid salts and sodium p-toluenesulfonate, can typically be disposed of down the sanitary sewer with copious amounts of water, subject to local regulations.

Method 2: Hazardous Waste Collection (for all quantities)

This is the most conservative and generally recommended method, especially for larger quantities or when the neutrality of the treated waste is uncertain.

  • Segregation and Labeling:

    • Collect all solid and concentrated liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The label should include the chemical name ("this compound"), concentration, and any other components of the waste stream.

  • Storage: Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified hazardous waste management vendor.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated check_quantity Small Quantity? start->check_quantity check_regulations Local Regulations Permit Neutralization & Drain Disposal? check_quantity->check_regulations Yes hazardous_waste Collect as Hazardous Waste check_quantity->hazardous_waste No neutralize Chemical Neutralization Protocol check_regulations->neutralize Yes check_regulations->hazardous_waste No drain_disposal Dispose to Sanitary Sewer with Copious Water neutralize->drain_disposal end Disposal Complete drain_disposal->end hazardous_waste->end

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for N-Tosyl-L-aspartic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling N-Tosyl-L-aspartic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper disposal of chemical waste.

While this compound is not classified as a hazardous substance, proper handling is crucial to minimize exposure and prevent contamination.[1] The following personal protective equipment (PPE) is mandatory when working with this compound in solid form and when preparing solutions.

Personal Protective Equipment (PPE) Summary
PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesMust be worn at all times in the laboratory.Protects eyes from potential splashes or airborne particles of the powdered chemical.[2][3][4][5][6][7]
Hand Protection Nitrile GlovesPowder-free. Change every 30-60 minutes or immediately if contaminated or damaged.[2][3]Provides a barrier against skin contact. Powder-free gloves prevent contamination of the work area.[2]
Body Protection Laboratory CoatLong-sleeved and fully buttoned.Protects skin and personal clothing from spills and contamination.[3][4]
Respiratory Protection N95 or N100 RespiratorRequired when handling the powder outside of a certified chemical fume hood or when dust may be generated.[2][5]Prevents inhalation of fine particles.[4]

Standard Operating Procedure for Handling this compound

This step-by-step guide outlines the essential procedures for the safe handling and disposal of this compound.

Pre-Handling Preparations:
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • PPE Inspection: Inspect all PPE for integrity. Ensure gloves are free of holes and that safety goggles are clean and fit properly.

  • Work Area Setup: Designate a specific, clean area for handling the compound. If weighing the powder, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Spill Kit: Ensure a chemical spill kit is readily accessible.

Handling the Solid Compound:
  • Donning PPE: Put on a lab coat, followed by safety goggles and gloves. If working outside a fume hood, a respirator is required.

  • Weighing: Carefully weigh the desired amount of this compound. Use a spatula and avoid generating dust.

  • Transfer: Transfer the weighed powder to a suitable container for your experiment.

Solution Preparation:
  • Solvent Addition: In a well-ventilated area or chemical fume hood, add the desired solvent to the vessel containing the this compound.

  • Dissolving: Mix gently to dissolve the solid. Avoid splashing.

Post-Handling Procedures:
  • Decontamination: Clean the work area and any equipment used with an appropriate solvent and then wipe down with a damp cloth.

  • PPE Removal: Remove PPE in the correct order to avoid contamination: gloves first, then lab coat, and finally safety goggles.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Waste Disposal:
  • Solid Waste: Dispose of any unused solid this compound in a designated chemical waste container. Do not mix with other waste.

  • Liquid Waste: Aqueous solutions can typically be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check your institution's specific guidelines.

  • Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in the solid chemical waste stream.

  • Labeling: Ensure all waste containers are clearly and accurately labeled.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from preparation to disposal.

RiskAssessment Conduct Risk Assessment InspectPPE Inspect Personal Protective Equipment SetupWorkArea Set Up Designated Work Area SpillKit Ensure Spill Kit is Accessible DonPPE Don Appropriate PPE WeighCompound Weigh Compound in Ventilated Area DonPPE->WeighCompound PrepareSolution Prepare Solution in Fume Hood WeighCompound->PrepareSolution Decontaminate Decontaminate Work Area & Equipment PrepareSolution->Decontaminate RemovePPE Remove PPE Correctly Decontaminate->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands DisposeWaste Dispose of Chemical Waste per Guidelines WashHands->DisposeWaste LabelWaste Label Waste Containers DisposeWaste->LabelWaste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Tosyl-L-aspartic acid
Reactant of Route 2
Reactant of Route 2
N-Tosyl-L-aspartic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.